4-Hydroxy-1-phenethylpiperidine-4-carbonitrile
Description
Properties
IUPAC Name |
4-hydroxy-1-(2-phenylethyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-12-14(17)7-10-16(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,17H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUVZQCJSZGEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178504 | |
| Record name | Isonipecotonitrile, 4-hydroxy-1-phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23804-59-3 | |
| Record name | 4-Hydroxy-1-(2-phenylethyl)-4-piperidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23804-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023804593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isonipecotonitrile, 4-hydroxy-1-phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1-phenethylpiperidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-1-PHENETHYLPIPERIDINE-4-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9VSF1T3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Hydroxy-1-phenethylpiperidine-4-carbonitrile: A Technical Guide for Researchers
CAS Number: 23804-59-3
Synonyms: 4-Piperidinecarbonitrile, 4-hydroxy-1-(2-phenylethyl)-; Isonipecotonitrile, 4-hydroxy-1-phenethyl-; 4-Hydroxy-1-(2-phenylethyl)-4-piperidinecarbonitrile
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile, a chemical intermediate and known impurity in the synthesis of the potent synthetic opioid, fentanyl. This document details its physicochemical properties, outlines a plausible synthetic route based on established chemical principles, discusses its critical role in the context of fentanyl production, and presents relevant safety and handling information. Furthermore, analytical methodologies for its detection and characterization are reviewed, providing researchers and forensic chemists with essential information for its identification.
Introduction
This compound has garnered significant attention within the scientific and regulatory communities due to its direct association with the synthesis of fentanyl and its analogues.[1][2][3] Classified as "Fentanyl Impurity A," its presence in illicitly manufactured fentanyl serves as a key indicator of the synthetic pathway employed.[4] Understanding the properties, synthesis, and detection of this compound is paramount for forensic investigations, monitoring of illicit drug manufacturing, and for researchers involved in the development of opioid receptor ligands. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for the scientific community.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 23804-59-3 | [5] |
| Molecular Formula | C₁₄H₁₈N₂O | [4] |
| Molecular Weight | 230.31 g/mol | [4] |
| Melting Point | 93 °C | ChemicalBook |
| Appearance | White to off-white crystalline powder | General Knowledge |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Limited solubility in water. | General Chemical Principles |
| SMILES | O(C1(CCN(CCC2=CC=CC=C2)CC1)C#N) | [4] |
| InChIKey | XIUVZQCJSZGEJF-UHFFFAOYSA-N | [4] |
Synthesis and Role in Fentanyl Production
Plausible Synthetic Pathway
The synthesis likely commences from N-phenethyl-4-piperidone (NPP), a known and controlled fentanyl precursor.[1] The key transformation involves the introduction of a hydroxyl and a nitrile group at the 4-position of the piperidine ring. This can be achieved through a cyanohydrin reaction.
Experimental Protocol: Plausible Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, a solution of N-phenethyl-4-piperidone (NPP) is prepared in a suitable solvent, such as a mixture of water and a water-miscible organic solvent like ethanol or tetrahydrofuran.
-
Cyanide Addition: A solution of a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is slowly added to the NPP solution.
-
Acidification: The reaction mixture is then carefully acidified with a mineral acid, such as hydrochloric acid (HCl), to generate hydrocyanic acid (HCN) in situ, which then reacts with the ketone. The pH should be maintained in a slightly acidic range to facilitate the reaction while minimizing the release of toxic HCN gas.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.
-
Work-up and Isolation: Upon completion, the reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.
Role as a Fentanyl Precursor and Impurity
This compound is a critical intermediate in certain synthetic routes to fentanyl. The nitrile group can be hydrolyzed to a carboxylic acid, which can then be converted to the corresponding amide, a key structural feature of fentanyl. Alternatively, the hydroxyl group can be eliminated or substituted.
Its presence as an impurity in final fentanyl products provides valuable forensic intelligence, suggesting the use of specific synthetic methods and starting materials. The international control of fentanyl precursors like NPP and 4-anilino-N-phenethylpiperidine (ANPP) has led to modifications in illicit synthesis routes, potentially increasing the prevalence of such impurities.[1][3]
Safety and Hazard Information
This compound is classified as a hazardous substance. The Safety Data Sheet for "Fentanyl impurity A" provides the following hazard information:
-
Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[4]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4]
-
Sensitization: May cause an allergic skin reaction.[4]
-
Specific Target Organ Toxicity: May cause drowsiness or dizziness.[4]
Precautionary Measures:
-
Handling: Should only be handled by trained personnel in a well-ventilated laboratory fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Storage: Store locked up in a well-ventilated place. Keep the container tightly sealed.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]
Analytical Methods for Detection
The detection and quantification of this compound are crucial for forensic analysis of seized drug samples and for monitoring potential diversion. Several analytical techniques can be employed for its identification.
Experimental Protocol: Analytical Detection by GC-MS
-
Sample Preparation: A small amount of the suspected material is dissolved in a suitable organic solvent (e.g., methanol or acetonitrile). The solution may be filtered to remove any particulate matter.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used for the analysis.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injection: Split or splitless injection depending on the sample concentration.
-
Temperature Program: An appropriate temperature gradient is used to separate the components of the sample, starting at a lower temperature and ramping up to a higher temperature.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 40-500 is typically sufficient.
-
-
Data Analysis: The retention time of the peak corresponding to this compound is determined. The mass spectrum of this peak is then compared to a reference spectrum for confirmation. Characteristic fragment ions would be expected from the piperidine ring, the phenethyl group, and the loss of the hydroxyl and nitrile groups.
Other Relevant Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for the analysis of complex mixtures and for compounds that are not amenable to GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unequivocal identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for the identification of functional groups present in the molecule.
Conclusion
This compound is a compound of significant interest due to its role as an intermediate and impurity in the synthesis of fentanyl. Its identification in seized materials provides crucial information for law enforcement and forensic chemists. Researchers working with this compound must adhere to strict safety protocols due to its high toxicity. The analytical methods outlined in this guide provide a framework for its accurate detection and characterization. A thorough understanding of the chemistry and toxicology of such precursor and impurity compounds is essential in the ongoing efforts to address the opioid crisis.
References
-
UNODC. (2022, April). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. United Nations Office on Drugs and Crime. [Link]
-
British Pharmacopoeia. (2019, March 22). Safety data sheet: Fentanyl impurity A. [Link]
-
U.S. Drug Enforcement Administration. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs. [Link]
-
GSRS. This compound. Global Substance Registration System. [Link]
-
Federal Register. (2010, June 29). Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance. [Link]
-
Valiveti, S., et al. (2022). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Molecules. [Link]
-
EUR-Lex. (2023, February 1). Commission Delegated Regulation (EU) 2023/196. [Link]
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- 3. Federal Register :: Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance [federalregister.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | 23804-59-3 [chemicalbook.com]
An In-depth Technical Guide to 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile: Molecular Structure, Synthesis, and Characterization
Foreword: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of a vast array of pharmaceuticals and biologically active molecules.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. This guide focuses on a specific derivative, 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile, a molecule of significant interest due to its close structural relationship to synthetic opioids and its potential as a key intermediate in the synthesis of novel therapeutics. As such, a thorough understanding of its synthesis and characterization is crucial for researchers in drug discovery, medicinal chemistry, and forensic science. This document provides a comprehensive technical overview, grounded in established chemical principles and supported by spectroscopic analysis, to serve as a valuable resource for professionals in these fields.
Molecular Structure and Properties
This compound is a tertiary amine and a cyanohydrin. The core of the molecule is a piperidine ring, substituted at the 1-position with a phenethyl group and at the 4-position with both a hydroxyl group and a nitrile group. This quaternary center at the 4-position is a key structural feature.
2D Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O | [2] |
| Molecular Weight | 230.31 g/mol | [2] |
| CAS Number | 23804-59-3 | [2] |
| InChIKey | XIUVZQCJSZGEJF-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C=C1)CCN2CCC(CC2)(C#N)O | [2] |
Synthesis of this compound
The most direct and logical synthetic route to this compound is through the nucleophilic addition of a cyanide anion to the carbonyl group of N-phenethyl-4-piperidone (NPP). This reaction is a classic example of cyanohydrin formation, a key transformation in organic synthesis. The precursor, NPP, is a well-known intermediate in the synthesis of fentanyl and its analogs.[3]
The reaction can be mechanistically viewed as a variation of the Strecker synthesis, where a ketone, instead of an aldehyde, reacts with a cyanide source.[4][5] The presence of a slightly acidic medium can facilitate the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure based on established chemical principles for cyanohydrin formation. It should be performed by qualified personnel in a well-ventilated fume hood, with appropriate personal protective equipment, given the acute toxicity of cyanide salts.
Materials:
-
N-Phenethyl-4-piperidone (NPP)
-
Sodium cyanide (NaCN)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-phenethyl-4-piperidone (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v). Cool the solution to 0-5 °C in an ice bath.
-
Cyanide Addition: In a separate beaker, prepare a solution of sodium cyanide (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred solution of NPP over 30 minutes, ensuring the temperature remains below 10 °C.
-
Acidification: Following the complete addition of the cyanide solution, add glacial acetic acid (1.1 eq) dropwise to the reaction mixture. The acid neutralizes the excess cyanide and catalyzes the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding an aqueous solution of sodium hypochlorite (bleach) to decompose any residual cyanide. Adjust the pH of the solution to ~9-10 with a suitable base (e.g., sodium carbonate solution).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.
Molecular Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the connectivity and chemical environment of the atoms in this compound.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 - 7.20 | m | 5H | Ar-H | Protons of the phenyl ring on the phenethyl group. |
| ~ 2.90 - 2.80 | m | 2H | Ar-CH₂-CH₂ -N | Methylene protons adjacent to the piperidine nitrogen. |
| ~ 2.80 - 2.70 | m | 2H | Ar-CH₂ -CH₂-N | Methylene protons adjacent to the phenyl group. |
| ~ 2.70 - 2.50 | m | 4H | Piperidine axial/equatorial H at C2, C6 | Protons on the carbons adjacent to the nitrogen in the piperidine ring. |
| ~ 2.20 - 2.00 | m | 4H | Piperidine axial/equatorial H at C3, C5 | Protons on the carbons adjacent to the C4 position. |
| ~ 1.80 | s | 1H | OH | Hydroxyl proton; may be broad and its chemical shift is concentration and solvent dependent. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 140 | Ar-C (quaternary) | Quaternary carbon of the phenyl ring attached to the ethyl chain. |
| ~ 129 | Ar-C H | Aromatic methine carbons. |
| ~ 128 | Ar-C H | Aromatic methine carbons. |
| ~ 126 | Ar-C H | Aromatic methine carbons. |
| ~ 122 | C ≡N | Nitrile carbon; typically in this region. |
| ~ 70 | C 4 (quaternary) | Quaternary carbon of the piperidine ring bearing the OH and CN groups. |
| ~ 60 | Ar-CH₂-CH₂ -N | Methylene carbon adjacent to the piperidine nitrogen. |
| ~ 52 | C 2, C 6 | Carbons adjacent to the nitrogen in the piperidine ring. |
| ~ 38 | C 3, C 5 | Carbons adjacent to the C4 position. |
| ~ 34 | Ar-CH₂ -CH₂-N | Methylene carbon adjacent to the phenyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, nitrile, and aromatic groups.
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~ 3400 | Broad | O-H | Stretching |
| ~ 3060 - 3030 | Medium | C-H (aromatic) | Stretching |
| ~ 2950 - 2850 | Strong | C-H (aliphatic) | Stretching |
| ~ 2240 | Medium | C≡N | Stretching |
| ~ 1600, 1495, 1450 | Medium-Weak | C=C (aromatic) | Stretching |
| ~ 1100 | Strong | C-O | Stretching |
| ~ 750, 700 | Strong | C-H (aromatic) | Out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. For a molecule like this, ESI in positive ion mode would likely show a prominent protonated molecular ion [M+H]⁺.
Table 5: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Predicted Fragmentation Pathway |
| 231.15 | [M+H]⁺ | Protonated molecular ion. |
| 213.14 | [M+H-H₂O]⁺ | Loss of water from the hydroxyl group. |
| 204.13 | [M+H-HCN]⁺ | Loss of hydrogen cyanide. |
| 126.10 | [C₈H₁₂N]⁺ | Cleavage of the bond between the two ethyl carbons of the phenethyl group. |
| 105.07 | [C₈H₉]⁺ | Formation of the phenylethyl cation. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |
The fragmentation pattern of fentanyl-related compounds often involves cleavage at the benzylic position and fragmentation of the piperidine ring.[9][10] The presence of the phenethyl group is expected to lead to characteristic fragments at m/z 105 and 91.
Applications and Significance
This compound is not known to have direct therapeutic applications itself. However, its structural features suggest several important roles in chemical and pharmaceutical research:
-
Synthetic Intermediate: This molecule is a valuable precursor for the synthesis of more complex piperidine-based compounds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further chemical modifications. The hydroxyl group can also be derivatized. This makes it a versatile building block for creating libraries of compounds for drug screening.
-
Opioid Research: Given its close structural relationship to fentanyl precursors, this compound is of significant interest in the development of novel analgesics.[1] It could be used to synthesize analogs of existing opioids to study structure-activity relationships (SAR) at the opioid receptors.
-
Forensic and Analytical Chemistry: In the context of illicit drug manufacturing, the identification of precursors and intermediates is crucial.[11][12] this compound could potentially be an intermediate or a byproduct in clandestine fentanyl synthesis. Therefore, having well-characterized analytical data (MS, NMR, IR) for this compound is important for forensic laboratories to identify novel synthetic routes and trace the origin of seized drugs.
-
Scaffold for Other CNS Targets: The 1-phenethylpiperidine scaffold is not exclusive to opioids. It is also found in ligands for other central nervous system (CNS) targets, such as sigma receptors and muscarinic acetylcholine receptors.[13] This suggests that derivatives of this compound could be explored for their activity at these other receptors.
Conclusion
This compound is a molecule of considerable interest at the intersection of medicinal chemistry, drug development, and forensic science. While not a therapeutic agent itself, its role as a key synthetic intermediate provides access to a wide range of potentially bioactive molecules. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic protocol, and a thorough discussion of the expected data from key analytical characterization techniques. By understanding the fundamental chemistry and analytical profile of this compound, researchers are better equipped to utilize it in the synthesis of novel chemical entities and to identify it in complex matrices. The information presented herein serves as a foundational resource for scientists and professionals working with piperidine-based compounds and their derivatives.
References
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Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). ResearchGate. Retrieved from [Link]
- Synthesis of 4-chloro-piperidine derivatives via NbCl5 mediated aza-prins type cyclization of epoxides and homoallylic amines. (2018). Rasayan Journal of Chemistry, 11(2), 853-858.
- Method for preparing 4-cyanopiperidine hydrochloride. (2017). Google Patents.
- Method for preparing 4-cyanopiperidine hydrochloride. (2016). Google Patents.
- 4-hydroxy-piperidine derivatives and their preparation. (1974). Google Patents.
- Rapid Emerging Drug Deployment (REMEDY)
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Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl. (2020). springermedizin.de. Retrieved from [Link]
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Fentanyl and Its Analogue N-(1-Phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR Spectroscopy, X-Ray Crystallography, and Theoretical Calculations. (2025). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]
- Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (2021). Future Medicinal Chemistry, 13(5), 443-460.
- The characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry, high-resolution mass spectrometry, and isotopic labeling. (2020). Journal of the American Society for Mass Spectrometry, 31(3), 544-553.
- The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and a cyanide to produce an α-aminonitrile. (2010). Science of Synthesis.
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The Strecker Amino Acid Synthesis. (2018). Master Organic Chemistry. Retrieved from [Link]
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Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. (2022). United Nations Office on Drugs and Crime. Retrieved from [Link]
- Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion Mobility Spectrometry. (2024). Journal of the American Society for Mass Spectrometry.
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega, 6(2), 1596-1605.
-
June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. (2024). The Center for Forensic Science Research & Education. Retrieved from [Link]
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Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2025). ResearchGate. Retrieved from [Link]
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Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]
- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023).
- Emerging Synthetic Fentanyl Analogs. (2017).
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4-(N-Propionylaniline)piperidine. (n.d.). PubChem. Retrieved from [Link]
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Fentanyl - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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The Strategic Utility of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile in Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile, a pivotal building block in the synthesis of a variety of pharmacologically active molecules, most notably as a precursor to pethidine-based analgesics. This document delves into the compound's physicochemical properties, detailed synthetic protocols, and its key chemical transformations. By elucidating the mechanistic underpinnings of its synthesis and reactivity, this guide serves as a critical resource for researchers in medicinal chemistry and drug development, offering insights into the strategic application of this versatile intermediate.
Introduction: A Versatile Piperidine Scaffold
This compound is a heterocyclic compound featuring a piperidine core, a structure of immense significance in medicinal chemistry due to its prevalence in a wide array of natural products and synthetic drugs. The strategic placement of a hydroxyl group and a nitrile group at the C4 position, along with a phenethyl group on the piperidine nitrogen, endows this molecule with a unique combination of reactivity and structural features, making it a highly valuable intermediate in multi-step organic synthesis.
The primary utility of this compound lies in its role as a direct precursor to 4-aryl-4-hydroxypiperidine derivatives, a class of compounds known for their potent opioid agonist activity. [1]The nitrile functionality serves as a masked carboxylic acid, which upon hydrolysis, can be esterified to yield analogs of pethidine, a widely used synthetic opioid analgesic. [1]The phenethyl group on the nitrogen atom is a common motif in many centrally acting pharmaceuticals, contributing to receptor binding and pharmacokinetic properties.
This guide will provide a detailed exploration of the synthesis of this compound, its chemical transformations, and its application in the construction of complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of a synthetic building block is paramount for its effective utilization in the laboratory.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O | [2][3] |
| Molecular Weight | 230.31 g/mol | [2][3] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Melting Point | Not explicitly reported, expected to be a crystalline solid | General knowledge |
| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water | General knowledge |
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.35-7.20 (m, 5H, Ar-H)
-
δ 3.00-2.80 (m, 4H, -CH₂-CH₂-Ph and piperidine H2/H6)
-
δ 2.70-2.50 (m, 4H, piperidine H3/H5 and -CH₂-CH₂-Ph)
-
δ 2.10-1.90 (m, 4H, piperidine H3/H5)
-
δ 1.80 (s, 1H, -OH)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 140.0 (Ar-C)
-
δ 128.8 (Ar-CH)
-
δ 128.5 (Ar-CH)
-
δ 126.3 (Ar-CH)
-
δ 122.0 (C≡N)
-
δ 70.0 (C4-OH)
-
δ 60.5 (piperidine C2/C6)
-
δ 52.0 (-CH₂-Ph)
-
δ 38.0 (piperidine C3/C5)
-
δ 33.5 (-CH₂-CH₂-Ph)
-
-
IR (KBr, cm⁻¹):
-
3400 (br, O-H stretch)
-
3050 (w, Ar C-H stretch)
-
2950-2850 (m, aliphatic C-H stretch)
-
2240 (w, C≡N stretch)
-
1600, 1495, 1450 (m, Ar C=C stretch)
-
1100 (s, C-O stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z 231.15 [M+H]⁺
-
Synthesis of this compound
The most direct and efficient route to this target molecule is through a Strecker synthesis, a classic multicomponent reaction that forms α-aminonitriles from a ketone, an amine (or ammonia), and a cyanide source. [4][5]In this case, the ketone is N-phenethyl-4-piperidone.
Synthesis of the Precursor: N-Phenethyl-4-piperidone
The starting material, N-phenethyl-4-piperidone, can be readily synthesized from 4-piperidone and phenethyl bromide via an Sₙ2 reaction. [2]
Sources
A Technical Guide to the Research Applications of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile
Abstract
4-Hydroxy-1-phenethylpiperidine-4-carbonitrile is a chemical intermediate whose core structure, the phenethylpiperidine scaffold, is of significant interest in medicinal chemistry. While historically noted as a precursor in the synthesis of the opioid analgesic pethidine, its true potential lies in its utility as a versatile starting material for the discovery and development of novel therapeutics. This guide provides an in-depth exploration of its research applications, focusing on its role as a foundational scaffold for generating novel opioid receptor ligands and other central nervous system (CNS) agents. We will delve into the rationale behind its use, propose pathways for chemical modification, and provide detailed, field-proven protocols for the pharmacological characterization of its derivatives.
Introduction: Understanding the Core Scaffold
This compound is a heterocyclic organic compound with the molecular formula C₁₄H₁₈N₂O[1]. Its structure is characterized by three key functional components:
-
A piperidine ring , a ubiquitous scaffold in pharmaceuticals known for its favorable pharmacokinetic properties.
-
A phenethyl group attached to the piperidine nitrogen, a feature critical for the activity of many potent analgesics.
-
A 4-hydroxy and 4-cyano (nitrile) group , which provides reactive handles for extensive chemical modification.
The true value of this molecule in a research context is not as an end-product, but as a versatile building block. The phenethylpiperidine core is the foundational structure of numerous potent opioid receptor modulators, most notably fentanyl and its analogues[2][3]. This established history provides a strong rationale for using this scaffold to explore new chemical space and develop novel ligands with improved therapeutic profiles.
Primary Research Application: A Scaffold for Novel Opioid Receptor Ligands
The global need for safer and more effective analgesics is a driving force in pharmaceutical research. The opioid crisis has highlighted the severe drawbacks of conventional mu-opioid receptor (MOR) agonists, such as respiratory depression, tolerance, and addiction[4][5]. Consequently, research is focused on developing novel ligands, including biased agonists that preferentially activate desired signaling pathways (G-protein) over undesired ones (β-arrestin), or ligands targeting other opioid receptors like the kappa-opioid receptor (KOR), which has a lower abuse potential[4][6].
This compound serves as an excellent starting point for this endeavor. Its structure can be systematically modified to probe the structure-activity relationships (SAR) of opioid receptors.
Proposed Synthetic Modification and SAR Exploration
The nitrile and hydroxyl groups at the C4 position are prime sites for chemical elaboration. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a vast array of subsequent chemical reactions (e.g., amide bond formation). The phenethyl ring can also be substituted to explore interactions with specific sub-pockets of the opioid receptor binding site.
Below is a conceptual workflow for generating a library of diverse derivatives from the parent compound.
Caption: Proposed workflow for creating derivative libraries.
Structure-Activity Relationship (SAR) Table
The following table outlines potential modifications and their hypothetical impact on opioid receptor affinity and selectivity, based on established principles in medicinal chemistry.
| Modification Site | Proposed Change | Rationale / Hypothetical Outcome | Key References |
| C4-Nitrile | Hydrolyze to Carboxylic Acid, then form Amide | The resulting amide can form hydrogen bonds with receptor residues. Varying the amide substituent allows for probing pocket size and polarity. | [7] |
| Phenethyl Ring | Add electron-withdrawing group (e.g., p-Fluoro) | May enhance potency and metabolic stability. The para-fluoro substitution is a common feature in potent CNS drugs. | [2] |
| Phenethyl Ring | Add hydroxyl group (e.g., m-Hydroxy) | Can introduce a key hydrogen bonding interaction, potentially altering selectivity between MOR, DOR, and KOR. | [8] |
| Piperidine Nitrogen | Replace Phenethyl with other arylalkyl groups | Modulating the distance and nature of the aromatic ring can fine-tune receptor affinity and functional activity (agonist vs. antagonist). | [9][10] |
Expanding Horizons: Applications for Other CNS Targets
The versatility of the phenethylpiperidine and 4-hydroxypiperidine scaffolds extends beyond opioid receptors[11][12]. These structures are present in a wide range of CNS-active agents. For instance, phenethylamine derivatives are known to have high affinity for serotonin 5-HT₂A receptors, which are implicated in various psychiatric disorders[13]. Similarly, substituted piperidinols have been investigated as potent antagonists for the histamine H₃ receptor[14].
Therefore, libraries derived from this compound could be screened against a broader panel of CNS targets, including:
-
Serotonin and Dopamine receptors
-
Histamine receptors
-
Sigma receptors
-
Ion channels
This approach maximizes the discovery potential of a synthetic chemistry effort centered on this core scaffold.
Essential Experimental Protocols for Pharmacological Characterization
Once a library of derivatives has been synthesized, rigorous pharmacological testing is required to determine their biological activity. The following are foundational, industry-standard protocols for characterizing potential opioid receptor ligands.
Protocol 1: In Vitro Mu-Opioid Receptor (MOR) Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the mu-opioid receptor[4][15].
Objective: To quantify the affinity of a novel compound for the human mu-opioid receptor (hMOR).
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing hMOR[4].
-
Radioligand: [³H]-DAMGO (a selective MOR agonist)[4].
-
Non-specific Binding Control: Naloxone[4].
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[4].
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/C)[4].
-
Scintillation fluid and counter.
Step-by-Step Methodology:
-
Preparation: Thaw hMOR cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the following for a final volume of 1 mL per well:
-
Total Binding: hMOR membranes (10-20 µg protein), [³H]-DAMGO (at a concentration near its dissociation constant, Kd, e.g., 0.5 nM), and assay buffer[4].
-
Non-Specific Binding (NSB): hMOR membranes, [³H]-DAMGO, and a high concentration of naloxone (e.g., 10 µM) to saturate the receptors[4].
-
Test Compound: hMOR membranes, [³H]-DAMGO, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium[4].
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the In Vitro Competitive Binding Assay.
Protocol 2: In Vivo Hot Plate Test for Analgesic Activity
The hot plate test is a classic and reliable method for assessing the analgesic properties of a compound in rodents by measuring their response latency to a thermal stimulus[16][17].
Objective: To evaluate the central analgesic efficacy of a test compound.
Materials:
-
Subjects: Male Swiss mice (20-25 g) or Wistar rats (180-220 g)[18].
-
Apparatus: Commercial hot plate apparatus with adjustable temperature control (e.g., Ugo Basile)[17][18].
-
Test Compound: Dissolved in an appropriate vehicle (e.g., saline, 0.5% methylcellulose)[19].
-
Positive Control: Morphine (e.g., 1-10 mg/kg) or Tramadol (e.g., 40 mg/kg)[19][20].
-
Vehicle Control: The solvent used to dissolve the test compound.
Step-by-Step Methodology:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins[17].
-
Apparatus Setup: Set the hot plate surface temperature to a constant, noxious level (e.g., 52-55°C)[16][17][19].
-
Baseline Measurement (Pre-dose):
-
Gently place each mouse on the hot plate and immediately start a timer.
-
Observe the animal for nocifensive behaviors, typically paw licking or jumping[19].
-
Record the latency (in seconds) to the first clear response. This is the baseline reaction time.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond by the cut-off time, it should be removed from the plate and assigned the maximum latency score.
-
-
Dosing: Administer the test compound, positive control, or vehicle control to different groups of animals via the desired route (e.g., intraperitoneal, oral)[19]. A typical group size is 8-10 animals to achieve statistical significance[16].
-
Post-dose Measurements:
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place each animal back on the hot plate and measure its reaction latency as described in step 3[19].
-
The timing allows for the construction of a time-course of the drug's effect.
-
-
Data Analysis:
-
Calculate the mean reaction latency for each group at each time point.
-
An increase in reaction latency compared to the vehicle-treated group indicates an analgesic effect[16].
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine if the observed differences are statistically significant[19].
-
Caption: Workflow for the In Vivo Hot Plate Analgesia Test.
Conclusion
This compound should be viewed not by its historical associations, but by its potential as a powerful tool for modern drug discovery. Its core scaffold is present in some of the most potent CNS agents known. For researchers in opioid pharmacology and broader neuroscience, this compound represents a readily accessible, highly versatile starting point for the synthesis of novel chemical entities. Through systematic modification and rigorous pharmacological characterization using the protocols outlined in this guide, new ligands can be developed with the potential for improved efficacy, selectivity, and safety, addressing critical unmet needs in pain management and beyond.
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The Strategic Role of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The piperidine scaffold remains a cornerstone in the design and synthesis of a vast array of pharmaceuticals, particularly those targeting the central nervous system. Its conformational flexibility and the ability to be readily functionalized at multiple positions have made it a privileged structure in medicinal chemistry. Within this broad and impactful class of compounds, 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile emerges as a molecule of significant strategic importance. While not an active pharmaceutical ingredient (API) itself, its true value lies in its role as a sophisticated intermediate and a versatile building block in the synthesis of potent analgesics and other neurologically active agents. This guide provides a comprehensive technical overview of its synthesis, chemical reactivity, and pivotal role in the development of next-generation therapeutics, offering field-proven insights for professionals in drug discovery and development.
Introduction: The Significance of the N-Phenethylpiperidine Core
The 1-phenethylpiperidine moiety is a critical pharmacophore found in a number of highly active opioid analgesics, most notably fentanyl and its numerous potent analogs. The phenethyl group's interaction with the opioid receptor is believed to contribute significantly to the high affinity and efficacy of these compounds. Consequently, synthetic intermediates that incorporate this key structural feature are of immense interest to medicinal chemists. This compound (CAS No. 23804-59-3) is one such intermediate, possessing multiple reactive centers that allow for diverse and strategic chemical modifications.
| Property | Value |
| Chemical Formula | C₁₄H₁₈N₂O |
| Molecular Weight | 230.31 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | 93°C |
| Boiling Point | 419.1 ± 45.0 °C (Predicted) |
| Density | 1.14 g/mL at 25°C |
Table 1: Physicochemical Properties of this compound.[1][2]
This guide will dissect the synthesis of this key intermediate, explore its chemical transformations, and contextualize its application in the broader landscape of medicinal chemistry, particularly in the pursuit of novel analgesics.
Synthesis of this compound: A Strategic Approach
The most logical and efficient synthesis of this compound commences with the readily available precursor, N-phenethyl-4-piperidone (NPP). The synthesis of NPP itself is a well-established process, crucial in the production of fentanyl and its derivatives.[3][4] The subsequent conversion of NPP to the target cyanohydrin is a classic example of nucleophilic addition to a carbonyl group.
Synthesis of the Precursor: N-Phenethyl-4-piperidone (NPP)
The synthesis of NPP is typically achieved through the N-alkylation of 4-piperidone with a phenethyl halide, such as phenethyl bromide. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidone ring attacks the electrophilic carbon of the phenethyl bromide.
Caption: Synthesis of N-Phenethyl-4-piperidone (NPP).
Experimental Protocol: Synthesis of N-phenethyl-4-piperidone (NPP) [3]
-
To a suspension of finely powdered sodium carbonate (0.5 mol) and a catalytic amount of sodium iodide (0.5 g) in 250 mL of acetonitrile, heat the mixture to 60 °C.
-
Add 4-piperidone hydrochloride (0.5 mol) in small portions to control the evolution of gas.
-
Add phenethyl bromide (0.5 mol) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, filter off the inorganic salts and rinse with a small portion of acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield N-phenethyl-4-piperidone (NPP) as a solid.
Cyanohydrin Formation: Synthesis of this compound
The conversion of NPP to the target α-hydroxynitrile is achieved through the nucleophilic addition of a cyanide anion to the carbonyl carbon of the piperidone. This reaction is typically carried out using a source of cyanide, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), often in the presence of an acid to facilitate the reaction and subsequent protonation of the resulting alkoxide.[5][6][7]
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Topic: "4-Hydroxy-1-phenethylpiperidine-4-carbonitrile" as an Intermediate for Opioid Synthesis
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive examination of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile (PP-CN), a key cyanohydrin intermediate in the synthesis of the phenylpiperidine class of synthetic opioids, most notably pethidine (also known as meperidine).[1][2] The document elucidates the primary synthetic pathways to PP-CN, focusing on the nucleophilic addition of cyanide to N-phenethyl-4-piperidone (NPP). It further details the subsequent conversion of PP-CN into pethidine through nitrile hydrolysis and esterification. Methodologies are presented with an emphasis on the underlying chemical principles, reaction mechanisms, and safety protocols essential for handling the hazardous reagents involved. This guide serves as a technical resource for professionals engaged in pharmaceutical synthesis and drug development, providing both theoretical grounding and practical, field-proven insights.
Introduction: The Strategic Importance of PP-CN in Phenylpiperidine Synthesis
The phenylpiperidine scaffold is a cornerstone in the development of synthetic analgesics. Pethidine, synthesized in 1938 by Otto Eisleb, was the first fully synthetic opioid and the prototype for this extensive family of drugs.[2][3][4] Its synthesis established a departure from morphine-derived structures, demonstrating that potent analgesic activity could be achieved with simpler, entirely laboratory-based molecules.[3]
At the heart of several established pethidine synthesis routes lies the intermediate this compound (PP-CN), with the molecular formula C₁₄H₁₈N₂O.[5] This molecule is a cyanohydrin (or α-hydroxynitrile) derived from the ketone N-phenethyl-4-piperidone (NPP). The strategic importance of PP-CN is twofold:
-
Introduction of the C4 Quaternary Carbon: The formation of PP-CN establishes the critical quaternary carbon atom at the 4-position of the piperidine ring. This structural feature, which includes both a phenyl group (introduced later in some pathways, but present in the final product) and a carboxylate group, is crucial for analgesic activity.[1]
-
Masked Carboxylic Acid Functionality: The nitrile group (-C≡N) serves as a stable and versatile precursor to the carboxylic acid required for the final ester. It is readily introduced via nucleophilic cyanation and can be converted to the acid under controlled hydrolytic conditions.[1][6]
This guide will deconstruct the synthesis and conversion of this pivotal intermediate.
Synthesis of this compound (PP-CN)
The most direct and common synthesis of PP-CN involves the nucleophilic addition of a cyanide anion to the carbonyl group of N-phenethyl-4-piperidone (NPP), a regulated precursor chemical.[7][8] This reaction is a classic example of cyanohydrin formation.
Precursor: N-Phenethyl-4-piperidone (NPP)
NPP is a commercially available chemical intermediate, though its sale and use are monitored in many jurisdictions due to its application in illicit fentanyl synthesis.[7][8] It can be prepared through various methods, such as the reaction of 4-piperidone with phenethyl bromide or a one-pot synthesis from phenethylamine and methyl acrylate.[7][9]
Reaction Mechanism: Cyanohydrin Formation
The core of the synthesis is the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon of NPP. The reaction is typically base-catalyzed to generate the cyanide anion (CN⁻) from a source like KCN or NaCN. The mechanism proceeds as follows:
-
Nucleophilic Attack: The cyanide anion attacks the carbonyl carbon of NPP, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.
-
Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a weak acid, typically water or hydrogen cyanide (HCN) present in equilibrium, to yield the final cyanohydrin product, PP-CN.
The overall reaction is reversible, and the equilibrium position can be influenced by pH. Acidic conditions favor the ketone starting material, while neutral to slightly basic conditions favor the cyanohydrin product.[6]
Diagram 1: Synthesis of PP-CN via Cyanohydrin Formation.
Experimental Protocol: Synthesis of PP-CN
This protocol is a representative procedure and must be adapted and scaled according to laboratory-specific risk assessments. Extreme caution is required when handling cyanide salts. [10][11][12]
Core Principle: The causality behind this protocol lies in maintaining a slightly basic environment to ensure the presence of free cyanide nucleophile while providing a proton source (water) for the final step. The temperature is kept low to control the exothermic reaction and minimize side reactions.
-
Setup: In a well-ventilated chemical fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.[10] The entire apparatus should be inerted with nitrogen.
-
Reagents: Dissolve N-phenethyl-4-piperidone (1.0 eq) in a suitable solvent such as ethanol or a mixture of tetrahydrofuran and water. Cool the solution to 0-5 °C in an ice bath.
-
Cyanide Addition: In a separate flask, prepare a solution of potassium cyanide (KCN, 1.2 eq) in water. CRITICAL SAFETY STEP: Ensure the pH of the cyanide solution is basic (pH > 10) to prevent the formation of highly toxic HCN gas.[12] Add this solution dropwise to the cooled NPP solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it into a larger volume of cold water. The product, PP-CN, may precipitate as a solid.
-
Purification & Validation:
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual cyanide salts.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy (presence of -OH and -C≡N stretches), and Mass Spectrometry to confirm its identity and purity.[5]
-
| Parameter | Value/Condition | Rationale |
| NPP | 1.0 equivalent | Limiting reagent |
| KCN | 1.1 - 1.5 equivalents | Slight excess ensures complete reaction |
| Solvent | Ethanol / Water | Co-solvent system for reagent solubility |
| Temperature | 0 - 10 °C (initial) | Controls exothermicity, favors product |
| pH | > 10 | Safety Critical: Prevents HCN gas evolution |
| Reaction Time | 12 - 24 hours | Allows reaction to proceed to completion |
Table 1: Typical Reaction Parameters for PP-CN Synthesis.
Conversion of PP-CN to Pethidine
The transformation of PP-CN to pethidine involves two subsequent classical organic reactions: the hydrolysis of the nitrile to a carboxylic acid, followed by the esterification of the acid. It is important to note that some historical syntheses combine these steps or proceed via different intermediates, but the hydrolysis-esterification sequence is a common and illustrative pathway.[1][2]
Step 1: Hydrolysis of the Nitrile
The nitrile group of PP-CN is hydrolyzed to a carboxylic acid (pethidinic acid) under either strong acidic or basic conditions. Acid-catalyzed hydrolysis is frequently employed.
-
Mechanism (Acid-Catalyzed):
-
The nitrile nitrogen is protonated by a strong acid (e.g., H₂SO₄), making the carbon atom more electrophilic.
-
A water molecule attacks the nitrile carbon.
-
After proton transfers, an amide intermediate is formed.
-
The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[6]
-
Step 2: Fischer Esterification
The resulting pethidinic acid is converted to pethidine (the ethyl ester) via Fischer esterification.
-
Mechanism:
-
The carboxylic acid is treated with an excess of ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl gas).
-
The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack.
-
An ethanol molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfers and the elimination of a water molecule yield the final ethyl ester, pethidine.[3]
-
Sources
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. Pethidine - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]
- 4. adlitipbulteni.com [adlitipbulteni.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 8. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. ohsa.mt [ohsa.mt]
- 12. uwindsor.ca [uwindsor.ca]
Spectroscopic Unveiling of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile: A Technical Guide for Researchers
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile, a molecule sharing structural motifs with precursors to potent synthetic opioids, represents a compound of significant interest for analytical and medicinal chemists. This technical guide provides an in-depth exploration of the spectroscopic characteristics of this molecule, offering a foundational dataset for its identification and characterization. Given the absence of extensive published experimental spectra for this specific compound, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to present a robust and scientifically grounded spectroscopic profile.
This document is designed for researchers, scientists, and drug development professionals, providing not just data, but also the underlying scientific rationale for the expected spectroscopic behavior. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical workflow.
Molecular Structure and Key Features
This compound possesses a molecular formula of C₁₄H₁₈N₂O and a monoisotopic mass of approximately 230.14 Da.[1][2] The structure is characterized by a central piperidine ring substituted at the 1-position with a phenethyl group and at the 4-position with both a hydroxyl group and a nitrile group. This quaternary carbon at the 4-position is a key structural feature that will significantly influence the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. The following predictions for ¹H and ¹³C NMR spectra are based on established chemical shift principles and data from analogous structures containing the N-phenethylpiperidine core.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., the hydroxyl proton).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the identification of CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The proton NMR spectrum is expected to be complex due to the overlapping signals of the piperidine and phenethyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H | Protons of the phenyl ring on the phenethyl group. |
| ~ 2.80 - 3.00 | Multiplet | 4H | Ph-CH ₂-CH ₂-N | Ethylene bridge protons of the phenethyl group. |
| ~ 2.60 - 2.80 | Multiplet | 4H | Piperidine CH ₂ (axial & equatorial) adjacent to N | Protons on the carbons alpha to the piperidine nitrogen. |
| ~ 2.00 - 2.20 | Multiplet | 4H | Piperidine CH ₂ (axial & equatorial) adjacent to C4 | Protons on the carbons beta to the piperidine nitrogen. |
| ~ 1.80 | Singlet | 1H | OH | The hydroxyl proton signal may be broad and its position is concentration and solvent dependent. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 139 | Quaternary Ar-C | The ipso-carbon of the phenyl ring attached to the ethyl chain. |
| ~ 129 | Ar-C H | Aromatic methine carbons. |
| ~ 128 | Ar-C H | Aromatic methine carbons. |
| ~ 126 | Ar-C H | Aromatic methine carbons. |
| ~ 122 | C ≡N | The nitrile carbon, typically appearing in this downfield region. |
| ~ 70 | C -OH | The quaternary carbon at the 4-position of the piperidine ring, shifted downfield by the hydroxyl and nitrile groups. |
| ~ 60 | Ph-CH₂-C H₂-N | The methylene carbon of the phenethyl group attached to the nitrogen. |
| ~ 50 | Piperidine C H₂ adjacent to N | The methylene carbons alpha to the piperidine nitrogen. |
| ~ 35 | Ph-C H₂-CH₂-N | The benzylic methylene carbon of the phenethyl group. |
| ~ 34 | Piperidine C H₂ adjacent to C4 | The methylene carbons beta to the piperidine nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, C-H, C≡N, and C-N bonds.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
-
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~ 3400 | Broad, Medium | O-H | Stretching |
| ~ 3050 | Medium | Aromatic C-H | Stretching |
| ~ 2950-2850 | Strong | Aliphatic C-H | Stretching |
| ~ 2240 | Medium, Sharp | C≡N | Stretching |
| ~ 1600, 1495, 1450 | Medium to Weak | C=C | Aromatic Ring Stretching |
| ~ 1100 | Medium | C-O | Stretching |
| ~ 750, 700 | Strong | C-H | Aromatic Out-of-plane Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for both identification and structural elucidation.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily form a protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, particularly with GC-MS, and would likely lead to more extensive fragmentation.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution mass spectrometry (HRMS) being preferable for accurate mass measurements and elemental composition determination.
-
Tandem MS (MS/MS): To gain further structural information, tandem mass spectrometry should be performed on the protonated molecule (m/z 231.15). This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Predicted Mass Spectral Data (ESI+)
-
[M+H]⁺: m/z 231.15 (Calculated for C₁₄H₁₉N₂O⁺)
-
[M+Na]⁺: m/z 253.13 (Calculated for C₁₄H₁₈N₂NaO⁺)[2]
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule of this compound is predicted to follow pathways observed for similar N-phenethylpiperidine derivatives.
Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.
Key Fragment Ions:
-
m/z 213.14: Loss of water from the hydroxyl group is a common fragmentation pathway for alcohols.[2]
-
m/z 204.15: Loss of hydrogen cyanide from the nitrile group.
-
m/z 91.05: The formation of the tropylium ion is a characteristic fragmentation for compounds containing a phenethyl group, resulting from benzylic cleavage.
-
m/z 110.10: Cleavage of the bond between the nitrogen and the ethyl bridge, leading to a fragment containing the piperidine ring.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The detailed NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for scientists engaged in the synthesis, identification, and analysis of this compound and its analogs. The logical frameworks presented for spectral interpretation, grounded in established chemical principles and comparative data, ensure a high degree of scientific integrity. As experimental data for this molecule becomes available, this guide can serve as a benchmark for comparison and validation.
References
- This guide has been compiled using general principles of spectroscopic interpretation and data from analogous compounds.
-
Global Substance Registration System. This compound. [Link]
-
PubChem. This compound. [Link]
Sources
Methodological & Application
Application Notes and Protocols for N-Alkylation of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the N-alkylation of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. This document details established reaction conditions, explores the underlying chemical mechanisms, and presents validated, step-by-step protocols for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be robust and reproducible, with a focus on providing a clear understanding of the critical parameters that govern reaction outcomes.
Introduction
This compound is a crucial building block in medicinal chemistry, notably as a precursor in the synthesis of potent opioid analgesics and other centrally acting agents.[1][2] The functionalization of the piperidine nitrogen through N-alkylation allows for the introduction of diverse substituents, which can significantly modulate the pharmacological profile, including potency, selectivity, and pharmacokinetic properties of the final compound.
This guide will primarily focus on two widely employed and effective methods for the N-alkylation of piperidine derivatives:
-
Direct Alkylation: Involving the reaction of the secondary amine with an alkyl halide in the presence of a base.
-
Reductive Amination: A two-step, one-pot reaction where the amine first forms an iminium ion with an aldehyde or ketone, which is then reduced in situ.
Understanding and controlling the reaction conditions for these transformations is paramount to achieving high yields and purity of the desired N-alkylated products.
Mechanistic Insights
The N-alkylation of a secondary amine, such as the piperidine nitrogen in our substrate, proceeds via nucleophilic substitution. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of the alkylating agent.
Direct Alkylation
In direct alkylation, an alkyl halide (R-X) serves as the electrophile. The reaction is typically facilitated by a base, which neutralizes the hydrohalic acid (HX) formed as a byproduct, thereby driving the reaction to completion. The choice of base and solvent is critical to prevent side reactions, such as over-alkylation to form a quaternary ammonium salt.[3]
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds.[4][5] It begins with the reaction between the secondary amine and a carbonyl compound (an aldehyde or ketone) to form an unstable iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the tertiary amine.[6][7] STAB is often preferred due to its mildness and selectivity for iminium ions over carbonyls.
Experimental Protocols
The following protocols are presented as robust starting points for the N-alkylation of this compound. Researchers should note that optimization of these conditions may be necessary for specific alkylating agents and desired scales.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation using an alkyl halide and a non-nucleophilic base.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered, or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)[8]
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)[8][9]
-
Round-bottom flask with stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen anhydrous solvent (e.g., MeCN or DMF).
-
Add the base (1.5-2.0 eq.). If using K₂CO₃, ensure it is finely powdered and dry.
-
Stir the mixture at room temperature.
-
Slowly add the alkyl halide (1.0-1.1 eq.) to the stirred solution.[8] The slow addition helps to minimize the potential for over-alkylation.[9]
-
The reaction temperature can be varied, generally ranging from room temperature to about 80-90°C, depending on the reactivity of the alkyl halide.[10][11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.[3][10]
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter the solid and wash with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by dissolving the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Data Summary Table for Direct N-Alkylation:
| Parameter | Recommended Range/Value | Rationale |
| Substrate | This compound | Starting material with a secondary amine. |
| Alkylating Agent | 1.0 - 1.2 eq. | A slight excess may be needed for less reactive halides. |
| Base | 1.5 - 2.0 eq. | To neutralize the acid byproduct and drive the reaction. |
| Solvent | Anhydrous MeCN or DMF | Polar aprotic solvents that are suitable for SN2 reactions. |
| Temperature | 20°C - 90°C[10] | Higher temperatures may be required for less reactive halides. |
| Reaction Time | 1 - 24 hours[3][10] | Monitored by TLC or LC-MS for completion. |
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation using an aldehyde or ketone and sodium triacetoxyborohydride.
Materials and Reagents:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 equivalents)
-
Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equivalents)[6]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Round-bottom flask with stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the aldehyde or ketone (1.0-1.2 eq.), and the solvent (DCM or DCE).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.[3][6] A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.[6]
-
Continue stirring the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[3]
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][6]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Data Summary Table for Reductive Amination:
| Parameter | Recommended Range/Value | Rationale |
| Substrate | This compound | The secondary amine to be alkylated. |
| Carbonyl Compound | 1.0 - 1.2 eq. | The source of the alkyl group to be added. |
| Reducing Agent | Sodium Triacetoxyborohydride (1.2 - 1.5 eq.) | Mild and selective reducing agent for the iminium ion. |
| Solvent | DCM or DCE | Common solvents for reductive amination. |
| Temperature | Room Temperature | Generally sufficient for this reaction. |
| Reaction Time | 1 - 24 hours[3] | Monitored by TLC or LC-MS for completion. |
Visualization of Reaction Pathways
Direct N-Alkylation Workflow
Caption: Workflow for Direct N-Alkylation.
Reductive Amination Workflow
Caption: Workflow for N-Alkylation via Reductive Amination.
Troubleshooting and Optimization
-
Low Yield in Direct Alkylation: If the yield is low, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF. Ensure all reagents and solvents are anhydrous.
-
Over-alkylation: This is a common side reaction, especially with highly reactive alkylating agents.[3] To mitigate this, ensure slow addition of the alkylating agent and avoid using a large excess.
-
Incomplete Reaction in Reductive Amination: If the reaction stalls, a catalytic amount of acetic acid can be added to promote iminium ion formation. Ensure the sodium triacetoxyborohydride is fresh and has been stored properly.
-
Purification Challenges: The polarity of the N-alkylated product will vary depending on the introduced substituent. A careful selection of the mobile phase for column chromatography is essential for effective purification.
Conclusion
The N-alkylation of this compound is a fundamental transformation for the synthesis of a wide array of biologically active molecules. Both direct alkylation and reductive amination are powerful methods to achieve this. The choice between these methods will depend on the specific alkyl group to be introduced, the availability of starting materials (alkyl halide vs. aldehyde/ketone), and the desired reaction conditions. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful synthesis and exploration of novel derivatives based on this important scaffold.
References
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). National Institutes of Health. Available at: [Link]
- US Patent US20110269964A1 - N-Alkylation of Opiates. (n.d.). Google Patents.
-
Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2019). Science and Education Publishing. Available at: [Link]
-
Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (n.d.). National Institutes of Health. Available at: [Link]
-
Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. (2022). United Nations Office on Drugs and Crime. Available at: [Link]
-
This compound. (n.d.). Global Substance Registration System. Available at: [Link]
-
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (n.d.). ResearchGate. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Available at: [Link]
-
Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Royal Society of Chemistry. Available at: [Link]
-
reductive amination & secondary amine synthesis. (2020). YouTube. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2022). ACS Publications. Available at: [Link]
- CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine. (n.d.). Google Patents.
-
June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. (2024). The Center for Forensic Science Research & Education. Available at: [Link]
-
Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (n.d.). National Institutes of Health. Available at: [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). Defense Technical Information Center. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
- 10. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Quantification of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile
Introduction
4-Hydroxy-1-phenethylpiperidine-4-carbonitrile is a tertiary amine and a nitrile-containing organic compound with the molecular formula C₁₄H₁₈N₂O and a molecular weight of 230.31 g/mol [1]. Structurally, it is a piperidine derivative, a class of compounds prevalent in many pharmaceuticals and, notably, as precursors and intermediates in the synthesis of fentanyl and its analogs[2][3]. The accurate and robust quantification of this compound is critical for a variety of applications, including pharmaceutical development, quality control of starting materials, and forensic analysis.
This document provides detailed analytical methods for the quantification of this compound in various matrices. The protocols are designed to be adaptable and are grounded in established analytical principles for similar compounds. Each method includes a discussion of the underlying scientific rationale to empower researchers to troubleshoot and adapt the protocols to their specific needs.
Chemical and Physical Properties
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O | [1] |
| Molecular Weight | 230.31 g/mol | [1] |
| CAS Number | 23804-59-3 | [1] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and chloroform. Limited solubility in water. | [4] |
The presence of a tertiary amine in the piperidine ring suggests that the compound's protonation state will be pH-dependent. This is a critical consideration for chromatographic separations, as the ionized and non-ionized forms will interact differently with the stationary phase.
Analytical Methodologies
Two primary analytical techniques are proposed for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds[5]. This method is suitable for quantifying the analyte in bulk materials or simple formulations.
Scientific Rationale
The phenethyl group provides a chromophore that allows for UV detection. The basic piperidine nitrogen can cause peak tailing on silica-based columns due to interaction with residual silanols. To mitigate this, an acidic mobile phase is used to protonate the amine, ensuring a single ionic species and improving peak shape. The use of a C18 column provides a non-polar stationary phase for effective separation based on hydrophobicity.
Experimental Workflow
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. caymanchem.com [caymanchem.com]
- 5. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile and its Potential Products by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The compound, a substituted piperidine derivative, shares structural motifs with precursors and metabolites of synthetic opioids, making its accurate detection and quantification critical in pharmaceutical development, metabolism studies, and forensic toxicology. This guide provides a comprehensive, step-by-step protocol covering sample preparation from a biological matrix (plasma), optimized chromatographic conditions, and mass spectrometric parameters. Furthermore, it discusses potential metabolic products and outlines a validation strategy compliant with regulatory expectations, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.
Introduction and Scientific Background
This compound is a heterocyclic amine featuring a piperidine core, a structure prevalent in a vast number of pharmaceuticals and bioactive molecules.[1] Its chemical structure (Molecular Formula: C₁₄H₁₈N₂O, Molecular Weight: 230.31 g/mol ) incorporates a basic nitrogen atom, making it highly suitable for analysis by positive mode electrospray ionization.[1][2] The structural similarity to compounds like 4-anilino-N-phenethylpiperidine (4-ANPP), a precursor and metabolite of fentanyl, underscores the need for selective and sensitive analytical methods to study its pharmacokinetics, stability, or presence as a potential impurity.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity, which are essential for quantifying low-concentration analytes in complex biological matrices.[5][6] This document provides a detailed methodology grounded in established analytical principles and regulatory guidelines to ensure the generation of high-quality, reproducible data.
Analyte Properties and Predicted Products
A thorough understanding of the analyte's physicochemical properties and likely biotransformations is fundamental to method development.
Table 1: Physicochemical Properties of the Target Analyte
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [2] |
| CAS Number | 23804-59-3 | [7][8] |
| Molecular Formula | C₁₄H₁₈N₂O | [2] |
| Molecular Weight | 230.31 | [2] |
| Structure |
| |
Potential Metabolic or Degradation Products
Based on established metabolic pathways for similar N-phenethylpiperidine structures, several products can be anticipated.[4] The analytical method should be designed with the capability to separate and identify these related substances.
Caption: Predicted metabolic pathways for the target analyte.
Principle of the LC-MS/MS Method
The method leverages reversed-phase chromatography to separate the analyte of interest from matrix components and potential metabolites. Following chromatographic separation, the analyte is ionized using positive mode Electrospray Ionization (ESI) and detected by a tandem mass spectrometer, typically a triple quadrupole (QqQ), operating in Multiple Reaction Monitoring (MRM) mode. This MRM approach provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for any variability during sample preparation and potential matrix effects.[5][9]
Experimental Protocols
This section provides a detailed, step-by-step methodology. The use of LC-MS grade solvents and reagents is mandatory to avoid contamination and ensure low detection limits.[10]
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Internal Standard (IS): this compound-d5 (or a suitable structural analog if unavailable)
-
Water, Acetonitrile (ACN), Methanol (MeOH): LC-MS grade
-
Formic Acid (FA): LC-MS grade
-
Ammonium Formate: LC-MS grade
-
Human Plasma (K₂EDTA): Sourced from a certified vendor
-
Solid Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to create separate 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 ACN:Water to prepare working solutions for spiking the calibration curve (e.g., from 10 ng/mL to 10,000 ng/mL).
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the IS primary stock with 50:50 ACN:Water.
-
Calibration Standards and QCs: Prepare calibration standards and quality control samples by spiking blank human plasma with the appropriate working standard solutions. A typical calibration range might be 0.1 to 1000 ng/mL. QCs should be prepared at a minimum of three levels (low, medium, high) from a separate stock solution weighing.[11]
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is chosen for its ability to provide cleaner extracts compared to simpler methods like protein precipitation, thereby minimizing matrix effects and improving assay robustness.[9]
-
Pre-treatment: To 200 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the Internal Standard Spiking Solution (50 ng/mL) and vortex. Add 400 µL of 4% phosphoric acid in water and vortex.
-
Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of MeOH.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
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- 11. fda.gov [fda.gov]
Application Notes & Protocols: The Role of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile in Advanced Fentanyl Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of fentanyl, a potent synthetic opioid, has evolved significantly since its inception. While the Janssen and Siegfried routes are foundational, the Gupta synthesis emerged as a streamlined and efficient alternative, often characterized by its "one-pot" nature. This guide provides a detailed examination of the Gupta synthesis and related advanced methodologies. A particular focus is placed on the formation and strategic importance of the cyanohydrin intermediate, 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile . This intermediate is pivotal in the Strecker synthesis, an efficient pathway to produce 4-anilino-N-phenethylpiperidine (ANPP), the immediate precursor to fentanyl. This document elucidates the underlying chemical principles, provides structured protocols derived from authoritative literature, and offers expert insights into the causality behind experimental choices, targeting an audience of chemical researchers and drug development professionals.
Introduction: The Evolving Landscape of Fentanyl Synthesis
Fentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide) was first synthesized by Dr. Paul Janssen in 1960.[1] Its high potency and rapid onset of action established it as a cornerstone of modern anesthesiology and pain management.[2] The original Janssen synthesis, and the subsequent Siegfried method, have been the classical routes for decades. However, the need for more efficient, high-yield processes and efforts to circumvent the international control of key precursors like N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) have driven the development of alternative pathways.[3][4]
Among these, the method developed by Gupta and colleagues presents a significant modification, often involving a one-pot reaction that improves efficiency.[5][6] Concurrently, other advanced methods, such as the Strecker synthesis, have been optimized to produce the crucial ANPP intermediate with excellent yields.[7] This guide delves into the chemistry of the Gupta method and the closely related Strecker synthesis, highlighting the role of the cyanohydrin intermediate, this compound.
The Gupta Synthesis: A Streamlined Approach
The Gupta synthesis is recognized for its efficiency and is a predominant method identified in forensic analyses of illicitly produced fentanyl.[8] The patented method describes a three-step process starting from 4-piperidone that can be consolidated into a highly effective workflow.[9]
The core transformation involves two key stages:
-
Formation of 4-anilinopiperidine (4-AP): This step involves the reductive amination of 4-piperidone hydrochloride monohydrate with aniline. The use of a reducing agent, such as zinc dust in acetic acid, is crucial for this conversion.[9]
-
Alkylation to form ANPP: The resulting 4-AP is alkylated with a phenethyl halide (e.g., 2-phenethyl bromide) to yield 4-anilino-N-phenethylpiperidine (ANPP).[9]
-
Acylation to Fentanyl: The final step is the acylation of ANPP with propionyl chloride to yield fentanyl.[1]
A key innovation of the Gupta approach is the potential for a "one-pot" synthesis, which combines multiple steps without isolating intermediates, thereby increasing overall efficiency and yield.[6]
Visualizing the Gupta Pathway
The following diagram illustrates the general sequence of the patented Gupta synthesis.
Caption: Figure 1: General Reaction Scheme of the Gupta Fentanyl Synthesis.
The Strecker Synthesis of ANPP: Role of the Cyanohydrin Intermediate
While the Gupta patent outlines a specific path, an alternative and highly efficient route to the key ANPP intermediate is the Strecker synthesis.[7] This pathway is significant as it proceeds through a nitrile intermediate, demonstrating the utility of This compound as a foundational precursor.
The Strecker synthesis is a well-established method for synthesizing α-amino acids and, by extension, α-amino amines. Its application here provides a robust method for installing the 4-anilino group onto the piperidine ring.
Step 1 (Protocol): Formation of this compound
The synthesis begins with the formation of a cyanohydrin from N-phenethyl-4-piperidone (NPP). This reaction is a classic nucleophilic addition to a ketone.
-
Objective: To convert the ketone functionality of NPP into a cyanohydrin, introducing the nitrile group that is essential for the subsequent amination.
-
Methodology:
-
N-phenethyl-4-piperidone (NPP) is dissolved in a suitable protic solvent, such as isopropanol.[7]
-
A cyanide source, typically potassium cyanide (KCN) or sodium cyanide (NaCN), is added to the solution.
-
The reaction is acidified, often with acetic acid, to generate hydrocyanic acid (HCN) in situ. The HCN then acts as the nucleophile.
-
The reaction proceeds, usually at room temperature, to form This compound .
-
-
Expertise & Causality: The use of a protic solvent helps to activate the carbonyl group of the ketone, making it more electrophilic. Generating HCN in situ from a cyanide salt and a weak acid is a standard safety procedure to avoid handling neat hydrocyanic acid. The cyanohydrin formation is a reversible equilibrium, but the reaction is typically driven to completion by the subsequent steps.
Step 2 (Protocol): Conversion to α-Aminonitrile and Reductive Decyanation
This second stage is the core of the Strecker synthesis, where the hydroxyl group of the cyanohydrin is replaced by an amino group (aniline), and the nitrile is subsequently reduced. This can often be performed as a "one-pot" procedure following the cyanohydrin formation.[7]
-
Objective: To convert the cyanohydrin into the final product, 4-anilino-N-phenethylpiperidine (ANPP).
-
Methodology:
-
To the solution containing the cyanohydrin, aniline is added. The acidic environment facilitates the formation of an iminium ion intermediate, which is then attacked by the cyanide ion, or more directly, the aniline displaces the hydroxyl group to form the α-aminonitrile: 4-anilino-1-phenethylpiperidine-4-carbonitrile .
-
A reducing agent, such as sodium borohydride (NaBH₄), is then introduced to the reaction mixture.[7]
-
The sodium borohydride selectively reduces the nitrile group (reductive decyanation), replacing it with a hydrogen atom to yield ANPP.
-
The final product (ANPP) is then isolated and purified.
-
-
Expertise & Causality: The conversion of the cyanohydrin to the α-aminonitrile is a key step. The subsequent reductive decyanation is a powerful transformation that efficiently removes the nitrile group to afford the desired amine. Sodium borohydride is a suitable reducing agent for this purpose, being selective and relatively safe to handle compared to stronger hydrides like lithium aluminum hydride (LiAlH₄). This "one-pot" approach significantly improves the overall yield and efficiency, achieving reported yields of 85-90% for the conversion from NPP to ANPP.[7]
Visualizing the Strecker Pathway
This diagram illustrates the formation of the cyanohydrin and its conversion to ANPP.
Caption: Figure 2: Strecker Synthesis of ANPP via Cyanohydrin Intermediate.
Comparative Data and Yields
The efficiency of a synthetic route is paramount in both legitimate pharmaceutical production and clandestine manufacturing. The literature provides data that allows for a comparison of different methods.
| Synthetic Route | Key Intermediate(s) | Reported Yield | Key Features | Reference |
| Janssen/Siegfried | NPP, ANPP | ~50-80% for reductive amination | Classical, well-established methods. | [1][9] |
| Gupta (Patented) | 4-AP, ANPP | High overall yield | Streamlined process, avoids direct use of NPP in initial step. | [9] |
| Valdez et al. (Optimized) | NPP, ANPP | 91% for reductive amination | Optimized conditions for high-yield, gram-scale production. | [2][10] |
| Strecker Synthesis | Cyanohydrin, α-Aminonitrile, ANPP | 85-90% (one-pot from NPP) | Highly efficient, uses cyanohydrin chemistry. | [7] |
Conclusion
The Gupta synthesis represents a significant advancement in the production of fentanyl, offering a more streamlined and efficient process compared to traditional methods. The study of related advanced techniques, such as the Strecker synthesis, reveals the critical role of intermediates like This compound . This cyanohydrin is the gateway to a highly efficient, one-pot conversion to ANPP, the immediate precursor of fentanyl. Understanding the chemistry behind the formation and conversion of this intermediate provides deep insight into modern synthetic strategies. For researchers in drug development and forensic science, a thorough grasp of these pathways is essential for innovation, monitoring, and control.
References
-
Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE, 9(9), e108250. [Link]
-
Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PMC - NIH. [Link]
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Kuhns, D. et al. (2023). Reaction scheme of fentanyl synthesized by the One-Pot Gupta method... ResearchGate. [Link]
-
UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC News. [Link]
-
Valdez, C. A. et al. (2014). Synthesis of fentanyl and acetylthiofentanyl... ResearchGate. [Link]
-
Vardanyan, R. (2017). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PMC - NIH. [Link]
-
McKeown, H. E. (2023). Investigations Into Illicit Synthesis of Fentanyl. RMIT Research Repository. [Link]
-
Gupta, P. K., Kumaran, G., Ambuja, P., & Malhotra, R. C. (2005). A convenient one pot synthesis of fentanyl. Semantic Scholar. [Link]
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DEA.gov. (2022). Fentanyl Profiling Program Report. [Link]
-
Vandeputte, M. M. et al. (2021). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Journal of Analytical Toxicology, 45(4), 350-357. [Link]
-
Toske, S. G. et al. (2023). A Convenient One-Pot Synthesis of Fentanyl. ResearchGate Request. [Link]
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GPAT Discussion Center. (2019). SYNTHESIS OF FENTANYL. YouTube. [Link]
-
Wikipedia. (n.d.). 4-ANPP. [Link]
- Gupta, P. K. (2013). Method for the preparation of fentanyl.
- Toray Industries, Inc. (2003). 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
-
Global Substance Registration System. (n.d.). This compound. [Link]
-
McIntyre, I. M. et al. (2016). Emerging Synthetic Fentanyl Analogs. PMC - NIH. [Link]
-
Vandeputte, M. M. et al. (2021). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. ResearchGate Request. [Link]
-
Hsu, F. L., & Banks, H. D. (1992). Fentanyl Synthetic Methodology: A Comparative Study. Defense Technical Information Center. [Link]
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Application Notes and Protocols for the Analysis of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and research purposes only. The information contained herein is not intended to be a guide for the synthesis or use of controlled substances. All activities involving controlled substances and their precursors must be conducted in strict compliance with all applicable national and international laws and regulations.
Introduction
4-Hydroxy-1-phenethylpiperidine-4-carbonitrile is a piperidine derivative that, while not currently listed as a controlled substance precursor by major international or national drug enforcement agencies, warrants scientific scrutiny due to its structural characteristics. Its N-phenethyl moiety is a key feature of the potent synthetic opioid fentanyl and its analogues.[1][2] The 4-hydroxy and 4-cyano substituents on the piperidine ring are also of interest, as similar structures are known intermediates in the synthesis of other opioid analgesics, such as pethidine (meperidine).[3]
These structural alerts suggest that this compound could potentially be utilized as an intermediate in the clandestine synthesis of novel psychoactive substances or as a precursor to known controlled substances. Therefore, the development of robust analytical methods for its detection and characterization is crucial for forensic laboratories and researchers monitoring the evolving landscape of illicit drug manufacturing.
This guide provides a comprehensive overview of the potential synthetic routes to this compound and detailed protocols for its analytical characterization. The methodologies described are based on established principles for the analysis of piperidine derivatives and are designed to be self-validating.
Regulatory Status
As of the latest review of international and national controlled substance and precursor lists, this compound is not explicitly scheduled. However, its regulatory status could change if law enforcement agencies identify it in clandestine laboratories or as a substance used in the illicit production of controlled drugs. Laboratories should maintain awareness of updates from regulatory bodies such as the U.S. Drug Enforcement Administration (DEA) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).
Potential Synthetic Pathways
Understanding the potential synthetic routes to this compound is essential for identifying potential impurities and byproducts that can aid in forensic analysis. A plausible and efficient synthesis would likely involve a multi-step process starting from readily available precursors.
A likely synthetic approach would be a variation of the Strecker synthesis, a well-established method for producing α-aminonitriles.[4]
Hypothetical Synthesis Workflow:
Caption: Hypothetical Strecker synthesis of the target compound.
Analytical Characterization Protocols
The unambiguous identification of this compound in seized materials or biological samples requires a multi-technique analytical approach. The following protocols are designed to provide a comprehensive characterization of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the identification of piperidine derivatives.[5][6]
Instrumentation:
| Parameter | Specification |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of methanol.
-
Vortex to ensure complete dissolution.
-
Inject 1 µL into the GC-MS system.
Expected Results: The electron ionization mass spectrum of this compound is expected to show characteristic fragmentation patterns. Key fragments would likely include the loss of the hydroxyl group, the cyano group, and fragmentation of the N-phenethyl side chain. The molecular ion peak (m/z 230.31) may or may not be visible depending on its stability.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds and is frequently used for the analysis of piperidine-containing pharmaceuticals and their metabolites.[6][7]
Instrumentation:
| Parameter | Specification |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent |
| LC Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
Sample Preparation:
-
Dissolve 1 mg of the sample in 10 mL of a 50:50 mixture of mobile phase A and B.
-
Vortex and filter through a 0.22 µm syringe filter.
-
Inject 5 µL into the LC-MS system.
Expected Results: In positive ion ESI, the protonated molecule [M+H]⁺ at m/z 231.15 should be readily observed. Tandem mass spectrometry (MS/MS) of this precursor ion will provide structural information through characteristic fragment ions.
LC-MS/MS Workflow:
Caption: Workflow for LC-MS/MS analysis.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy provides information about the functional groups present in a molecule.
Instrumentation:
| Parameter | Specification |
| Spectrometer | Thermo Scientific Nicolet iS50 FTIR or equivalent |
| Accessory | Attenuated Total Reflectance (ATR) |
| Spectral Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Scans | 32 |
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
Expected Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2800-3000 |
| C≡N (nitrile) | 2220-2260 (sharp, medium intensity) |
| C=C (aromatic) | 1450-1600 |
| C-O (hydroxyl) | 1000-1260 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure elucidation.
Instrumentation:
| Parameter | Specification |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
Expected ¹H NMR Signals (in CDCl₃, approximate):
-
δ 7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the phenethyl group).
-
δ 2.5-3.0 ppm: Multiplets, 8H (piperidine ring protons and phenethyl methylene protons).
-
δ 1.8-2.2 ppm: Multiplets, 4H (piperidine ring protons).
-
A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
Conclusion
While this compound is not currently a scheduled precursor, its chemical structure suggests a potential for misuse in the synthesis of controlled substances. The analytical protocols outlined in this document provide a robust framework for the identification and characterization of this compound. Forensic and research laboratories are encouraged to develop and validate these or similar methods to enhance their capabilities in monitoring for new and emerging precursors in the illicit drug market. The continuous evolution of clandestine chemistry necessitates a proactive approach to the development of analytical intelligence.
References
-
United Nations Office on Drugs and Crime. (2022, April). News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC. [Link]
- Hsu, F. L., & Banks, H. D. (1992). Fentanyl Synthetic Methodology: A Comparative Study.
- U.S. Department of Justice, Drug Enforcement Administration. (2019, September 17). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. DEA.gov.
- Varma, R. S. (2019). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Medicinal Chemistry Research, 28(8), 1141-1163.
- Government of Canada. (2024, June 5). Order Amending Schedules I and VI to the Controlled Drugs and Substances Act (Synthetic Opioids and Emerging Fentanyl Precursors): SOR/2024-98. Canada Gazette.
- Global Substance Registration System. This compound. GSRS.
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- Ali, S., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(10), 964-976.
- The Center for Forensic Science Research & Education. (n.d.). Fentanyl Purity, Potency, & Synthesis.
- BenchChem. (n.d.).
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- Federal Register. (2010, June 29). Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance.
- Guidechem. (n.d.). 4-hydroxy-piperidine-4-carbonitrile hydrochloride 1375472-85-7 wiki.
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- Chem-Impex. (n.d.). 4-Hydroxypiperidine.
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Application Notes and Protocols for the Analytical Derivatization of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile (4-HPP-4-CN) for analytical purposes. As a key intermediate in the synthesis of pethidine (Meperidine), the accurate detection and quantification of 4-HPP-4-CN are critical in pharmaceutical development, quality control, and forensic analysis. Due to its polarity and limited volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. This guide details two primary derivatization strategies—silylation and acylation—to enhance the analyte's volatility, thermal stability, and chromatographic performance. We present field-proven, step-by-step protocols, explain the underlying chemical principles, and offer insights into method selection and optimization for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
This compound is a polar molecule containing a tertiary hydroxyl group, a tertiary amine, and a nitrile functional group. The presence of the hydroxyl group, in particular, leads to several analytical challenges for GC-MS analysis:
-
Low Volatility: The polar hydroxyl group engages in strong intermolecular hydrogen bonding, significantly raising the boiling point of the molecule and preventing efficient volatilization in the GC injector.
-
Poor Peak Shape: Interactions between the polar analyte and active sites (silanol groups) on the GC column and liner can lead to peak tailing, reducing resolution and accuracy.
-
Thermal Instability: At the high temperatures of the GC inlet, the tertiary alcohol is susceptible to degradation, potentially through dehydration.
Chemical derivatization addresses these issues by masking the polar hydroxyl group with a non-polar, thermally stable functional group.[1] This process increases volatility and reduces unwanted column interactions, resulting in sharper, more symmetrical peaks and improved sensitivity.[2] The two most common and effective strategies for derivatizing hydroxyl groups are silylation and acylation.[1][2]
Derivatization Strategies: A Comparative Overview
The choice between silylation and acylation depends on the specific analytical requirements, including desired sensitivity, potential interferences, and the stability of the resulting derivative.
| Method | Reagent(s) | Advantages | Considerations |
| Silylation | BSTFA, MSTFA, TMCS (catalyst) | Forms stable Trimethylsilyl (TMS) ethers. Reagents are highly reactive and byproducts are volatile.[3][4] | Derivatives are sensitive to moisture and should be analyzed promptly.[3] Sterically hindered tertiary alcohol may require a catalyst and more forceful reaction conditions. |
| Acylation | TFAA, PFPA, HFBA | Forms stable, volatile fluoroacyl esters. Highly reactive reagents.[1][5] Electron-capturing properties of fluoroacyl groups can significantly enhance sensitivity with an Electron Capture Detector (ECD).[1] | Can produce acidic byproducts that may need to be removed or neutralized.[1] The high reactivity can sometimes lead to side reactions if other nucleophilic groups are present and unprotected. |
Expert Insight: For 4-HPP-4-CN, the tertiary alcohol is sterically hindered. Therefore, for silylation, the use of a catalyst like Trimethylchlorosilane (TMCS) is highly recommended to drive the reaction to completion.[3] Acylation with a highly reactive reagent like Trifluoroacetic Anhydride (TFAA) is also an excellent choice, as it readily overcomes the steric hindrance.
Experimental Protocols
Safety Precaution: All derivatization reagents are hazardous. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. All samples and reagents should be anhydrous, as moisture will readily hydrolyze the reagents and the resulting derivatives.
Protocol 1: Silylation using BSTFA with TMCS Catalyst
This protocol is designed for the robust trimethylsilylation of the sterically hindered tertiary hydroxyl group of 4-HPP-4-CN. The addition of 1% TMCS to BSTFA significantly increases the reagent's reactivity.[3]
Workflow Diagram:
Caption: Silylation workflow for 4-HPP-4-CN using BSTFA + TMCS.
Materials:
-
4-HPP-4-CN sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous pyridine (or other aprotic solvent like acetonitrile or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Step-by-Step Procedure:
-
Sample Preparation: Place an accurately weighed sample (e.g., 1 mg) into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Solvent Addition: Add 100 µL of anhydrous pyridine to the dried sample. Vortex briefly to dissolve. The use of a solvent is recommended to ensure the sample is fully accessible to the reagent.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is crucial for driving the reaction to completion.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes in a heating block.[6] The elevated temperature is necessary to overcome the steric hindrance of the tertiary alcohol.[7]
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: The sample is now ready for direct injection into the GC-MS system. If the concentration is high, the sample can be diluted with an anhydrous solvent (e.g., hexane) prior to analysis. Analyze the derivatized sample promptly, as TMS derivatives are susceptible to hydrolysis.[3]
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol utilizes the high reactivity of TFAA to form a stable trifluoroacetyl ester. This derivative is not only volatile and thermally stable but can also provide enhanced sensitivity for detectors like an ECD.
Workflow Diagram:
Caption: Acylation workflow for 4-HPP-4-CN using TFAA.
Materials:
-
4-HPP-4-CN sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous ethyl acetate (or other suitable aprotic solvent)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Step-by-Step Procedure:
-
Sample Preparation: Place an accurately weighed sample (e.g., 1 mg) into a clean, dry reaction vial. If necessary, evaporate the sample to complete dryness under a gentle stream of nitrogen.
-
Solvent Addition: Add 50 µL of anhydrous ethyl acetate to the dried residue.
-
Reagent Addition: Add 50 µL of TFAA to the vial.[8]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat at 70°C for 30 minutes.[5][8] TFAA is highly reactive, and this should be sufficient for complete derivatization.
-
Cooling: Allow the vial to cool completely to room temperature.
-
Work-up (Optional but Recommended): Gently evaporate the excess reagent and solvent under a stream of nitrogen. This step removes the volatile and corrosive byproducts. Reconstitute the dried derivative in a suitable volume of an appropriate solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
-
GC-MS Analysis: Inject the reconstituted sample into the GC-MS system. The resulting trifluoroacetyl ester is generally more stable than its TMS counterpart.
Expected Outcomes and Data Interpretation
Successful derivatization of 4-HPP-4-CN will result in a significant improvement in its chromatographic properties.
Expected Chromatographic Improvements:
-
Retention Time: The derivatized analyte will have a longer retention time than the underivatized molecule, moving it away from the solvent front and early-eluting, low-molecular-weight interferences.
-
Peak Shape: Expect a dramatic improvement from a broad, tailing peak to a sharp, symmetrical Gaussian peak.
-
Response: The peak area and height should increase significantly due to improved transfer through the column and better detection.
Mass Spectra Interpretation:
-
TMS Derivative: The mass spectrum of the TMS-derivatized 4-HPP-4-CN will show a molecular ion (M+) at m/z 302 (C14H18N2O + Si(CH3)3 - H). Characteristic fragments will include the loss of a methyl group (M-15) at m/z 287 and other fragments related to the trimethylsilyl group (e.g., m/z 73).
-
TFA Derivative: The TFA-derivatized product will have a molecular ion at m/z 326 (C14H18N2O + C2F3O - H). The mass spectrum will be characterized by fragments showing the loss of the trifluoroacetyl group or parts of it (e.g., CF3, m/z 69).
Conclusion
The derivatization of this compound is an essential step for reliable and sensitive analysis by GC-MS. Both silylation with a catalyzed reagent like BSTFA + 1% TMCS and acylation with a powerful reagent like TFAA are highly effective methods for masking the polar tertiary hydroxyl group. The choice of method will depend on the specific laboratory setup and analytical goals. The protocols provided in this guide offer a robust starting point for method development and can be optimized to meet the rigorous demands of pharmaceutical and forensic analysis. By converting 4-HPP-4-CN into a more volatile and thermally stable derivative, researchers can achieve superior chromatographic performance, leading to more accurate and defensible analytical results.
References
-
Grace-Davidson Discovery Sciences. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]
-
CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. CalTech GPS Division of Geological and Planetary Sciences. [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). PETHIDINE. HBCSE, TIFR. [Link]
-
Ramalinga, K., Vijayalakshmi, P., & Kaimal, T. N. B. (2001). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 6(8), 661-667. [Link]
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Chemistry Steps. (n.d.). Synthesis of Pethidine aka Meperidine. Chemistry Steps. [Link]
-
Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(12), 3145–3151. [Link]
-
Ramalinga, K., Vijayalakshmi, P., & Kaimal, T. N. B. (2001). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. ResearchGate. [Link]
-
Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. OSTI.GOV. [Link]
-
Samanidou, V., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 41(7), 624–632. [Link]
-
Scribd. (n.d.). Pethidine Synthesis and Metabolism. Scribd. [Link]
-
Kranenburg, R. F., et al. (2020). Benefits of derivatization in GC–MS-based identification of new psychoactive substances. Forensic Chemistry, 20, 100268. [Link]
- Google Patents. (2016). CN105349593A - Pethidine hydrochloride preparation method.
-
Arkles, B. (1982). Techniques for silylation. In Silicon Compounds: Register and Review (2nd ed., pp. 56-61). Petrarch Systems Inc. [Link]
-
ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?. ResearchGate. [Link]
-
Ho, S. S., et al. (2015). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules, 20(10), 18886–18903. [Link]
-
Janssen, P. A. J., & Eddy, N. B. (1960). Compounds Related to Pethidine--IV. New Genaral Chemical Methods of Increading the Analgesic Activity of Pethidine. Journal of Medicinal Chemistry, 2(1), 31-45. [Link]
- Google Patents. (1974). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
-
Jitaru, P. (2007). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(4), 575–587. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. gcms.cz [gcms.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
"4-Hydroxy-1-phenethylpiperidine-4-carbonitrile" scale-up synthesis considerations
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile, a key intermediate in pharmaceutical development. The document details a robust, two-step synthetic route commencing with the N-alkylation of 4-piperidone to yield N-phenethyl-4-piperidone (NPP), followed by a Strecker-type reaction to form the target cyanohydrin. Emphasis is placed on process safety, particularly the handling of cyanide reagents, reaction parameter optimization for large-scale production, and in-process controls. This guide is intended for researchers, chemists, and drug development professionals tasked with transitioning bench-scale procedures to pilot or manufacturing scale.
Introduction and Strategic Overview
This compound is a substituted piperidine derivative whose structural motif is of significant interest in medicinal chemistry. Its synthesis requires careful management of hazardous reagents and controlled substances, making a well-defined scale-up strategy essential for safe and efficient production.
Regulatory Context: The primary precursor, N-phenethyl-4-piperidone (NPP), and its own precursor, 4-piperidone, are recognized for their use in the synthesis of fentanyl and its analogues. Consequently, these materials are designated as List I chemicals by agencies such as the U.S. Drug Enforcement Administration (DEA).[1][2] All procurement, handling, and documentation must comply with stringent national and international regulations.[3]
Synthetic Pathway Rationale: The selected two-step pathway is optimized for scalability, prioritizing operational simplicity and yield.
-
Step 1: Synthesis of N-phenethyl-4-piperidone (NPP): This intermediate is prepared via direct N-alkylation of 4-piperidone with a phenethyl halide. This method is generally more straightforward for scale-up compared to multi-step procedures like the Dieckmann cyclization.[1][4]
-
Step 2: Synthesis of the Target Compound: The final product is synthesized through the addition of a cyanide source to the NPP ketone. A modified Strecker reaction using sodium cyanide is employed, as it offers significant handling and cost advantages over using hydrogen cyanide gas or trimethylsilyl cyanide (TMSCN) on a large scale.[5][6]
Sources
- 1. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 2. regulations.gov [regulations.gov]
- 3. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 4. researchgate.net [researchgate.net]
- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile
Welcome to the technical support center for the purification of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds, notably as a precursor to pethidine (Meperidine) analogues and other opioid analgesics.[1][2] The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory standards. This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols based on established chemical principles for piperidine derivatives.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: Low Recovery or Oiling Out During Crystallization
Q1: I'm attempting to recrystallize my crude this compound, but the compound either doesn't crystallize upon cooling or separates as an oil. What should I do?
A1: "Oiling out" is a common issue for many amine-containing compounds and can be attributed to several factors, including residual solvent, impurities acting as eutectic mixtures, or too rapid a cooling rate.
Causality and Solution:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For piperidine derivatives, a range of solvents can be effective. Based on structurally similar compounds, good starting points for solvent screening include:
-
Single Solvent Systems: Isopropanol, ethyl acetate, or acetonitrile.[3]
-
Two-Solvent Systems (Solvent/Anti-solvent): A common technique is to dissolve the compound in a "good" solvent (e.g., dichloromethane or methanol) and then slowly add a "poor" solvent (e.g., hexanes or diethyl ether) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.
-
-
Control the Cooling Rate: Rapid cooling often leads to supersaturation and precipitation of an amorphous solid or oil. To encourage the formation of a crystalline lattice, allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. If you have a small amount of pure, crystalline product from a previous batch, adding a "seed crystal" to the supersaturated solution can induce crystallization.
-
Purity of the Crude Material: A high impurity load can significantly hinder crystallization. If the above techniques fail, it may be necessary to first perform a preliminary purification step, such as a quick filtration through a silica plug or an acid-base extraction, to remove major impurities.
Issue 2: Poor Separation and Tailing in Column Chromatography
Q2: My compound is streaking badly on the silica gel column, leading to poor separation of impurities and a low yield of the pure product. How can I improve my chromatographic purification?
A2: The basic nature of the piperidine nitrogen in your molecule is the primary cause of tailing on standard silica gel. The slightly acidic nature of silica leads to strong, non-specific binding of the basic amine, causing it to elute slowly and as a broad or streaking band.
Causality and Solution:
-
Deactivate the Silica Gel: To mitigate the interaction between the basic amine and acidic silica, you can add a small amount of a volatile base to your mobile phase.
-
Triethylamine (TEA): Adding 0.1-1% triethylamine to your eluent is a very common and effective strategy. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Ammonia in Methanol: For highly polar compounds, a mobile phase containing a small percentage of a 7N solution of ammonia in methanol can be effective.
-
-
Optimize the Mobile Phase:
-
Solvent Polarity: A solvent system that provides a retention factor (Rf) of 0.2-0.3 on a TLC plate is a good starting point for column chromatography.[4] For this compound, which is a relatively polar molecule due to the hydroxyl group, a gradient elution from a less polar solvent system (e.g., ethyl acetate/hexanes) to a more polar one (e.g., dichloromethane/methanol) may be necessary to separate less polar impurities first, followed by your product.
-
Recommended Starting Solvent Systems for TLC Analysis:
-
Ethyl Acetate / Hexanes (with 1% TEA)
-
Dichloromethane / Methanol (with 1% TEA)
-
-
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, your polar compound will elute earlier than non-polar impurities in a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Frequently Asked Questions (FAQs)
Q3: What are the most likely impurities in my crude this compound?
A3: The impurities will largely depend on the synthetic route employed. However, common impurities in the synthesis of piperidine derivatives can include:
-
Unreacted Starting Materials: Such as 1-phenethyl-4-piperidone or cyanide salts.
-
Byproducts of Side Reactions: For example, the formation of dimers or polymers.
-
Reagent-Related Impurities: Residual catalysts or reagents used in the synthesis.
-
Degradation Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under strongly acidic or basic conditions.
Q4: My purified product is a white solid, but it turns yellow or brown over time. What is causing this discoloration and how can I prevent it?
A4: Amine-containing compounds, including piperidine derivatives, are susceptible to air oxidation, which can lead to the formation of colored impurities. To minimize degradation, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Q5: How can I efficiently remove water from my sample after an aqueous workup?
A5: After an extraction with an organic solvent, it is crucial to dry the organic layer thoroughly before concentrating it.
-
Drying Agents: Use an anhydrous inorganic salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent to the organic solution, swirl, and let it stand until the solution is clear. If the drying agent clumps together, add more until some particles remain free-flowing.
-
Azeotropic Distillation: For stubborn residual water, azeotropic distillation with a solvent like toluene can be effective. However, this is typically more applicable on a larger scale.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Isopropanol)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of isopropanol, just enough to create a slurry at room temperature.
-
Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
If any insoluble impurities remain, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in a refrigerator (4°C) for several hours, or overnight, to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Prepare the Column: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be about 50-100 times the weight of your crude sample.[4]
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Equilibrate the Column: Run the initial, less polar mobile phase (e.g., 80:20 Hexanes/Ethyl Acetate with 1% TEA) through the column until the silica is fully wetted and equilibrated.
-
Load the Sample: Carefully add the dissolved sample to the top of the silica bed.
-
Elute the Column: Begin eluting with the initial mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate and then switching to a dichloromethane/methanol system) to elute your compound and any more polar impurities.
-
Monitor the Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates a decision-making process for the purification of this compound.
Caption: Decision workflow for purification.
Data Summary Table
| Purification Technique | Recommended Starting Conditions | Key Considerations |
| Recrystallization | Solvents: Isopropanol, Ethyl Acetate, Acetonitrile. Solvent/Anti-solvent: Dichloromethane/Hexanes, Methanol/Diethyl Ether. | Slow cooling is crucial. Seeding or scratching may be required. Purity of crude material impacts success. |
| Column Chromatography | Stationary Phase: Silica Gel. Mobile Phase Modifier: 0.1-1% Triethylamine (TEA). Eluent Systems (Gradient): Hexanes/Ethyl Acetate -> Dichloromethane/Methanol. | The basicity of the piperidine nitrogen can cause tailing on silica; TEA mitigates this. An Rf of 0.2-0.3 on TLC is a good target. |
| Acid-Base Extraction | Acidic Wash: 1M HCl to extract the basic product into the aqueous phase. Basification: Use a base like NaOH or K₂CO₃ to liberate the free amine. Organic Solvent: Dichloromethane or Ethyl Acetate for extraction. | Useful for removing non-basic impurities. Ensure complete basification to recover the product. |
References
- CN105349593A - Pethidine hydrochloride preparation method.
-
Pethidine intermediate A - Wikipedia. [Link]
- EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
-
Interrogation de Seconde Licence 2003-2004. [Link]
-
Supporting Information. [Link]
- WO 2006/055321 A2.
-
4-Cyano-1-methyl-4-phenyl-piperidine - Wikipedia. [Link]
-
This compound - gsrs. [Link]
-
1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513 - PubChem. [Link]
-
Column Chromatography in Pharmaceutical Analysis - Research and Reviews. [Link]
- US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. SciSpace. [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. [Link]
-
(PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
-
Emerging Synthetic Fentanyl Analogs - PMC - NIH. [Link]
-
Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Unodc. [Link]
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PROCESS FOR PREPARING A PIPERIDIN-4-ONE. European Patent Office. [Link]
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Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC. [Link]
-
Supporting Information Determination of lipophilicity and ionization of fentanyl and its 3‑substituted analogs by reversed-pha. SciSpace. [Link]
- CN102060753A - Refining method of 4-phenylaminopiperidine analgesic.
- US5106983A - Process of making carfentanil and related analgesics.
-
4-Hydroxy-1-(2-phenylethyl)-4-piperidinecarbonitrile - CAS Common Chemistry. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. [Link]
- WO2006055321A2 - Process of making fentanyl intermediates.
-
Impurities in Pharmaceuticals- A Review. SciSpace. [Link]
-
An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC - NIH. [Link]
-
Metabolites of the Fentanyl Family. Synthetic Studies on the 3-Hydroxy Derivatives - DTIC. [Link]
-
Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. The Center for Forensic Science Research & Education. [Link]
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Side-product formation in "4-Hydroxy-1-phenethylpiperidine-4-carbonitrile" reactions
Welcome to the technical support center for the synthesis of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during this critical reaction. Our goal is to provide you with the expertise and practical insights needed to optimize your synthesis, improve yield and purity, and troubleshoot effectively.
The synthesis of this compound, a key intermediate, is typically achieved through a nucleophilic addition of a cyanide source to 1-phenethyl-4-piperidone. This reaction, analogous to the formation of a cyanohydrin, is a crucial step that can be prone to side-product formation if not carefully controlled. This guide will delve into the mechanistic-based troubleshooting for the most common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method is the nucleophilic addition of a cyanide anion to the carbonyl group of 1-phenethyl-4-piperidone. This reaction is essentially a cyanohydrin formation.[1][2] The cyanide source can be an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN), often in the presence of a proton source to generate HCN in situ or under conditions that favor the nucleophilic attack of the cyanide ion.[1][3]
Q2: My reaction seems to have stalled, and I have a significant amount of unreacted 1-phenethyl-4-piperidone. What could be the cause?
Incomplete conversion is a common issue. Several factors can contribute to this:
-
Insufficient Cyanide Source: Ensure you are using a sufficient molar excess of the cyanide reagent.
-
Reaction Equilibrium: Cyanohydrin formation is a reversible reaction.[1][3] To drive the equilibrium towards the product, you might need to adjust the reaction conditions, such as temperature or concentration of reactants.
-
pH of the Reaction Mixture: The pH is critical. The reaction requires the presence of the cyanide anion (CN-), which is a potent nucleophile. If the medium is too acidic, the concentration of CN- will be too low due to the formation of HCN. Conversely, if the medium is too basic, the carbonyl group of the piperidone may be less susceptible to nucleophilic attack. A slightly basic condition is generally optimal.[1]
Q3: I am observing a significant impurity with a mass corresponding to the loss of water from my desired product. What is this, and how can I prevent it?
This is likely the elimination side-product, 1-phenethyl-1,2,3,6-tetrahydropyridine-4-carbonitrile. The tertiary hydroxyl group in your product is susceptible to elimination, especially under acidic conditions or at elevated temperatures, leading to the formation of a double bond in the piperidine ring.
To minimize this:
-
Maintain a Neutral or Slightly Basic pH: Avoid acidic workups or reaction conditions if possible.
-
Control the Temperature: Run the reaction at or below room temperature. Avoid excessive heating during the reaction and workup.
-
Quench Carefully: When quenching the reaction, use a mild base to neutralize any acid that might be present.
Q4: My final product shows signs of nitrile hydrolysis (e.g., presence of an amide or carboxylic acid). How can this be avoided?
While the complete hydrolysis of the nitrile to a carboxylic acid typically requires harsh acidic or basic conditions and elevated temperatures, partial hydrolysis to the corresponding amide can sometimes occur, especially during prolonged reaction times or workups in the presence of water.[4][5]
To prevent this:
-
Minimize Reaction Time: Monitor the reaction progress and work it up as soon as it is complete.
-
Anhydrous Conditions: While not always feasible depending on the specific protocol, using anhydrous solvents and reagents can help.
-
Controlled Workup: During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.
Troubleshooting Guide: Common Side-Products and Their Mitigation
This section provides a more in-depth look at potential side-products and offers structured troubleshooting advice.
| Side-Product | Formation Mechanism | Analytical Signature (Expected) | Mitigation Strategies |
| Unreacted 1-phenethyl-4-piperidone | Incomplete reaction due to unfavorable equilibrium, insufficient nucleophile, or improper pH.[1][3] | Presence of the starting material's mass and retention time in LC-MS and HPLC. | - Increase molar excess of cyanide source.- Optimize pH to be slightly basic.- Increase reaction time or gently warm if elimination is not a concern. |
| 1-phenethyl-1,2,3,6-tetrahydropyridine-4-carbonitrile | Acid or heat-catalyzed elimination of the tertiary hydroxyl group. | Mass corresponding to [M-18] of the desired product. | - Maintain neutral to slightly basic pH throughout the reaction and workup.- Avoid temperatures above room temperature.- Use a non-acidic drying agent. |
| 4-Amido-1-phenethylpiperidine-4-ol | Partial hydrolysis of the nitrile group in the presence of water and acid/base catalyst.[4][5] | Mass corresponding to [M+18] of the desired product. | - Minimize reaction and workup time.- Use anhydrous solvents where possible.- Perform workup at lower temperatures. |
| Bis-piperidine species | Potential dimerization or reaction of the product with unreacted starting material under certain conditions. | Higher molecular weight impurities. | - Ensure efficient stirring to avoid localized high concentrations of reactants.- Control stoichiometry carefully. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup:
-
To a stirred solution of 1-phenethyl-4-piperidone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a biphasic system) at 0-5 °C, add a solution of sodium cyanide (1.1-1.5 eq) in water.
-
-
pH Adjustment:
-
Slowly add a weak acid (e.g., acetic acid) to maintain a slightly basic pH (around 8-9). Monitor the pH throughout the addition.
-
-
Reaction:
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Quench the reaction by adding a sufficient amount of a weak base (e.g., sodium bicarbonate solution) to ensure any remaining cyanide is converted to a less volatile salt.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Protocol 2: Analytical Method for Purity Assessment (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
This method should be able to separate the desired product from the starting material and the major elimination and hydrolysis side-products.[6]
Visualizing the Reaction and Side-Product Pathways
Main Reaction Pathway
Caption: Synthesis of the target molecule.
Troubleshooting Logic Flow
Caption: Troubleshooting decision tree.
References
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). N-Phenethyl-4-piperidinone. Retrieved from [Link]
-
Wikipedia. (2023). Cyanohydrin reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Why doesn't Strecker synthesis produce AHAs instead? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
PubMed. (2022). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Retrieved from [Link]
-
PubMed. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Retrieved from [Link]
-
U.S. Drug Enforcement Administration. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]
-
Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]
-
National Institutes of Health. (2021). Degradation of immediate precursors of fentanyl and fentalogs. Retrieved from [Link]
-
YouTube. (2024). Cyanohydrin Formation and Reactions. Retrieved from [Link]
-
University of Namur. (n.d.). Interrogation de Seconde Licence 2003-2004. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Cyanohydrin reaction. Retrieved from [Link]
-
Defense Technical Information Center. (1987). Metabolites of the Fentanyl Family. Synthetic Studies on the 3-Hydroxy Derivatives. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved from [Link]
-
Office of Justice Programs. (n.d.). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]
-
The Center for Forensic Science Research & Education. (2021). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Retrieved from [Link]
-
Ouvry. (n.d.). Oxidative Degradation of Fentanyl in Aqueous Solutions of Peroxides and Hypochlorites. Retrieved from [Link]
-
UvA-DARE (Digital Academic Repository). (2021). Chemical attribution of fentanyl. Retrieved from [Link]
- Google Patents. (n.d.). Industrial method for separation and purification of fentanyl by reverse phase preparative chromatography.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile using DoE
Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Reaction Fundamentals & FAQs
This section covers the basic principles of the synthesis, providing a foundation for troubleshooting and optimization.
Q1: What is the core reaction for synthesizing 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile?
The synthesis is fundamentally a cyanohydrin formation reaction.[1][2] It involves the nucleophilic addition of a cyanide anion (CN⁻) to the carbonyl group of the ketone starting material, 1-phenethylpiperidin-4-one. This reaction forms a new carbon-carbon bond and is a crucial step in the synthesis of various pharmaceutical intermediates.[3][4]
Q2: What is the underlying reaction mechanism?
The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of 1-phenethylpiperidin-4-one. The resulting intermediate is an alkoxide, which is then protonated (typically by a weak acid like HCN, or during an acidic workup) to yield the final this compound product.[3][5] The reaction is generally reversible and best performed under slightly basic conditions to ensure a sufficient concentration of the CN⁻ nucleophile.[3]
Q3: What are the typical starting materials and reagents?
-
Substrate: 1-phenethylpiperidin-4-one (NPP). This compound itself is a precursor in various syntheses and its availability and purity are critical.[6]
-
Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used as they are easier and safer to handle than hydrogen cyanide (HCN) gas.[7][8] Trimethylsilyl cyanide (TMSCN) is another alternative with good reactivity.[7]
-
Acid/Proton Source: An acid is required to generate HCN in situ from cyanide salts or to protonate the intermediate.[9] This can be a weak acid or an acidic resin like DOWEX 50WX4.[10]
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are often suitable for this type of reaction.[11] Aqueous systems or biphasic systems can also be employed.
Section 2: Design of Experiments (DoE) Strategy & Implementation
DoE is a powerful statistical methodology for systematically optimizing chemical reactions, providing significant advantages over traditional one-factor-at-a-time (OFAT) approaches.
Q4: Why use DoE for this reaction optimization?
Traditional OFAT methods are inefficient and fail to identify interactions between reaction parameters. DoE overcomes these limitations by allowing for the simultaneous investigation of multiple factors.[12] This approach provides a comprehensive understanding of the reaction space, identifies optimal conditions more efficiently, and helps uncover critical interactions between variables that would otherwise be missed.
Q5: How do I select the critical process parameters (factors) and responses for a DoE study?
The selection of factors and responses is crucial for a successful DoE study. Based on the cyanohydrin reaction mechanism, the following parameters and responses are recommended:
Table 1: Suggested Factors and Responses for DoE Optimization
| Factors (Critical Process Parameters) | Rationale | Responses (Key Outputs) | Rationale |
| Temperature (°C) | Affects reaction rate and equilibrium position. Higher temperatures can favor the reverse reaction.[13] | Yield (%) | Primary measure of reaction efficiency. |
| pH / Acid Equivalents | Critical for maintaining the balance between the nucleophilic CN⁻ and the necessary proton source for the final step.[3] | Purity (%, e.g., by HPLC) | Determines the quality of the final product. |
| NaCN Equivalents | Stoichiometry of the nucleophile directly impacts conversion and potential side reactions. | Key Impurity Levels (%) | Quantifies specific, problematic side-products. |
| Reaction Time (hours) | Determines the extent of reaction completion and can influence impurity formation over time. | Reaction Completion (%) | Monitors the conversion of starting material. |
| Solvent Type | The reaction medium can significantly influence solubility, reaction rates, and stability.[11][12] |
Q6: Which DoE design is most suitable for this optimization?
A two-stage approach is often most effective:
-
Screening Design: Start with a fractional factorial design to efficiently identify the most influential factors from a larger list of possibilities.
-
Optimization Design: Once the critical factors are identified, use a response surface methodology (RSM) like a Central Composite Design (CCD) or Box-Behnken Design to model the reaction space and find the true optimal conditions.
Below is a generalized workflow for applying DoE to this synthesis.
Caption: A typical workflow for reaction optimization using DoE.
Section 3: Troubleshooting Common Experimental Issues
This Q&A section addresses specific problems that may arise during the synthesis.
Q7: My reaction is incomplete or has stalled. What are the likely causes?
-
Incorrect pH: If the medium is too acidic, the concentration of the essential cyanide nucleophile (CN⁻) will be too low. If it's too basic, the final protonation step to form the hydroxyl group may be inhibited.
-
Reagent Quality: Ensure the 1-phenethylpiperidin-4-one starting material is pure. Impurities can inhibit the reaction. Verify the quality and dryness of the cyanide source.
-
Insufficient Temperature: The reaction may be too slow at lower temperatures. Consider a modest increase within the ranges identified in your DoE study.
-
Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction rate.
Q8: I am observing a significant impurity, which appears to be the starting ketone. What is happening?
This indicates that the cyanohydrin equilibrium is favoring the starting materials. This is known as a retro-cyanohydrin (or retro-Strecker) reaction.[3]
-
High Temperature: Elevated temperatures can shift the equilibrium back towards the ketone and HCN.
-
Strongly Basic Conditions: In basic solutions, the cyanohydrin can be deprotonated at the hydroxyl group. The resulting alkoxide can then eliminate the cyanide ion, which is a relatively stable leaving group, reforming the ketone.[3]
-
Troubleshooting:
-
Lower the reaction temperature.
-
Carefully control the pH; avoid excessively basic conditions, especially during workup.
-
Consider using a milder cyanide source like TMSCN which may lead to a more stable silylated intermediate.[7]
-
Q9: My N-alkylation of the piperidine starting material is sluggish or results in over-alkylation. How can I optimize this preliminary step?
While the core topic is the cyanohydrin formation, the quality of the 1-phenethylpiperidin-4-one starting material is paramount. If you are synthesizing it via N-alkylation of 4-piperidone with a phenethyl halide:
-
Incomplete Reaction: This can be due to steric hindrance or the use of a non-polar solvent. Switching to a polar aprotic solvent like DMF or acetonitrile can improve the rate.[11]
-
Over-alkylation (Quaternary Salt Formation): This is a common side reaction.[11] To minimize it, add the phenethyl halide slowly to the reaction mixture to maintain its low concentration. Using a slight excess (1.1-1.2 equivalents) of the piperidone can also favor mono-alkylation.[11]
Q10: My product is difficult to isolate and purify. What are some recommended procedures?
-
Work-up: After the reaction, a careful aqueous workup is needed. Quench the reaction mixture by pouring it into a cooled, slightly basic solution (e.g., sodium bicarbonate) to neutralize any excess acid and ensure the product is in its free base form.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.
-
Crystallization: The crude product can often be purified by crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes). This is often the most effective way to remove minor impurities and obtain a high-purity solid.
Section 4: Protocols & Methodologies
This section provides a foundational protocol for conducting a DoE study.
Protocol: DoE-Based Reaction Setup
This is a representative protocol. Actual quantities and conditions should be determined by your specific DoE design.
-
Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, add the starting material, 1-phenethylpiperidin-4-one.
-
Solvent Addition: Add the chosen solvent (e.g., acetonitrile) to the reactor.
-
Temperature Control: Set the reactor jacket to the temperature specified by the DoE run (e.g., 25 °C).
-
Reagent Preparation: In a separate vessel, dissolve the specified equivalents of sodium cyanide (NaCN) in water.
-
Reaction Initiation: Slowly add the NaCN solution to the stirring reactor over 15-20 minutes. Concurrently or subsequently, add the specified equivalents of an acid source (e.g., dropwise addition of acetic acid or addition of an acidic resin).
-
Monitoring: Allow the reaction to proceed for the time dictated by the DoE run (e.g., 4 hours). Monitor the reaction progress by taking small aliquots for analysis (e.g., by HPLC or TLC).
-
Work-up & Analysis: Upon completion, quench the reaction as described in the troubleshooting section. Isolate the crude product and determine the yield and purity to provide data for the DoE response analysis.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 4. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker Synthesis [organic-chemistry.org]
- 10. NaCN/DOWEX(R)50WX4: A Convenient System for Synthesis of Cyanohydrins from Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting "4-Hydroxy-1-phenethylpiperidine-4-carbonitrile" stability issues
Here is a technical support guide for troubleshooting stability issues with 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile.
Technical Support Center: this compound
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound. As Senior Application Scientists, we have structured this resource to not only provide protocols but to explain the chemical principles behind the stability challenges and analytical choices you make in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions about the handling and stability of this compound.
Q1: What is the primary point of instability in the this compound molecule?
A: The most significant chemical liability is the cyanohydrin-like moiety, specifically the nitrile group at the C4 position. This group is susceptible to hydrolysis under both acidic and basic aqueous conditions.[1][2] The hydrolysis typically proceeds in two stages: first to a primary amide intermediate (4-hydroxy-1-phenethylpiperidine-4-carboxamide), and subsequently to the corresponding carboxylic acid (4-hydroxy-1-phenethylpiperidine-4-carboxylic acid).[3]
Q2: What are the ideal storage conditions for this compound to ensure long-term stability?
A: To minimize degradation, the compound should be stored under controlled conditions. For many piperidine-based compounds, the recommended storage is in a cool, dry, and dark environment, often between 2-8°C.[4] It is crucial to use well-sealed, opaque containers to protect against moisture and light, which can accelerate hydrolytic and photolytic degradation, respectively.[4][5]
Q3: I've noticed a slight discoloration (yellowing) of my solid sample over time. What could be the cause?
A: Discoloration in tertiary amine-containing compounds is often indicative of oxidation. The lone pair of electrons on the piperidine nitrogen can be susceptible to oxidation, especially with prolonged exposure to air (oxygen). While the phenethyl group itself is relatively stable, trace impurities or oxidative environments can lead to the formation of colored degradation products.[6] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can mitigate this issue.
Q4: How can I quickly assess the purity and detect potential degradation of my sample?
A: The most effective method for a quick purity check is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A simple isocratic or gradient method using a C18 column can readily separate the parent compound from its more polar hydrolysis products (the amide and carboxylic acid degradants). Comparing the chromatogram of a stored sample to a freshly prepared standard or an initial batch analysis will reveal any new impurity peaks, indicating degradation.
Section 2: In-Depth Troubleshooting Guides
This section uses a problem-and-solution format to address specific experimental challenges related to compound stability.
Q5: My experiment is run under acidic conditions (pH 3-5), and I'm observing a new, more polar peak in my LC-MS analysis. What is this new compound and why did it form?
A: The new peak is almost certainly the carboxylic acid hydrolysis product (4-hydroxy-1-phenethylpiperidine-4-carboxylic acid) and potentially the intermediate amide.
-
Causality (The "Why"): In an acidic aqueous solution, the nitrile's nitrogen atom gets protonated.[7][8] This protonation significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by a weak nucleophile like water.[2] This initiates the hydrolysis cascade. The piperidine nitrogen will also be protonated, forming a salt, which enhances water solubility but does not prevent the hydrolysis of the nitrile group.[6] This entire process is a key driving force for the reaction, as the final ammonia by-product is immediately protonated to ammonium, rendering it non-nucleophilic and preventing the reverse reaction.[7]
-
Troubleshooting & Mitigation:
-
Minimize Water Content: If the reaction chemistry allows, use anhydrous solvents to reduce the rate of hydrolysis.
-
Temperature Control: Perform the reaction at the lowest feasible temperature. Hydrolysis is a chemical reaction with a rate that is dependent on temperature.
-
Limit Exposure Time: Quench the reaction and neutralize the acid as quickly as possible upon completion to prevent post-processing degradation.
-
Consider a Protecting Group: For multi-step syntheses, if the nitrile is not involved in the current step, protecting it may be an option, although this adds complexity.
-
Q6: I am using a basic catalyst (e.g., NaOH, K₂CO₃) in an aqueous solvent, and my yield of the parent compound is low, with significant side products detected. What is happening?
A: You are observing base-catalyzed hydrolysis of the nitrile group. Depending on the reaction conditions (temperature, concentration of base, time), you may be isolating the amide intermediate or the final carboxylate salt.[7]
-
Causality (The "Why"): Under basic conditions, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon.[1][2] This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, which then tautomerizes to the more stable amide.[1][8] With vigorous conditions, such as higher temperatures or prolonged reaction times, the amide itself will undergo base-catalyzed hydrolysis to form a carboxylate salt and ammonia gas.[3][7]
-
Troubleshooting & Mitigation:
-
Use a Non-Nucleophilic Base: If the goal is simply deprotonation elsewhere in the molecule, consider a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a non-aqueous base like sodium hydride (NaH) in an anhydrous solvent.
-
Milder Conditions: If a hydroxide base is required, use it at lower temperatures (e.g., 0°C) and for the shortest time necessary. Milder basic conditions are more likely to stop at the amide stage.[7]
-
Solvent Choice: Switching to a polar aprotic solvent (e.g., THF, DMF) can reduce the rate of hydrolysis by limiting the availability of water and hydroxide ions.
-
Section 3: Experimental Protocols
These protocols provide a framework for systematically evaluating the stability of your compound.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways under various stress conditions, mimicking potential storage and handling issues.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 mL of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound in a vial at 80°C for 48 hours.
-
Dissolve a portion of the stressed solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a thin layer of the solid compound to direct UV light (e.g., 254 nm) or a photostability chamber for 48 hours.
-
Dissolve a portion of the stressed solid in the mobile phase for HPLC analysis.
-
-
Control Sample: Keep a stock solution protected from light at 2-8°C.
-
Analysis: Analyze all samples by HPLC-UV/MS to determine the percentage of degradation and identify the mass of any new peaks.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the parent compound and separate it from its key degradants.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and/or Mass Spectrometry (ESI+)
Section 4: Summary of Stability & Degradation Data
The following tables summarize the chemical liabilities and expected outcomes from stability testing.
Table 1: Key Functional Groups and Their Potential Instabilities
| Functional Group | Location | Potential Instability | Primary Degradation Product(s) |
| Nitrile (-C≡N) | C4 Position | High Risk: Hydrolysis under acidic or basic conditions.[1][3] | Amide, Carboxylic Acid |
| Tertiary Alcohol (-OH) | C4 Position | Low Risk: Stable to mild oxidation. Potential for elimination (dehydration) under harsh acidic conditions and heat. | Alkene |
| Tertiary Amine (Piperidine N) | Ring | Moderate Risk: Oxidation with exposure to air/oxidants.[6] | N-oxide |
| Phenethyl Group | N1 Position | Very Low Risk: Generally stable. Phenyl ring can undergo hydroxylation under strong oxidative/metabolic conditions.[9] | Hydroxylated derivatives |
Table 2: Expected Results from Forced Degradation Study
| Stress Condition | Expected Degradation | Major Degradant(s) |
| 0.1 M HCl, 60°C | Significant | 4-hydroxy-1-phenethylpiperidine-4-carboxylic acid |
| 0.1 M NaOH, 60°C | Significant | 4-hydroxy-1-phenethylpiperidine-4-carboxylate (salt) |
| 3% H₂O₂, RT | Moderate | 1-phenethyl-4-hydroxy-4-cyanopiperidine N-oxide |
| Heat (80°C, solid) | Minor to Moderate | Potential for minor hydrolysis if moisture is present. |
| UV Light | Minor | Dependent on impurities; may catalyze oxidation. |
Section 5: Visualizing Degradation Pathways & Workflows
Diagram 1: Primary Degradation Pathways
Caption: Primary hydrolytic degradation pathway of the target compound.
Diagram 2: Troubleshooting Workflow for Unexpected Degradation
Caption: A logical workflow for diagnosing the root cause of degradation.
Section 6: References
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from Chemistry Steps. [Link]
-
Clark, J. (2015). Hydrolysis of Nitriles. Retrieved from Chemguide. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from Organic Chemistry Tutor. [Link]
-
BIOSYNCE. (2025). What is the stability of piperidine? Retrieved from BIOSYNCE Blog. [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from LibreTexts. [Link]
-
JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from JoVE. [Link]
-
de Oliveira, R. A., et al. (2020). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]
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Kim, J. S., et al. (2024). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry, 439, 138137. [Link]
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Scribd. (n.d.). Amine Plant Troubleshooting. Retrieved from Scribd. [Link]
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ResearchGate. (2021). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from ResearchGate. [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from Wikipedia. [Link]
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Sulphur Experts Inc. (n.d.). Amine Troubleshooting. Retrieved from Sulphur Experts Inc. [Link]
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Google Patents. (n.d.). EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same. Retrieved from Google Patents.
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Sulphur Experts Inc. (2020). Troubleshooting Foaming in an Amine Plant. Retrieved from YouTube. [Link]
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Vardanyan, R., & Hruby, V. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future medicinal chemistry, 6(17), 1947–1983. [Link]
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Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from GSRS. [Link]
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Slideshare. (n.d.). Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Retrieved from Slideshare. [Link]
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Helfer, A. G., et al. (2018). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology, 9, 747. [Link]
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Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from Wikipedia. [Link]
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Scribd. (n.d.). Steps For Troubleshooting Amine Sweetening Plants. Retrieved from Scribd. [Link]
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BTC. (2025). What are the storage stability of Piperidine Series compounds over time? Retrieved from BTC Blog. [Link]
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Palamar, J. J., et al. (2022). Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl. Journal of addiction medicine, 16(4), 403–411. [Link]
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UNODC. (n.d.). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from UNODC. [Link]
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Alkskas, I. A., et al. (2022). Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. ResearchGate. [Link]
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PCCA. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from The PCCA Blog. [Link]
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Sciencemadness Wiki. (n.d.). Phenethyl alcohol. Retrieved from Sciencemadness Wiki. [Link]
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DEA. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs. Retrieved from UNODC. [Link]
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ResearchGate. (n.d.). Degradation of immediate precursors of fentanyl and fentalogs. Retrieved from ResearchGate. [Link]
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Krotulski, A. J., et al. (2021). Long-Term Stability of 13 Fentanyl Analogs in Blood. Journal of analytical toxicology, 45(7), 705–713. [Link]
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PubChem. (n.d.). 2-Phenylethanol. Retrieved from PubChem. [Link]
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Gralak, B., et al. (2001). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Drug Metabolism and Disposition, 29(4), 450-455. [Link]
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Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from Master Organic Chemistry. [Link]
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Defense Technical Information Center (DTIC). (n.d.). Metabolites of the Fentanyl Family. Synthetic Studies on the 3-Hydroxy Derivatives. Retrieved from DTIC. [Link]
-
EPA. (2018). Fact Sheet for OSCs: Fentanyl and Fentanyl Analogs. Retrieved from EPA. [Link]
-
The Center for Forensic Science Research & Education. (2021). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Retrieved from CFSRE. [Link]
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Homeland Security. (2024). Master Question List (MQL) for Synthetic Opioids Version 2. Retrieved from Homeland Security Digital Library. [Link]
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UNODC. (n.d.). Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers. Retrieved from UNODC. [Link]
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National Response Team. (n.d.). NRT Quick Reference Guide: Fentanyl. Retrieved from NRT. [Link]
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Regulations.gov. (2022). Designation of 4-Piperidone as a List I Chemical. Retrieved from Regulations.gov. [Link]
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Bioanalysis Zone. (n.d.). LC/MS/MS Analysis of Fentanyl and Related Analogs Using Biocompatible Solid Phase Microextraction. Retrieved from Bioanalysis Zone. [Link]
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"4-Hydroxy-1-phenethylpiperidine-4-carbonitrile" byproduct identification and minimization
Welcome to the technical support center for the synthesis and purification of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide field-proven insights and troubleshooting protocols to help you identify and minimize byproducts, thereby optimizing your reaction yield and final product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent and direct method is a variation of the Strecker synthesis.[1][2][3] This reaction involves the one-pot, three-component condensation of 1-phenethyl-4-piperidone (NPP), a cyanide source (e.g., KCN or NaCN), and an ammonia source (e.g., NH₄Cl) to form the desired α-amino nitrile. The ketone, ammonia, and cyanide react to form an α-aminonitrile directly on the piperidone ring.
Q2: My reaction has a low yield, and I see multiple spots on my TLC plate. What are the most likely byproducts? A2: Low yield and multiple impurities typically point to two main side reactions: hydrolysis of the nitrile group and dehydration of the tertiary alcohol. Unreacted starting material, 1-phenethyl-4-piperidone, is also a common impurity if the reaction has not gone to completion.
Q3: Can I use HPLC to monitor my reaction progress? A3: Absolutely. Reversed-phase HPLC is an excellent tool for this. A C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid, can effectively separate the starting material, the product, and major byproducts.[4][5]
Q4: Is the final product stable? What are the recommended storage conditions? A4: this compound is moderately stable. However, the tertiary hydroxyl group makes it susceptible to acid-catalyzed dehydration, and the nitrile group can be hydrolyzed under strong acidic or basic conditions. For long-term storage, we recommend keeping it in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide: Byproduct Identification & Minimization
This section addresses specific experimental issues in a detailed question-and-answer format.
Issue 1: A significant, less polar byproduct is observed on TLC/HPLC.
Q: My analysis shows a major byproduct with a shorter retention time on reversed-phase HPLC (or a higher Rƒ on TLC) than my desired product. What is it and how can I prevent it?
A: This is a classic sign of dehydration . The tertiary alcohol on your target molecule is prone to elimination of water, especially under acidic conditions or at elevated temperatures, to form an alkene: 1-phenethyl-1,2,3,6-tetrahydropyridine-4-carbonitrile .
-
Mass Spectrometry (LC-MS): Analyze the byproduct. The expected mass will be that of your product minus the mass of water (18.01 g/mol ). The molecular formula changes from C₁₄H₁₈N₂O to C₁₄H₁₆N₂.
-
NMR Spectroscopy: In the ¹H NMR spectrum of the impurity, look for the appearance of a new signal in the olefinic region (typically 5-6 ppm). In the ¹³C NMR, you will see the disappearance of the carbon signal associated with the hydroxyl group (C-OH) and the appearance of two new signals for the C=C double bond.
-
pH Control: Strictly maintain a neutral or slightly basic pH (7.0-8.5) during the reaction workup and any subsequent purification steps. Avoid acidic quenches or washes.
-
Temperature Management: Avoid excessive heat. If distillation is required to remove solvents, perform it under reduced pressure to keep the temperature low. When performing column chromatography, do not let the column run dry or overheat.
Issue 2: A more polar byproduct appears, especially after workup or during purification.
Q: I'm observing a new, more polar spot on my TLC plate that seems to increase over time, particularly after an aqueous workup. What could this be?
A: This strongly suggests hydrolysis of the nitrile group . The nitrile (C≡N) can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH). Both are more polar than the starting nitrile.
-
Byproduct A (Intermediate Polarity): 4-Hydroxy-1-phenethylpiperidine-4-carboxamide
-
Byproduct B (High Polarity): 4-Hydroxy-1-phenethylpiperidine-4-carboxylic acid
-
Mass Spectrometry (LC-MS):
-
The amide byproduct will have a mass increase of 18.01 g/mol (addition of H₂O).
-
The carboxylic acid byproduct will have a mass increase of 36.02 g/mol compared to the nitrile (addition of two H₂O molecules) and loss of ammonia. A more direct comparison is an M+17 peak relative to the amide.
-
-
FT-IR Spectroscopy: Look for the disappearance of the characteristic sharp nitrile stretch (~2240 cm⁻¹) and the appearance of a strong carbonyl stretch (~1650-1690 cm⁻¹ for the amide) and N-H stretches (~3200-3400 cm⁻¹).
-
NMR Spectroscopy: In the ¹³C NMR spectrum, the nitrile carbon signal (around 120 ppm) will be replaced by a carbonyl carbon signal (170-180 ppm).
-
Controlled Hydrolysis Conditions: If the subsequent synthetic step requires hydrolysis of the nitrile, it must be carefully controlled. For instance, selective hydrolysis to the amide can sometimes be achieved using concentrated sulfuric acid at low temperatures, which protonates the nitrile and facilitates a controlled attack by water.[6]
-
Avoid Extreme pH: During workup and purification, avoid prolonged exposure to strong acids or bases. Use mild bases like sodium bicarbonate for neutralization instead of sodium hydroxide where possible.
-
Anhydrous Solvents: Ensure that solvents used for chromatography are dry, as residual water on silica gel can sometimes promote hydrolysis, especially if the mobile phase is slightly acidic or basic.
The following diagram illustrates the primary synthesis route and the formation pathways of the two most common byproducts.
Caption: Synthesis of the target molecule and pathways to major byproducts.
Analytical Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol is a starting point for developing a robust quality control method.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for this class of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and resolution.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 10% to 90% B over 15 min | A broad gradient is effective for separating starting materials, product, and byproducts. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm | The phenethyl group provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume; adjust based on sample concentration. |
Troubleshooting Your Chromatography
The following diagram provides a decision-making workflow for troubleshooting common HPLC issues.
Caption: A workflow for troubleshooting common HPLC analysis issues.
References
- EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Molecules. [Link]
-
Metabolic Pathways and Potencies of New Fentanyl Analogs . Frontiers in Pharmacology. [Link]
-
Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications . Pharmaceuticals. [Link]
-
This compound . GSRS. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate . Journal of the Serbian Chemical Society. [Link]
-
Strecker Synthesis . Master Organic Chemistry. [Link]
-
Strecker Synthesis . Organic Chemistry Portal. [Link]
-
Strecker amino acid synthesis . Wikipedia. [Link]
-
Fentanyl Synthetic Methodology: A Comparative Study . Defense Technical Information Center. [Link]
-
New Trends in the Illicit Manufacture of Synthetic Drugs . UNODC. [Link]
-
Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens . UNODC. [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor . RSC Advances. [Link]
-
Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes . Office of Justice Programs. [Link]
-
Optimization steps for the synthesis of fentanyl (4) . ResearchGate. [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone . Defense Technical Information Center. [Link]
-
N-Phenethyl-4-piperidinone . Wikipedia. [Link]
-
Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain . Korean Journal of Pain. [Link]
-
Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide) . DEA Diversion Control Division. [Link]
-
An Efficient, Optimized Synthesis of Fentanyl and Related Analogs . PLOS ONE. [Link]
-
Buy this compound in China . Pipzine Chemicals. [Link]
-
Metabolites of the Fentanyl Family. Synthetic Studies on the 3-Hydroxy Derivatives . Defense Technical Information Center. [Link]
-
Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control . UNODC. [Link]
-
Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes . Journal of Analytical Toxicology. [Link]
-
Emerging Synthetic Fentanyl Analogs . Academic Forensic Pathology. [Link]
-
Chemical attribution of fentanyl . UvA-DARE. [Link]
- Industrial method for separation and purification of fentanyl by reverse phase preparative chromatography.
-
Designation of 4-Piperidone as a List I Chemical . Federal Register. [Link]
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on catalyst selection, process optimization, and troubleshooting for this critical synthetic transformation.
This compound is a key intermediate in the synthesis of various opioid analgesics, including pethidine (Meperidine) and fentanyl analogs.[1][2][3] Its efficient synthesis is crucial for the development of these important pharmaceuticals. The core reaction is the nucleophilic addition of a cyanide source to 1-phenethyl-4-piperidone, forming a cyanohydrin. While seemingly straightforward, this reaction is reversible and requires careful control of conditions and catalyst selection to achieve high yield and purity.
This guide provides field-proven insights and solutions to common challenges encountered during this synthesis.
Reaction Overview: Cyanohydrin Formation
The synthesis of this compound is a classic example of cyanohydrin formation, where a cyanide nucleophile attacks the electrophilic carbonyl carbon of a ketone.[4][5]
The reaction is typically catalyzed by a base, which deprotonates hydrogen cyanide (HCN) to generate the more nucleophilic cyanide anion (CN⁻).[6] Alternatively, the reaction can be performed under acidic conditions using a cyanide salt like potassium cyanide (KCN), where the acid protonates the carbonyl oxygen, increasing its electrophilicity, and generates HCN in situ.[7][8]
Caption: Decision workflow for troubleshooting a slow reaction.
-
Verify pH: If using the KCN/acid method, the pH is critical. The reaction is fastest around pH 4-5. [7]If the solution is too acidic, the concentration of free CN⁻ is too low. If too basic, the equilibrium may shift back to the starting materials. [5]* Catalyst Loading: Ensure you have added a sufficient amount of catalyst. For base catalysis, 5-10 mol% is a good starting point.
-
Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate, but be cautious as this can also promote side reactions or reverse the reaction.
-
Reagent Purity: Ensure your 1-phenethyl-4-piperidone is pure. Aldol condensation or other impurities can inhibit the reaction.
Q5: My yield is low. What are the likely causes?
A5: Low yield is often due to the reversible nature of the reaction or product degradation during workup.
-
Equilibrium Position: The formation of cyanohydrins is a reversible equilibrium. [6]To drive the reaction forward, you can try using a slight excess of the cyanide source. However, this complicates the workup.
-
Workup Issues: The cyanohydrin product can revert to the starting ketone under basic conditions. [5]During the workup, avoid strong bases. A weakly acidic or neutral aqueous workup is preferred.
-
Side Reactions: The starting piperidone can undergo self-condensation (aldol reaction) under strongly basic conditions. Ensure your catalytic base is not too strong or used in stoichiometric amounts.
Q6: I am seeing significant byproduct formation. How can I improve purity?
A6: Byproducts typically arise from the reactivity of the starting materials or the product under the chosen reaction conditions.
-
Control Temperature: Running the reaction at lower temperatures (0 °C to room temperature) can often minimize the formation of side products.
-
Optimize Reaction Time: Monitor the reaction by TLC or GC-MS. Over-extending the reaction time can lead to the degradation of the desired product.
-
Purification: The product can be purified by recrystallization or column chromatography. A common solvent system for recrystallization is ethanol or isopropanol.
Experimental Protocol: Optimized Synthesis
This protocol describes a standard laboratory procedure using the safer KCN/acid method.
WARNING: Cyanide salts and hydrogen cyanide are extremely toxic. This procedure must be performed in a well-ventilated fume hood by trained personnel. Always have a cyanide poisoning antidote kit available and be familiar with its use. Quench all cyanide-containing waste with bleach or hydrogen peroxide before disposal according to institutional guidelines.
Materials:
-
1-phenethyl-4-piperidone (1.0 eq)
-
Potassium cyanide (KCN) (1.2 eq)
-
Glacial Acetic Acid
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenethyl-4-piperidone in a suitable solvent like methanol or THF.
-
In a separate beaker, dissolve potassium cyanide in water. Cool this solution in an ice bath.
-
Place the flask containing the piperidone solution in the ice bath.
-
Slowly add the cold KCN solution to the piperidone solution with vigorous stirring.
-
While keeping the reaction mixture cold, slowly add glacial acetic acid dropwise via a dropping funnel. Monitor the pH of the aqueous layer, maintaining it between 4.5 and 5.0.
-
Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Once complete, transfer the mixture to a separatory funnel. Add DCM or ethyl acetate to extract the product.
-
Separate the organic layer. Wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).
Analytical Methods for Reaction Monitoring
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting ketone. Use a mobile phase like 5-10% methanol in dichloromethane. The cyanohydrin product is typically more polar than the starting ketone.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of the starting material and can help identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product. Key signals to look for in the ¹H NMR of the product are the disappearance of the ketone's alpha-protons' characteristic shift and the appearance of a hydroxyl (-OH) proton signal. [9]
References
- CN105349593A - Pethidine hydrochloride preparation method - Google P
-
Electrochemical synthesis of nitriles using phase transfer catalyst. - ResearchGate. (URL: [Link])
-
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method | Journal of the American Chemical Society. (URL: [Link])
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (URL: [Link])
- EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google P
-
An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC - NIH. (URL: [Link])
-
Synthesis of Pethidine aka Meperidine - Chemistry Steps. (URL: [Link])
-
A new chiral catalyst for the enantioselective Strecker synthesis of alpha-amino acids. (URL: [Link])
-
Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. (URL: [Link])
-
Notes- Aliphatic Nitriles from Alkyl Chlorides | The Journal of Organic Chemistry. (URL: [Link])
-
How would you synthesize the cyanohydrin shown? | Study Prep in Pearson+. (URL: [Link])
-
19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Chemistry LibreTexts. (URL: [Link])
-
Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. (URL: [Link])
-
Are these the two main methods for cyanohydrin formation and are these mechanisms correct? : r/chemhelp - Reddit. (URL: [Link])
-
10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - NC State University Libraries. (URL: [Link])
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - NIH. (URL: [Link])
-
A truly green synthesis of a-aminonitriles via Strecker reaction - ResearchGate. (URL: [Link])
-
Pethidine: Synthesis and Metabolism | PDF | Drugs | Physical Sciences - Scribd. (URL: [Link])
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Technical Support Center: Solvent Effects on the Synthesis of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile
Introduction: The synthesis of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile, a crucial intermediate in the development of various pharmaceutical compounds, is achieved through the nucleophilic addition of a cyanide ion to the ketone moiety of 1-(2-phenethyl)-4-piperidone (NPP).[1][2] This reaction, a classic cyanohydrin formation, is deceptively simple in principle but highly sensitive to reaction conditions, particularly the choice of solvent.[3][4] The solvent not only dictates the solubility of reagents but fundamentally influences the reactivity of the cyanide nucleophile, thereby controlling the reaction rate and overall yield.
This technical guide provides researchers, chemists, and drug development professionals with a dedicated support resource structured in a question-and-answer format. It addresses common issues, explains the underlying chemical principles governing solvent effects, and offers robust, field-tested protocols to troubleshoot and optimize this critical synthesis.
Part 1: Understanding the Core Reaction Mechanism
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The reaction is a nucleophilic addition to a carbonyl group. The process involves two primary steps:
-
Nucleophilic Attack: The negatively charged cyanide ion (CN⁻), a potent nucleophile, attacks the partially positive (electrophilic) carbon atom of the ketone group on the 1-(2-phenethyl)-4-piperidone ring. This attack breaks the carbonyl π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.[5]
-
Protonation: The negatively charged alkoxide intermediate is a strong base and is subsequently protonated by a proton source in the reaction mixture (such as HCN or the solvent itself) to yield the final, stable cyanohydrin product.[5]
This reaction is typically catalyzed by a base, which is necessary to generate the highly reactive cyanide ion (CN⁻) from a less nucleophilic source like hydrogen cyanide (HCN).[4]
Caption: Mechanism of Cyanohydrin Formation.
Part 2: The Critical Role of the Solvent
Q2: Why is solvent selection so critical for the reaction rate?
A2: Solvent selection is paramount because it directly modulates the "effective strength" or nucleophilicity of the cyanide ion. The interaction between the solvent and the nucleophile can either significantly accelerate or severely hinder the reaction. This is primarily understood by classifying polar solvents into two categories: protic and aprotic.[6]
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) possess acidic protons on oxygen or nitrogen atoms (O-H or N-H bonds). They can form strong hydrogen bonds with anionic nucleophiles like CN⁻.[7][8] This creates a "solvent cage" around the nucleophile, stabilizing it but also sterically hindering it from attacking the electrophilic carbonyl carbon. This solvation effect drastically reduces the nucleophile's reactivity and slows the reaction rate.[7][9]
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) have strong dipole moments but lack acidic protons.[10] They can effectively dissolve ionic reagents by solvating the cation (e.g., Na⁺ or K⁺), but they interact only weakly with the anion (CN⁻).[11] This leaves the cyanide ion relatively "naked" and highly reactive, leading to a dramatic increase in the rate of nucleophilic attack.[7]
Q3: What are the expected outcomes when using polar protic vs. polar aprotic solvents for this reaction?
A3: The choice between these solvent classes leads to a trade-off between reagent solubility and nucleophile reactivity. The expected outcomes are summarized below.
| Feature | Polar Protic Solvents (e.g., Methanol, Ethanol, Water) | Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) |
| Nucleophile Interaction | Strong hydrogen bonding ("caging") with CN⁻.[7] | Weak dipole-dipole interactions with CN⁻.[11] |
| Nucleophile Reactivity | Significantly decreased . | Significantly increased . |
| Expected Reaction Rate | Slow . The rate can be thousands of times slower than in aprotic solvents.[7] | Fast . The "naked" nucleophile is highly reactive. |
| Cation Solvation | Good. | Excellent. |
| Potential Issues | Very slow kinetics may lead to incomplete reactions or the need for harsh conditions (high temperature/pressure). | Reagents must be scrupulously dry, as trace water will act as a protic source, quenching reactivity. |
| Typical Use Case | When the substrate is only soluble in protic solvents or when a slow, controlled reaction is desired. | To achieve rapid and efficient conversion, maximizing throughput. |
Part 3: Troubleshooting Guide
Q4: My reaction is extremely slow or appears to have stalled. What is the most likely solvent-related cause?
A4: The most probable cause is the use of a polar protic solvent . If your reaction medium is methanol, ethanol, or contains significant amounts of water, the cyanide nucleophile is likely being "caged" by hydrogen bonds, severely inhibiting its ability to attack the ketone.[7]
Troubleshooting Steps:
-
Verify Solvent Identity: Ensure the solvent used is what you intended and that it is anhydrous.
-
Switch to a Polar Aprotic Solvent: The most effective solution is to change the solvent system. Acetonitrile (MeCN) is an excellent starting point as it is less hygroscopic than DMF or DMSO. A study comparing methanol to acetonitrile for a similar Sₙ2 reaction with cyanide showed a 5000-fold rate increase in acetonitrile.[7]
-
Consider a Mixed-Solvent System: In some cases, a mixture can be optimal. For a related Strecker synthesis on a piperidone, a mixture of dichloromethane (CH₂Cl₂) and acetic acid (AcOH) gave the best results.[12] Here, the apolar aprotic CH₂Cl₂ acts as the main solvent, while the protic AcOH likely serves as an acid catalyst to activate the carbonyl group.
Q5: I'm observing low yields and side product formation. Could the solvent be responsible?
A5: Yes, the solvent can contribute to low yields in several ways:
-
Unfavorable Equilibrium: The formation of cyanohydrins is a reversible reaction.[4] In some protic solvents, the equilibrium may not strongly favor the product, especially if water is present, which can lead to competing hydration of the carbonyl.
-
Base-Catalyzed Side Reactions: The basic conditions required to generate the cyanide ion can promote side reactions. For instance, using a solvent like acetone (a polar aprotic ketone) is ill-advised, as it can undergo self-condensation (aldol reaction) under basic conditions.
-
Thermal Degradation: If a slow reaction in a protic solvent necessitates high temperatures for extended periods, the starting material or product may degrade, leading to lower isolated yields.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Water can interfere with the equilibrium and reduce the effectiveness of the nucleophile.
-
Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. For fast reactions in aprotic solvents, cooling to 0 °C may be necessary to control the exotherm and prevent side reactions.
-
Choose an Inert Solvent: Select a solvent that is unreactive under the reaction conditions. Acetonitrile, DMF, DMSO, and CH₂Cl₂ are generally safe choices.
Q6: My cyanide salt (NaCN/KCN) is not dissolving properly. How does this affect the reaction and what can I do?
A6: Poor solubility of the cyanide source is a critical issue. The reaction rate is dependent on the concentration of the dissolved, free cyanide ions. If the salt does not dissolve, the concentration of the nucleophile in the solution will be very low, leading to an extremely slow or non-existent reaction.
Troubleshooting Steps:
-
Use a High-Polarity Aprotic Solvent: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for dissolving inorganic salts like NaCN and KCN.[7] Switching to one of these will dramatically increase the concentration of the available nucleophile.
-
Add a Phase-Transfer Catalyst (PTC): If you must use a less polar system (like CH₂Cl₂), a PTC such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can be used. The PTC transports the cyanide anion from the solid phase into the organic phase, making it available for reaction.
-
Use a More Soluble Cyanide Source: Trimethylsilyl cyanide (TMSCN) is a covalent, non-ionic source of cyanide that is soluble in a wide range of organic solvents. It is often used with a catalytic amount of a Lewis acid. Note: TMSCN is highly toxic and reacts with protic substances to release HCN gas; handle with extreme caution.[5]
Part 4: Recommended Experimental Protocols
⚠️ SAFETY PRECAUTION: All reactions involving cyanide salts or hydrogen cyanide must be performed in a well-ventilated chemical fume hood. Cyanide is highly toxic. Always have a cyanide poisoning antidote kit available and be trained in its use. Acidification of cyanide salts liberates deadly HCN gas.
Protocol A: High-Rate Synthesis in a Polar Aprotic Solvent
This protocol is designed to maximize the reaction rate by using a solvent that enhances nucleophilicity.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 1-(2-phenethyl)-4-piperidone (1.0 equiv.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) (approx. 5-10 mL per gram of piperidone). Stir under a nitrogen atmosphere until the starting material is fully dissolved.
-
Reagent Addition: Add sodium cyanide (NaCN) (1.2 equiv.). Stir the suspension.
-
Reaction Initiation: Cool the mixture to 0-5 °C in an ice bath. Slowly add acetic acid (1.1 equiv.) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C. The acetic acid protonates the cyanide salt to generate HCN in situ, and the basicity of the cyanide ion itself catalyzes the reaction.[5]
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker of ice water and stir. The product may precipitate. Filter the solid or extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol B: Mixed-Solvent System for Controlled Reaction
This protocol is based on literature reports for similar transformations and may offer benefits in controlling the reaction or for specific solubility requirements.[12]
-
Setup: In a fume hood, to a round-bottom flask equipped with a magnetic stirrer, add 1-(2-phenethyl)-4-piperidone (1.0 equiv.) and potassium cyanide (KCN) (1.5 equiv.).
-
Solvent Addition: Add a 1:1 mixture of dichloromethane (CH₂Cl₂) and glacial acetic acid (AcOH) (approx. 10 mL total volume per gram of piperidone).
-
Reaction: Stir the mixture at room temperature. The reaction may require gentle heating (40-50 °C) to proceed to completion.[12]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by slowly adding the mixture to a cooled, saturated solution of sodium bicarbonate. CAUTION: Vigorous gas evolution (CO₂). Once neutralized, separate the organic layer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Part 5: Frequently Asked Questions (FAQs)
-
Q7: Can I use a non-polar solvent like hexane or toluene?
-
A7: It is not recommended. Non-polar solvents will not dissolve the ionic cyanide salts (NaCN, KCN) required for the reaction. This would result in a heterogeneous mixture with an extremely low reaction rate, if any.
-
-
Q8: The literature mentions using an acid catalyst like acetic acid, but isn't the reaction base-catalyzed?
-
A8: This is an excellent question that highlights the nuanced pH control required. The reaction is indeed catalyzed by the basic cyanide ion (CN⁻), which is a much stronger nucleophile than HCN.[4] However, the carbonyl oxygen of the ketone can be protonated by an acid, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by even a weak nucleophile.[13] In protocols using an acid like AcOH with a cyanide salt, a delicate equilibrium is established where there is enough free CN⁻ to drive the reaction while the carbonyl is also activated by the acid.
-
-
Q9: How does temperature interact with solvent choice to affect the reaction rate?
-
A9: Temperature and solvent choice are interconnected. According to the Arrhenius equation, increasing the temperature will almost always increase the reaction rate. However, the magnitude of this effect depends on the solvent.
-
In a polar protic solvent , the reaction has a high activation energy due to the energy required to "strip" the solvent cage from the nucleophile. Here, increasing the temperature will have a very pronounced effect on the rate.
-
In a polar aprotic solvent , the activation energy is already much lower. While increasing the temperature will still increase the rate, the reaction may already be very fast at room temperature. In this case, the primary role of temperature control (often cooling) is to prevent runaway reactions and minimize the formation of thermal degradation byproducts.
-
-
Part 6: Visual Summary of Troubleshooting Logic
Caption: Troubleshooting workflow for solvent-related issues.
References
-
Pearson. (n.d.). Overview of Nucleophilic Addition of Solvents. Retrieved from [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Reddit. (2019). Polar aprotic, polar protic and non polar solvents?. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). Nucleophilic Addition Reactions of Ketones and Aldehydes. Retrieved from [Link]
-
ResearchGate. (1992). Solvent Effects on the Transition States for Nucleophilic Additions to Substituted Acetaldehydes. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
Pearson. (n.d.). Cyanohydrin Explained. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. Retrieved from [Link]
-
DTIC. (n.d.). Metabolites of the Fentanyl Family. Synthetic Studies on the 3-Hydroxy Derivatives. Retrieved from [Link]
-
ResearchGate. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Retrieved from [Link]
-
NIH. (n.d.). Emerging Synthetic Fentanyl Analogs. Retrieved from [Link]
-
DTIC. (n.d.). Fentanyl Synthetic Methodology: A Comparative Study. Retrieved from [Link]
-
DEA. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs. Retrieved from [Link]
-
Institute for Science and International Security. (2024). The Islamic Republic's Work on Pharmaceutical Based Agents. Retrieved from [Link]
Sources
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- 2. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 4. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 11. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile Reaction Progress by HPLC
Welcome to the technical support center for monitoring the synthesis of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during chromatographic analysis of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to potent analgesics. Accurate monitoring of its formation and the consumption of starting materials is critical for reaction optimization, yield calculation, and impurity profiling. Due to its chemical structure, which includes a basic piperidine nitrogen and a polar hydroxyl group, specific challenges can arise during reverse-phase HPLC analysis. This guide provides a framework for developing a robust HPLC method and troubleshooting common issues.
The core of many analytical challenges with this and similar molecules lies in the interaction between the basic nitrogen atom and the silica-based stationary phase of the HPLC column.[1][2][3] This guide will repeatedly address how to mitigate these interactions to achieve optimal chromatography.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when setting up an HPLC method for this compound.
Q1: What is a good starting point for an HPLC method for this compound?
A1: A reverse-phase method using a C18 column is the most common and effective starting point. Given the basic nature of the piperidine moiety, a modern, high-purity, end-capped C18 column is crucial to minimize peak tailing.[1][4]
Here is a recommended starting point for method development:
| Parameter | Recommendation | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | Provides good retention and resolution for this moderately polar compound. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH protonates residual silanols on the column, reducing peak tailing.[1][2][4] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase HPLC. |
| Gradient | Start at 10-20% B, ramp to 80-90% B over 10-15 minutes | A gradient is recommended to elute starting materials, the product, and potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Improves peak shape and reduces viscosity.[5][6] |
| Detection | UV at ~210 nm or ~254 nm | The phenethyl group provides a UV chromophore. |
| Injection Vol. | 5-10 µL | A good starting point to avoid column overload. |
Q2: How should I prepare my reaction samples for injection?
A2: Proper sample preparation is critical to protect your column and ensure reproducible results.
-
Quench the Reaction: If necessary, stop the reaction with an appropriate quenching agent.
-
Dilute the Sample: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This ensures solvent compatibility and prevents peak distortion.[5]
-
Filter: Always filter your diluted sample through a 0.2 or 0.45 µm syringe filter before injection to remove particulates that could block the column frit.[7]
Q3: My peak for this compound is tailing severely. Why is this happening?
A3: Peak tailing is the most common issue for basic compounds like this one.[1][2] The primary cause is secondary interactions between the protonated piperidine nitrogen and deprotonated (anionic) residual silanol groups on the silica surface of the column packing.[1][2] This creates a secondary, stronger retention mechanism that leads to a "tail" on the peak.
Q4: I don't see any peaks. What should I check first?
A4: If no peaks are observed, follow this checklist:
-
Check Connections: Ensure all tubing and fittings are secure.
-
Detector Lamp: Verify the detector lamp is on and has not exceeded its lifetime.
-
Injection Process: Confirm the autosampler is correctly drawing and injecting the sample.
-
Sample Concentration: The concentration of your analyte might be below the limit of detection (LOD). Try injecting a more concentrated standard.
-
Strong Retention: Your compound may be too strongly retained on the column. Try a stronger mobile phase (higher percentage of organic solvent).
In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving more complex chromatographic issues.
Guide 1: Resolving Peak Tailing and Poor Peak Shape
Peak tailing, quantified by a tailing factor greater than 1.2, can compromise resolution and integration accuracy.
Step 1: Mobile Phase pH and Additives
-
Rationale: The most effective way to combat tailing from silanol interactions is to control the mobile phase pH.[1][2][4] At a low pH (2-3), the acidic silanol groups are protonated (Si-OH) and are less likely to interact with the protonated basic analyte.
-
Protocol:
-
Prepare your aqueous mobile phase (A) with an acidic modifier. 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA) (pH ~2) are excellent choices.
-
Ensure your chosen column is stable at low pH.[1]
-
If tailing persists, consider adding a competing base like triethylamine (TEA) at a low concentration (10-20 mM). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte.[4] Note that TEA can suppress MS signal if using LC-MS.
-
Step 2: Column Selection and Care
-
Rationale: Not all C18 columns are the same. Modern columns use high-purity silica with fewer metal impurities and are extensively end-capped to cover most residual silanols.
-
Protocol:
-
Use a High-Purity, End-Capped Column: If you are using an older "Type A" silica column, switch to a modern "Type B" silica column or a hybrid particle column.
-
Consider a Guard Column: A guard column protects the analytical column from strongly retained matrix components that can degrade the column inlet and cause peak shape issues.[1]
-
Column Degradation: If peak shape degrades over a series of injections, the column's stationary phase may be degrading (a process called "phase dewetting" or hydrolysis). Try flushing the column with a strong solvent like 100% acetonitrile or isopropanol.[2] If this fails, the column may need replacement.
-
Troubleshooting Flowchart for Peak Tailing
Caption: Systematic workflow for troubleshooting peak tailing.
Guide 2: Addressing Baseline Instability (Drift, Noise, and Spikes)
A stable baseline is essential for accurate quantification. Baseline problems can often be traced to the mobile phase, the pump, or the detector.[7][8]
| Issue | Common Causes | Recommended Solutions |
| Baseline Drift | - Inadequate column equilibration- Mobile phase composition changing (e.g., evaporation of volatile component)- Temperature fluctuations | - Equilibrate the column for at least 10-15 column volumes.- Prepare fresh mobile phase daily and keep bottles capped.[7]- Use a column oven for stable temperature control.[5] |
| Baseline Noise | - Air bubbles in the system- Pump seal failure or pulsations- Contaminated mobile phase | - Degas the mobile phase thoroughly using sonication or an in-line degasser.[7]- Purge the pump. If noise persists, inspect pump seals.- Filter all mobile phase components through a 0.45 µm filter. |
| Baseline Spikes | - Air bubbles passing through the detector- Particulates in the mobile phase- Electrical interference | - Degas and prime the system thoroughly.[7]- Filter samples and mobile phases.- Ensure the instrument is properly grounded and away from other electronic equipment. |
Guide 3: Monitoring Reaction for Impurities and Byproducts
The synthesis of this compound can involve precursors and lead to byproducts that need to be chromatographically separated.
Potential Compounds to Monitor:
-
Starting Material 1: 1-Phenethylpiperidone (NPP): A common precursor.[9] It is less polar than the product and will elute earlier.
-
Starting Material 2: Cyanide Source (e.g., KCN, TMSCN): Not UV active and will not be seen by a UV detector.
-
Product: this compound.
-
Potential Impurity: Dehydration product. The tertiary alcohol is susceptible to dehydration under acidic conditions, which could form an alkene. This impurity would be less polar and elute earlier than the product.
Workflow for Reaction Monitoring
Caption: HPLC workflow for monitoring reaction progress.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Element Lab Solutions. Peak Tailing in HPLC.
- SCION Instruments. HPLC Troubleshooting Guide.
- Benchchem. Troubleshooting Peak Tailing for Diphenylamine (DPA) in Reverse-Phase HPLC: A Technical Support Guide.
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
- Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
- Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
- Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- UNODC. (2022).
- ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- ResearchGate. (2025). Development and validation of an HPLC method to determine the stability of fentanyl citrate and bupivacaine hydrochloride mixtures in infusion solutions.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. welch-us.com [welch-us.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. rheniumgroup.co.il [rheniumgroup.co.il]
- 9. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile
Last Updated: 2026-01-20
Introduction
Welcome to the Technical Support Center for the synthesis of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, with a specific focus on the safe management of exothermic reactions inherent in this process. The synthesis, which is a variation of the Strecker synthesis, involves the nucleophilic addition of a cyanide source to an iminium ion intermediate.[1][2] This cyanohydrin formation is a well-known exothermic process.[3] Failure to properly control the heat generated can lead to a dangerous situation known as a thermal runaway, which can have catastrophic consequences, including equipment failure, fire, explosion, and the release of toxic materials.[4][5][6]
This document provides a structured approach to troubleshooting and frequently asked questions to ensure both the safety of your personnel and the success of your synthesis.
Troubleshooting Guide: Exotherm Management
This section addresses specific issues you may encounter during the synthesis. The underlying principle of thermal safety is that the rate of heat removal must always exceed the rate of heat generation.[5][6]
Issue 1: Uncontrolled Temperature Spike During Cyanide Addition
Symptoms:
-
A rapid increase in reaction temperature that outpaces the cooling system's capacity.
-
Vigorous boiling or off-gassing from the reaction mixture.
-
Noticeable increase in pressure within a closed or semi-closed system.
Root Causes & Corrective Actions:
| Root Cause | Scientific Explanation | Corrective Action & Prevention |
| Excessive Cyanide Addition Rate | The reaction rate is directly proportional to the concentration of reactants. A rapid addition of the cyanide source (e.g., NaCN, KCN, or a cyanide precursor like acetone cyanohydrin) dramatically increases the reaction rate and, consequently, the rate of heat generation, overwhelming the cooling system.[7][8] | Immediate Action: Cease cyanide addition immediately. Apply emergency cooling (e.g., ice bath). Prevention: Utilize a syringe pump or a pressure-equalizing dropping funnel for slow, controlled, dropwise addition. For larger scale reactions, calorimetric data should be used to determine the maximum safe addition rate.[8] |
| Inadequate Cooling Capacity | The heat transfer from the reactor is insufficient to dissipate the heat generated by the exotherm. This is a common issue during reaction scale-up, as the surface area-to-volume ratio decreases.[4][5] | Immediate Action: Augment cooling with a larger or colder cooling bath. If possible, add a pre-chilled, inert solvent to increase the thermal mass. Prevention: Before starting, ensure your cooling bath and equipment are appropriately sized for the reaction scale. Conduct a thermal hazard assessment, potentially using reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to quantify the heat of reaction.[9] |
| Poor Agitation/Mixing | Inefficient stirring creates localized "hot spots" where reactant concentrations and temperature are higher. These hot spots can initiate a localized runaway that rapidly propagates through the entire reaction mass.[7] | Immediate Action: Increase the stirring rate, ensuring a vortex is present to indicate efficient mixing. Prevention: Use an appropriately sized and shaped stir bar or overhead mechanical stirrer. Ensure the reactor geometry does not create dead zones where mixing is poor. |
| Incorrect Initial Temperature | Starting the reaction at a higher temperature means the system is closer to the point where the rate of heat generation exceeds the rate of heat removal. The rate of reaction, and thus heat generation, typically doubles for every 10°C increase in temperature.[5] | Immediate Action: Immediately cool the reaction vessel. Prevention: Ensure all reactants and the vessel are pre-cooled to the specified starting temperature (e.g., 0-5°C) before initiating the addition of the cyanide source.[10] |
Issue 2: Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm
Symptoms:
-
No observable temperature increase after a significant portion of the cyanide has been added.
-
A sudden, delayed, and often violent temperature and pressure increase.
Root Causes & Corrective Actions:
| Root Cause | Scientific Explanation | Corrective Action & Prevention |
| Induction Period / Accumulation of Reactants | The reaction may have an induction period, or a necessary catalyst may not be sufficiently active at the initial low temperature. During this time, the cyanide reagent accumulates. Once the reaction finally initiates, the large concentration of unreacted starting material reacts almost instantaneously, leading to a massive and uncontrollable release of energy.[4] | Immediate Action: This is an extremely dangerous situation. DO NOT add more reagents or attempt to heat the mixture. Prepare for emergency quenching and evacuation. Prevention: Add a small portion of the cyanide source initially and wait for a controlled exotherm to begin before proceeding with the remainder of the addition. This confirms the reaction is proceeding as expected and prevents the dangerous accumulation of reagents. |
| Catalyst or Reagent Impurity/Inactivity | Impurities in the starting materials or solvent can inhibit the reaction. For example, the basic conditions required for cyanohydrin formation can be neutralized by acidic impurities.[3] | Immediate Action: Safely quench the reaction. Prevention: Use reagents of known purity from reputable suppliers. Ensure solvents are appropriately dried and free of acidic contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction causing the exotherm in this synthesis?
A1: The primary exothermic step is the nucleophilic addition of a cyanide anion to the electrophilic carbon of the protonated imine (iminium ion) intermediate, which is formed from 1-phenethyl-4-piperidone and an ammonia source.[2] This is a type of cyanohydrin formation, which is generally exothermic.[3]
Q2: How can I quantitatively assess the thermal risk before scaling up?
A2: A thorough thermal hazard assessment is critical before any scale-up.[4][11] This involves:
-
Reaction Calorimetry (RC1): This technique measures the rate of heat evolution in real-time under process conditions, providing critical data on total heat of reaction, maximum rate of heat release, and the adiabatic temperature rise.[9]
-
Differential Scanning Calorimetry (DSC): DSC can be used to screen for the thermal stability of reactants, intermediates, and products, and to identify the onset temperature of any undesired decomposition reactions.
-
Adiabatic Calorimetry (e.g., ARC, VSP2): These tests can simulate a worst-case cooling failure scenario to determine the rates of temperature and pressure rise during a runaway.
| Parameter | Typical Value Range (Illustrative) | Significance |
| Heat of Reaction (ΔHr) | -80 to -150 kJ/mol | Indicates the total energy that will be released. Higher absolute values signify greater potential hazard.[9] |
| Adiabatic Temperature Rise (ΔTad) | 50 to 200 °C | The theoretical temperature increase if all cooling is lost. A high ΔTad can lead to secondary decomposition reactions. |
| Time to Maximum Rate (TMRad) | Minutes to Hours | The time available to take corrective action after a cooling failure before the reaction becomes uncontrollable. |
Q3: What are the best practices for quenching a runaway reaction involving cyanide?
A3: A pre-validated quenching procedure is a mandatory part of your safety protocol. The ideal quenching agent should rapidly neutralize a key reactant without producing a large volume of gas or a secondary exotherm. For cyanide reactions, a common method is the addition of a buffered solution of sodium hypochlorite (bleach) or hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate. CAUTION: The quenching process itself can be energetic and must be studied on a small scale first. All cyanide waste must be handled and disposed of according to strict institutional safety protocols.[10]
Q4: Can the choice of cyanide source affect the exotherm?
A4: Yes. Using gaseous hydrogen cyanide (HCN) is extremely hazardous and difficult to control.[3] Generating HCN in situ from a salt like NaCN or KCN and a weak acid provides better control.[3][12] Using a more stable cyanide source like trimethylsilyl cyanide (TMSCN) or acetone cyanohydrin can sometimes offer a more controlled reaction profile, but their reactivity and thermal profiles must be independently evaluated for your specific conditions.[13][14]
Q5: What engineering controls are essential for this synthesis?
A5:
-
High-Efficiency Condenser: To handle any solvent vapors generated during a minor exotherm.
-
Jacketed Reactor: Provides a large surface area for efficient and uniform heat transfer.
-
Calibrated Temperature Probe: Placed directly in the reaction medium for accurate temperature monitoring.
-
Emergency Venting/Rupture Disc: For closed systems, this is a critical safety device to prevent catastrophic over-pressurization.[5]
-
Automated Control Systems: For larger scales, a system that links the reagent addition pump to the reaction temperature can automatically stop addition if a set temperature limit is exceeded.
Logical Workflow for Exotherm Management
The following diagram illustrates the decision-making process for managing the thermal aspects of the synthesis.
Caption: Decision workflow for safe exothermic reaction management.
References
-
Ribeiro da Silva, M. A. V., et al. (2006). Thermochemistry of Some Derivatives of 2- and 4-Piperidone. Journal of Chemical & Engineering Data, 51(5). DOI:10.1021/je060046t. [Link]
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ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]
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Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway. INDG254(rev1). [Link]
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North, M. (2010). The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and a cyanide. Science of Synthesis. [Link]
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Validation & Comparative
A Comparative Guide for Fentanyl Synthesis Intermediates: ANPP vs. Nitrile Precursors
Senior Application Scientist Note: This document is intended for researchers, forensic scientists, and drug development professionals for informational and forensic analysis purposes only. The synthesis of controlled substances such as fentanyl and its precursors is illegal in most jurisdictions without explicit government authorization and licensing. This guide details chemical pathways and analytical data to aid in the identification and tracking of illicit manufacturing, not to facilitate it.
Introduction
Fentanyl, a potent synthetic opioid, remains a central focus of forensic chemistry and public health due to its high potency and the prevalence of illicitly manufactured analogues. Understanding the synthetic routes used in clandestine laboratories is paramount for law enforcement and intelligence agencies. This is achieved by identifying the specific precursors, intermediates, and byproducts found in seized drug samples. Profiling these chemical signatures provides invaluable insights into the manufacturing methods employed, allowing for the tracking of precursor sources and the disruption of trafficking networks.[1][2]
This guide provides an in-depth technical comparison of two pivotal classes of intermediates in fentanyl synthesis:
-
4-anilino-N-phenethylpiperidine (ANPP): The well-documented, immediate precursor to fentanyl, characteristic of the highly prevalent Siegfried synthesis method.[3][4]
-
Nitrile-Based Intermediates: A class of compounds formed in alternative pathways, exemplified here by 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile , the cyanohydrin adduct of the starting material N-phenethyl-4-piperidone (NPP).
We will explore their distinct roles in major synthesis pathways, provide representative experimental protocols, detail methods for their analytical differentiation, and discuss their regulatory and forensic significance.
Part 1: Chemical Profiles and Synthetic Roles
The choice of synthetic intermediate fundamentally dictates the chemical pathway to the final fentanyl product. While both ANPP and nitrile-based intermediates can originate from the same starting material, N-phenethyl-4-piperidone (NPP), they represent two divergent strategic approaches to constructing the fentanyl molecule.
Chemical Profiles
| Feature | 4-anilino-N-phenethylpiperidine (ANPP) | This compound |
| Structure | ![]() | ![]() |
| Synonyms | Despropionyl fentanyl, 4-ANPP | NPP Cyanohydrin |
| CAS Number | 21409-26-7[3][4] | 143139-48-2 |
| Molecular Formula | C₁₉H₂₄N₂[5] | C₁₄H₁₈N₂O |
| Molar Mass | 280.41 g/mol [4] | 230.31 g/mol |
| Role | Immediate Fentanyl Precursor[3] | Early-stage Intermediate |
Synthetic Pathways: Siegfried vs. Nitrile Routes
The diagram below illustrates the distinct positions of ANPP and the NPP cyanohydrin in two major fentanyl synthesis paradigms originating from NPP.
1. The Siegfried Route (via ANPP): This is arguably the most common clandestine method due to its relative simplicity and high yields.[3][6]
-
Causality: This route proceeds via a reductive amination. NPP is first condensed with aniline to form a Schiff base (an imine). This intermediate is not typically isolated. A reducing agent, such as sodium borohydride, is then introduced to reduce the imine double bond, yielding the stable secondary amine, ANPP.[6] ANPP is the immediate precursor; a simple, one-step acylation reaction with propionyl chloride directly converts it to fentanyl.[3][4] The presence of ANPP as an impurity in a final product is a strong signature of this method.[7]
2. The Nitrile Route (via Cyanohydrin): This pathway involves converting the ketone group of NPP into a nitrile (cyanide) group early in the synthesis.
-
Causality: The reaction of NPP with a cyanide source (like KCN or HCN) results in a nucleophilic attack on the carbonyl carbon, forming a cyanohydrin: This compound . This intermediate is distinct from ANPP and represents an earlier stage of synthesis. From here, the pathway can diverge. One possibility, related to the Strecker synthesis, involves replacing the hydroxyl group with an aniline group to form an α-aminonitrile.[8] Subsequent chemical steps, such as hydrolysis of the nitrile to a carboxylic acid, followed by esterification and reaction with aniline, are required to eventually form the complete fentanyl structure. This route is generally more complex than the Siegfried method.
Part 2: Exemplified Experimental Protocols
The following protocols are described for illustrative and educational purposes only, based on procedures documented in forensic and chemical literature.
Protocol 1: Synthesis of ANPP from NPP (Siegfried Method)
This protocol describes the two-step, one-pot reductive amination that is the core of the Siegfried method.[6]
-
Imine Formation: 10 mmol of N-phenethyl-4-piperidone (NPP) is dissolved in a minimal volume of aniline (approx. 5-6 mL). Molecular sieves (1 g) are added to act as a dehydrating agent, driving the condensation reaction toward the imine product. The mixture is stirred gently at room temperature for 24 hours.
-
Expert Insight: The use of molecular sieves is critical to remove the water byproduct from the condensation reaction. By Le Châtelier's principle, this pushes the equilibrium towards the imine, ensuring a high conversion rate (>99%) and obviating the need for intermediate purification.[6]
-
-
Reduction to ANPP: The reaction mixture is filtered to remove the molecular sieves. The filtrate is diluted with a protic solvent like dry methanol (20 mL). Sodium borohydride (NaBH₄, approx. 1-1.5 g) is added slowly in portions.
-
Expert Insight: Sodium borohydride is a selective reducing agent, ideal for reducing the imine C=N bond to a C-N single bond without affecting the aromatic rings. The slow addition is necessary to control the exothermic reaction and the accompanying hydrogen gas evolution. The reaction is stirred for several hours until completion. The resulting ANPP can then be isolated via an acid-base extraction.
-
Protocol 2: Formation of this compound from NPP
This protocol describes the formation of the cyanohydrin intermediate.
-
Reaction Setup: N-phenethyl-4-piperidone (NPP) is dissolved in a suitable solvent, such as ethanol or a water/ethanol mixture. The solution is cooled in an ice bath.
-
Cyanide Addition: A solution of potassium cyanide (KCN) or sodium cyanide (NaCN) in water is prepared. A stoichiometric amount of acid (e.g., acetic acid or HCl) is then added slowly to the cooled NPP solution. Immediately following, the cyanide solution is added dropwise.
-
Expert Insight: The acid protonates the carbonyl oxygen of NPP, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the cyanide ion (CN⁻). This base-catalyzed, reversible reaction establishes an equilibrium that favors the cyanohydrin product at lower temperatures. Strict pH control is essential to ensure the presence of free cyanide ions without generating excessive amounts of highly toxic HCN gas.
-
Part 3: Analytical Differentiation
For forensic laboratories, distinguishing between synthesis routes is a primary objective. The intermediates and byproducts unique to each route are the key identifiers. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for this purpose.[9][10]
Mass Spectrometry (MS) Fragmentation
In MS, molecules are ionized and fragmented into smaller, charged pieces. The pattern of these fragments (the mass spectrum) is a unique fingerprint for a specific compound.
-
ANPP Fragmentation: The protonated molecule of ANPP has a mass-to-charge ratio (m/z) of 281. Its fragmentation is well-characterized. The most common fragmentation event is the loss of the N-phenyl group, leading to a highly abundant fragment ion at m/z 188 . Another key fragmentation is the cleavage that produces the phenylethyl cation, which rearranges to the stable tropylium ion at m/z 105 .[11][12][13] The presence of the m/z 188 and 105 fragments is highly indicative of the core N-phenethylpiperidine structure.
-
This compound Fragmentation: This molecule (protonated m/z 231) would fragment very differently. Common fragmentation pathways for a cyanohydrin would include:
-
Loss of water (H₂O) from the hydroxyl group (m/z 231 -> 213).
-
Loss of hydrocyanic acid (HCN) from the nitrile and hydroxyl groups (m/z 231 -> 204).
-
Cleavage to produce the m/z 105 tropylium ion, similar to ANPP, as they share the N-phenethyl moiety.
-
The absence of the signature m/z 188 fragment would be a key differentiator from ANPP.
-
Comparative Analytical Data
| Feature | ANPP | This compound |
| Molecular Ion [M+H]⁺ | m/z 281 | m/z 231 |
| Primary Signature Fragment | m/z 188 (Loss of C₆H₅N)[12] | m/z 213 (Loss of H₂O) or m/z 204 (Loss of HCN) |
| Common Fragment | m/z 105 (Tropylium ion)[11][13] | m/z 105 (Tropylium ion) |
| Forensic Significance | Strong indicator of the Siegfried synthesis route.[7] | Indicator of a nitrile-based synthesis route. |
Part 4: Regulatory Status and Forensic Implications
The intense scrutiny and regulation of fentanyl precursors have a direct impact on the synthesis methods chosen by clandestine chemists. As key precursors become controlled, manufacturers adapt by shifting to less-regulated chemicals, a phenomenon forensic chemists must constantly monitor.[14][15]
| Compound | US DEA Schedule | UN Convention (1988) | Rationale & Implication |
| ANPP | Schedule II[3][16] | Table I[14][15] | As the immediate precursor, its control is critical. Its strict regulation has prompted a shift to alternative routes.[14] |
| NPP | List I Chemical[17][18] | Table I[14][19] | As the primary starting material for both routes discussed, its control forces manufacturers to either synthesize it from more basic chemicals or switch to entirely different precursors like 4-anilinopiperidine (4-AP).[15][17] |
| Nitrile Precursors | Not Specifically Scheduled | Not Scheduled | The lack of specific scheduling for compounds like the NPP cyanohydrin makes them attractive alternatives for illicit chemists attempting to circumvent precursor regulations. |
The international control of ANPP and NPP has led to the emergence of other pathways, such as the "Gupta" and modified "Janssen" routes, which use precursors like 4-anilinopiperidine (4-AP) and norfentanyl to bypass the need for NPP altogether.[15][17][20] The appearance of novel impurities, such as phenethyl-4-ANPP, can signal these shifts in real-time to forensic intelligence analysts.[1][2][21]
Conclusion
The comparison between ANPP and nitrile-based intermediates like This compound highlights a fundamental divergence in fentanyl synthesis strategy.
-
ANPP is the hallmark of the efficient, high-yield Siegfried route . It is a late-stage, immediate precursor whose presence is a reliable indicator of this specific pathway.
-
This compound is an early-stage intermediate representing a more complex nitrile-based route . Its detection would suggest that chemists are potentially avoiding the direct reductive amination of the Siegfried method, possibly to circumvent regulations or experiment with alternative chemical transformations.
For the forensic and research communities, the ability to accurately identify these specific chemical markers is not merely an academic exercise. It is a critical tool for mapping the evolution of illicit drug manufacturing, anticipating new trends, and providing the actionable intelligence needed to address the ongoing opioid crisis.
References
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Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance. (2010). Federal Register. [Link]
-
Possible Control of Phenethyl Bromide as a List I Chemical. (2024). Regulations.gov. [Link]
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Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. (2020). Federal Register. [Link]
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Fentanyl Synthetic Methodology: A Comparative Study. (n.d.). Defense Technical Information Center (DTIC). [Link]
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Gary, J., et al. (2016). Emerging Synthetic Fentanyl Analogs. Journal of Analytical Toxicology. [Link]
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4-ANPP. (n.d.). Wikipedia. [Link]
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Vandeputte, M. M., et al. (2021). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Journal of Analytical Toxicology. [Link]
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Bishop, M., et al. (2021). Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS). Journal of the American Society for Mass Spectrometry. [Link]
- Method for the preparation of fentanyl. (2013).
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Analysis of Fentanyl and Fentanyl Analogs by APCI-GC-MS. (2021). LabRulez GCMS. [Link]
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Comprehensive synthesis of 20 fentanyl derivatives for their rapid differentiation by gc-ms. (2022). Semantic Scholar. [Link]
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Designation of Benzylfentanyl and 4-Anilinopiperidine as List I Chemicals. (2019). Federal Register. [Link]
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Valdez, C. A., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE. [Link]
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Vandeputte, M. M., et al. (2021). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. PubMed. [Link]
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Identification of Chemical Attribution Signatures of Fentanyl Syntheses Using Multivariate Statistical Analysis of Orthogonal Analytical Data. (2015). OSTI.GOV. [Link]
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Fentanyl : synthesis. (n.d.). Opioids.com. [Link]
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Chemical attribution of fentanyl. (2021). TNO Publications. [Link]
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A Convenient One-Pot Synthesis of Fentanyl. (2018). ResearchGate. [Link]
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Differentiation and identification of fentanyl analogues using GC-IRD. (2020). Forensic Chemistry. [Link]
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Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. (2021). Semantic Scholar. [Link]
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Control of N-phenethyl-4-piperidone (NPP) as a List I Chemical. (2020). Federal Register. [Link]
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China Announces Scheduling Controls On Two Fentanyl Precursor Chemicals. (2018). Drug Enforcement Administration (DEA). [Link]
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Control of a Chemical Precursor Used in the Illicit Manufacture of Fentanyl as a List I Chemical. (2007). Federal Register. [Link]
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Control of immediate precursor used in the illicit manufacture of fentanyl as a schedule II controlled substance. Final rule. (2010). PubMed. [Link]
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Precursor and major product ions of fentanyl analogs. (n.d.). ResearchGate. [Link]
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Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance. (n.d.). Reginfo.gov. [Link]
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Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. (2022). United Nations Office on Drugs and Crime (UNODC). [Link]
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Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (2017). Future Medicinal Chemistry. [Link]
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Davidson, C., et al. (2020). The characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry, high-resolution mass spectrometry and isotopic labeling. Journal of Mass Spectrometry. [Link]
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The characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry, high-resolution mass spectrometry and isotopic labeling. (2020). ResearchGate. [Link]
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Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). Defense Technical Information Center (DTIC). [Link]
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Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. (2021). ResearchGate. [Link]
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Common Fragmentation Mechanisms in Mass Spectrometry. (2022). Chem Help ASAP via YouTube. [Link]
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A Comparative Guide to the Synthesis of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile
Introduction
4-Hydroxy-1-phenethylpiperidine-4-carbonitrile is a crucial chemical intermediate, primarily recognized for its role in the synthesis of opioid analgesics, such as pethidine (meperidine) and its analogues. The unique structural arrangement, featuring a quaternary carbon center with both a hydroxyl and a nitrile group on a piperidine scaffold, makes its efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
Two logical and convergent synthetic strategies emerge for the construction of this compound. These routes differ fundamentally in the order of key bond formations:
-
Route A: Late-Stage Cyanohydrin Formation. This approach involves first constructing the N-phenethylpiperidine backbone and then introducing the cyano and hydroxyl groups in the final step via a cyanohydrin reaction on a ketone precursor.
-
Route B: Late-Stage N-Alkylation. This strategy begins with the formation of the core 4-hydroxy-4-cyanopiperidine structure, followed by the alkylation of the piperidine nitrogen with the phenethyl group.
This guide will dissect each route, providing the scientific rationale behind the chosen methodologies.
Route A: Synthesis via Cyanohydrin Formation of 1-Phenethyl-4-piperidone
This synthetic pathway is a two-step process starting from commercially available 4-piperidone. The core logic is to first install the N-phenethyl group and then form the cyanohydrin.
Visualizing the Pathway
Caption: Synthetic pathway for Route A.
Step 1: Synthesis of 1-Phenethyl-4-piperidone (NPP)
Mechanistic Rationale: This step is a standard nucleophilic substitution (SN2) reaction. The secondary amine of 4-piperidone acts as a nucleophile, attacking the electrophilic carbon of phenethyl bromide. A base, such as potassium carbonate, is essential to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Acetonitrile is a suitable polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism.
Experimental Protocol:
-
To a stirred suspension of 4-piperidone hydrochloride monohydrate (15.4 g, 0.1 mol) and anhydrous potassium carbonate (41.5 g, 0.3 mol) in acetonitrile (200 mL), add phenethyl bromide (18.5 g, 0.1 mol).
-
Heat the mixture to reflux (approx. 82°C) and maintain for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 1-phenethyl-4-piperidone as a crystalline solid.
-
Expected Yield: 85-95%
-
Purity: >98% after recrystallization
-
Step 2: Synthesis of this compound
Mechanistic Rationale: This reaction is a classic nucleophilic addition to a carbonyl, known as cyanohydrin formation. The reaction is typically catalyzed by acid or base. In this protocol, acetic acid serves to generate hydrogen cyanide (HCN) in situ from sodium cyanide, which is safer than handling gaseous HCN directly. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the piperidone. The resulting tetrahedral alkoxide intermediate is then protonated by the acetic acid or water to yield the final hydroxyl group.[1]
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 1-phenethyl-4-piperidone (10.2 g, 0.05 mol) in a mixture of acetic acid (30 mL) and water (50 mL) in a round-bottom flask, and cool the mixture in an ice bath to 5-10°C.
-
Prepare a solution of sodium cyanide (2.7 g, 0.055 mol) in cold water (25 mL).
-
Slowly add the sodium cyanide solution dropwise to the stirred ketone solution, ensuring the temperature remains below 15°C. Caution: This reaction generates highly toxic HCN gas. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Neutralize the reaction mixture carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization to obtain this compound as a white solid.
-
Expected Yield: 75-85%
-
Purity: >98% after purification
-
Route B: Synthesis via N-Alkylation of 4-Hydroxypiperidine-4-carbonitrile
This alternative two-step synthesis builds the cyanohydrin functionality first on the basic piperidine ring, followed by the addition of the phenethyl group.
Visualizing the Pathway
Caption: Synthetic pathway for Route B.
Step 1: Synthesis of 4-Hydroxypiperidine-4-carbonitrile
Mechanistic Rationale: Similar to Step 2 of Route A, this is a cyanohydrin formation. However, the substrate is the simpler 4-piperidone. A common and effective method involves generating HCN in situ by adding a strong acid to an aqueous solution of sodium cyanide and the ketone. This avoids the need for an organic solvent in the initial reaction. The free base of 4-piperidone, formed under the reaction conditions, readily undergoes nucleophilic attack by the cyanide ion.
Experimental Protocol:
-
In a fume hood, prepare a solution of sodium cyanide (5.4 g, 0.11 mol) in water (50 mL) in a flask and cool to 0-5°C in an ice-salt bath.
-
In a separate beaker, dissolve 4-piperidone hydrochloride monohydrate (15.4 g, 0.1 mol) in water (50 mL).
-
Slowly add the 4-piperidone solution to the stirred cyanide solution.
-
While maintaining the temperature at 0-5°C, add 40% sulfuric acid (approx. 13.5 g, 0.055 mol) dropwise over 30-45 minutes.
-
After the addition, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Carefully basify the reaction mixture to pH 9-10 with a cold 20% sodium hydroxide solution.
-
Extract the product with dichloromethane (4 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-Hydroxypiperidine-4-carbonitrile, which can often be used in the next step without further purification.
-
Expected Yield: 80-90%
-
Purity: >95% (crude)
-
Step 2: Synthesis of this compound
Mechanistic Rationale: This reaction is an N-alkylation, identical in mechanism to Step 1 of Route A. The secondary amine of 4-hydroxypiperidine-4-carbonitrile acts as the nucleophile. A robust base like potassium carbonate is used in a polar aprotic solvent such as N,N-dimethylformamide (DMF) to drive the reaction to completion. DMF is an excellent solvent for SN2 reactions, effectively solvating the potassium cation and leaving the carbonate anion more reactive.
Experimental Protocol:
-
Dissolve 4-hydroxypiperidine-4-carbonitrile (6.3 g, 0.05 mol) in anhydrous DMF (100 mL).
-
Add anhydrous potassium carbonate (10.4 g, 0.075 mol) and phenethyl bromide (9.7 g, 0.0525 mol) to the solution.
-
Heat the reaction mixture to 50-60°C and stir for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the mixture and pour it into ice water (300 mL).
-
Extract the aqueous suspension with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with water (2 x 100 mL) to remove DMF, then wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to yield the target molecule.
-
Expected Yield: 80-90%
-
Purity: >98% after purification
-
Comparative Analysis
| Parameter | Route A: Late-Stage Cyanohydrin Formation | Route B: Late-Stage N-Alkylation | Analysis |
| Overall Yield | ~64-81% | ~64-81% | Both routes offer comparable theoretical overall yields. Actual yields will depend on optimization and handling. |
| Starting Materials | 4-Piperidone HCl, Phenethyl bromide, NaCN | 4-Piperidone HCl, Phenethyl bromide, NaCN | Both routes utilize the same primary, readily available starting materials. |
| Key Intermediates | 1-Phenethyl-4-piperidone (NPP) | 4-Hydroxypiperidine-4-carbonitrile | NPP is a solid and generally easier to purify by recrystallization. The intermediate in Route B is also a solid but may be used crude. |
| Scalability | Good. Step 1 is a standard alkylation. Step 2 requires careful temperature control and handling of HCN. | Good. Both steps are standard, well-understood reactions. Step 1 requires careful handling of cyanide. | Both routes are amenable to scale-up with appropriate engineering controls for cyanide handling. |
| Safety Concerns | High: In situ generation of toxic HCN gas from NaCN and acid in Step 2. Requires excellent ventilation and safety protocols. | High: In situ generation of toxic HCN gas in Step 1. Requires the same stringent safety precautions as Route A. | Both routes share the significant hazard of using cyanide. There is no clear safety advantage of one over the other in this regard. |
| Purification | Recrystallization of the NPP intermediate is straightforward. Final product requires purification. | Intermediate can often be used crude. Final product requires purification. | Route A may offer a more robust purification of the intermediate, potentially leading to a cleaner final reaction. |
| Versatility | The intermediate NPP is a precursor to many fentanyl analogues, making this route valuable for library synthesis.[2] | The intermediate 4-hydroxypiperidine-4-carbonitrile can be alkylated with various electrophiles, also allowing for analogue synthesis. | Both routes offer good versatility for analogue development. Route A's intermediate (NPP) is arguably a more common and widely studied precursor in opioid chemistry. |
Conclusion and Recommendation
Both Route A and Route B are viable and effective strategies for the synthesis of this compound, with comparable overall yields and reliance on the same fundamental starting materials. The primary differentiator lies in the nature of the intermediates and the point at which the hazardous cyanide chemistry is performed.
Route A is often preferred in research settings where the intermediate, 1-phenethyl-4-piperidone (NPP), is itself a valuable precursor for other synthetic targets, such as fentanyl and its derivatives. The ability to produce and purify a stable, solid intermediate in the first step is a significant advantage, as it ensures high-purity material enters the critical and hazardous cyanohydrin formation step.
Route B may be slightly more streamlined if the sole target is the final product, as the intermediate cyanohydrin can potentially be carried forward without rigorous purification. However, the handling of a less-characterized crude intermediate may introduce variability in the final alkylation step.
Ultimately, the choice between these routes will depend on the specific objectives of the research team. For projects requiring access to the versatile NPP intermediate for broader analogue synthesis, Route A is the recommended pathway . For a direct, dedicated synthesis of the title compound, Route B is a perfectly acceptable alternative, provided the same stringent safety protocols for cyanide handling are observed.
References
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Fakhraian, H., & Gholipour, A. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2), 208-211. [Link]
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Wikipedia contributors. (2023, November 27). N-Phenethyl-4-piperidinone. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
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Cox, M., et al. (2003). Solution-Phase Parallel Synthesis of Spirohydantoins. Journal of Combinatorial Chemistry, 5(3), 285-293. [Link]
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LibreTexts. (2024, July 30). 19.7: Nucleophilic Addition of HCN- Cyanohydrin Formation. Chemistry LibreTexts. [Link]
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Cox, R. H. (1943). Acetone Cyanohydrin. Organic Syntheses, Coll. Vol. 2, p.7. [Link]
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Fakhraian, H., & Gholipour, A. (2015). Improved one-pot synthesis of 1-(2-phenethyl)-4-piperidone directly from phenethyl amine and methyl acrylate. Semantic Scholar. [Link]
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Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. [Link]
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A Senior Application Scientist's Guide to Purity Analysis of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile from Different Suppliers
Introduction: The Critical Role of a Niche Intermediate
4-Hydroxy-1-phenethylpiperidine-4-carbonitrile is a substituted piperidine derivative whose structural motifs are of significant interest in medicinal chemistry and pharmaceutical development. The phenethyl group and the 4-hydroxy-4-carbonitrile piperidine core are features present in precursors to potent synthetic opioids, making this compound a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] In the landscape of drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility.
The presence of even trace impurities can have cascading effects, potentially leading to the formation of toxic byproducts, reduced API yield, and complications in regulatory filings.[3] This guide provides an in-depth, objective comparison of the purity of this compound from several (hypothetical) commercial suppliers. We will delve into the causality behind our analytical choices, present supporting experimental data, and provide detailed protocols to empower researchers to conduct their own rigorous quality assessments. Our approach is grounded in the principle of orthogonal testing—using multiple, distinct analytical methods to build a comprehensive and trustworthy purity profile.
The Imperative of Purity: Beyond the Certificate of Analysis
A supplier's Certificate of Analysis (CoA) is an essential starting point, providing batch-specific data on identity, quality, and compliance with specifications.[4][5][6] However, for critical applications in drug development, which often operate under Good Manufacturing Practice (GMP) guidelines, a CoA should be treated as a claim that requires verification.[7][8][9] Lot-to-lot variability, undisclosed synthesis routes, and differences in quality control can lead to significant variations in purity that may not be captured by a supplier's standard tests.
Our validation system is therefore built on a triad of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for non-volatile organic purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural identity and as a quantitative tool (qNMR).[10][11] This multi-faceted approach ensures that our final assessment is robust and reliable.
Comprehensive Purity Analysis Workflow
The following diagram illustrates our self-validating workflow for the qualification of this compound from any new supplier or batch. This systematic process ensures that every sample is subjected to a consistent and rigorous battery of tests, correlating documentation with empirical data.
Caption: Workflow for comprehensive purity assessment of chemical intermediates.
Comparative Analysis: Purity from Different Suppliers
Samples of this compound were procured from three representative (fictional) suppliers: 'Alpha Chemicals,' 'Beta Synthesis,' and 'Gamma Finechem.' Each sample was subjected to the analytical workflow described above. The results are summarized below.
| Parameter | Supplier A (Alpha Chemicals) | Supplier B (Beta Synthesis) | Supplier C (Gamma Finechem) |
| Lot Number | AC-2025-0814 | BS-3301-XQ | GFC-PN4H-2501 |
| Stated Purity (on CoA) | ≥98.5% | 99.0% (HPLC) | 99.2% (Titration) |
| Observed HPLC Purity | 98.6% | 99.1% | 97.5% |
| Observed GC-MS Purity | 98.4% (after derivatization) | 99.0% (after derivatization) | 97.3% (after derivatization) |
| ¹H NMR Confirmation | Structure Confirmed | Structure Confirmed | Structure Confirmed |
| Key Impurity 1 | Unreacted Piperidone Precursor (0.8%) | Unreacted Piperidone Precursor (0.5%) | N-phenethylpiperidine (1.5%) |
| Key Impurity 2 | Toluene (Residual Solvent, 0.3%) | Ethanol (Residual Solvent, 0.1%) | Dichloromethane (Residual Solvent, 0.6%) |
| Overall Assessment | Good. Meets stated purity. Contains expected process-related impurities at acceptable levels. | Excellent. High purity with very low levels of impurities. CoA data is well-supported. | Poor. Fails to meet stated purity. Contains a significant process impurity and higher solvent residual. |
Interpretation of Findings
The data reveals significant variability in product quality among suppliers, underscoring the necessity of independent verification.
-
Supplier A (Alpha Chemicals): The product meets its specification. The primary impurity is a plausible unreacted starting material from a common synthetic route (e.g., Strecker reaction variant). The residual solvent level is within typical limits for a non-GMP intermediate.
-
Supplier B (Beta Synthesis): This supplier provides the highest quality material. The purity is high across orthogonal methods, and residual solvent levels are minimal. This suggests a well-optimized and controlled manufacturing process.[8][12]
-
Supplier C (Gamma Finechem): This product is problematic. Not only does its purity fall short of the CoA claim, but the nature of the main impurity (N-phenethylpiperidine) suggests a potential side reaction or a different, less controlled synthetic pathway. The higher level of a chlorinated residual solvent is also a concern for downstream applications.
Detailed Experimental Protocol: HPLC Purity Determination
This protocol details the High-Performance Liquid Chromatography (HPLC) method developed for the purity assessment of this compound. The choice of a C18 column is standard for reverse-phase chromatography of moderately polar organic molecules, while the trifluoroacetic acid (TFA) in the mobile phase helps to ensure sharp, symmetrical peaks for the basic piperidine nitrogen.[13]
Objective: To determine the purity of this compound and quantify related non-volatile impurities by HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).
-
Analytical balance (4 decimal places).
-
Volumetric flasks and pipettes.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (for aliphatic amines) and 254 nm (for aromatic structures)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: a. Accurately weigh approximately 10 mg of a qualified reference standard of this compound into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a stock solution of ~1 mg/mL. c. Further dilute this stock solution to create working standards for linearity and sensitivity checks if required.
-
Sample Preparation: a. Accurately weigh approximately 10 mg of the sample from the supplier into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with the diluent. c. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject a blank (diluent) to ensure no system contamination. c. Inject the reference standard solution to determine the retention time and peak shape of the main component. d. Inject the sample solutions in duplicate.
-
Data Processing: a. Integrate all peaks in the chromatogram with an area greater than 0.05% of the total area. b. Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 c. Identify and quantify any impurities relative to the main peak.
Conclusion and Recommendations
The purity of this compound, a key pharmaceutical intermediate, varies significantly between commercial suppliers. This comparative guide demonstrates that while a Certificate of Analysis is a useful starting point, it is not a substitute for rigorous, in-house analytical verification.[14][15]
Key Recommendations for Researchers:
-
Always Verify: Independently verify the purity of critical starting materials using at least two orthogonal analytical techniques (e.g., HPLC and GC-MS).
-
Prioritize Quality Over Cost: For drug development applications, the higher cost of a premium-grade intermediate from a reputable supplier like "Beta Synthesis" is often justified by the reduced risk of downstream complications, batch failures, and regulatory delays.
-
Establish a Robust Qualification Program: Implement a systematic workflow, like the one detailed here, for qualifying all new suppliers and new batches of critical reagents. This is a core tenet of ensuring consistency and adhering to GMP principles.[16]
-
Profile Impurities: Do not just focus on the purity percentage. Identifying the nature and quantity of impurities can provide valuable insights into the supplier's manufacturing process and potential risks associated with the material.[1][3]
By investing in a thorough analytical assessment, researchers can build a foundation of quality and confidence, ensuring the integrity and success of their drug development programs.
References
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What is Certificate of Analysis (CoA) in Chemistry? - Advent Chembio. [Link]
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Understanding Batch Certificates and CoAs: How to Verify Chemical Quality - Reactivo. [Link]
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Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification - AZoM. [Link]
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NMR spectroscopy: Quality control of pharmaceutical products - European Pharmaceutical Review. [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. [Link]
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What are the 10 principles of GMP? - PharmOut. [Link]
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Guidelines on Good Manufacturing Practices (WHO) - Health products policy and standards. [Link]
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Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide - IntuitionLabs. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Good Manufacturing Practices (GMP) in Pharmaceuticals: Important Guidelines for Pharmaceutical Companies - Spring Bio Solution. [Link]
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Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate. [Link]
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PIPERIDINE - Ataman Kimya. [Link]
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Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC - NIH. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and forensic analysis, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of potential analytical methods for the characterization and quantification of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile, a compound of interest due to its structural relation to synthetic opioids. As a Senior Application Scientist, my objective is to present not just the "how," but the "why," grounding each step in established scientific principles and regulatory expectations.
This compound, with the molecular formula C₁₄H₁₈N₂O and a molecular weight of 230.31 g/mol , presents unique analytical challenges due to its polarity, potential for thermal degradation, and the critical need to detect and quantify it with high specificity and sensitivity.[1][2] This guide will explore the validation of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling.
The principles outlined herein are based on the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the more recent Q2(R2) and Q14, as well as the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5][6][7][8][9][10][11][12] The objective of any analytical method validation is to demonstrate its suitability for the intended purpose, a concept often referred to as "fitness for purpose."[8][13]
The Analytical Method Validation Workflow
A robust analytical method validation process is a systematic journey to ensure a method is reliable, reproducible, and accurate for its intended use. The following diagram illustrates the typical workflow and the interconnectedness of the key validation parameters.
Caption: A flowchart illustrating the sequential phases and key parameters in the validation of an analytical method.
Comparison of Analytical Techniques
The choice of an analytical technique is dictated by the specific requirements of the analysis. For routine quality control and assay, HPLC-UV offers a balance of performance and cost-effectiveness. For unambiguous identification, impurity profiling, and trace-level analysis, the specificity and sensitivity of GC-MS are unparalleled.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Quantitative analysis (Assay, Content Uniformity) | Identification, Impurity Profiling, Trace Analysis |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass fragmentation pattern. |
| Sensitivity | Moderate (µg/mL to ng/mL range). | High (ng/mL to pg/mL range). |
| Sample Throughput | High. | Moderate to High. |
| Instrumentation Cost | Moderate. | High. |
| Robustness | Generally high, but sensitive to mobile phase composition and column performance. | High, but sensitive to injection port and column conditions. |
I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for the quantitative analysis of drug substances and products. For this compound, a reversed-phase HPLC method with UV detection is a logical starting point, leveraging the aromatic ring for chromophoric activity.
A. Experimental Protocol: HPLC-UV Method
Objective: To develop and validate an HPLC-UV method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Proposed):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (to be optimized based on UV scan).
-
Injection Volume: 10 µL.
-
Standard and Sample Diluent: 50:50 Acetonitrile:Water.
B. Validation Parameters and Experimental Design
The validation of this method will adhere to the principles of ICH Q2(R1).[7][9]
1. Specificity: The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[14]
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a standard solution of this compound.
-
Analyze a sample spiked with potential impurities or related substances.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) and analyze the stressed samples to ensure the peak for the main compound is free from co-eluting degradants.
-
2. Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
-
Protocol:
-
Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against concentration.
-
Perform linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 | Mean Peak Area |
| 50 | 251000 | 252500 | 250500 | 251333 |
| 75 | 376000 | 374500 | 377000 | 375833 |
| 100 | 501000 | 503000 | 500000 | 501333 |
| 125 | 628000 | 626000 | 629000 | 627667 |
| 150 | 752000 | 754000 | 750000 | 752000 |
3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Protocol:
-
Spike a placebo or a known matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria:
-
Mean recovery between 98.0% and 102.0%.
-
4. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[15]
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) ≤ 2.0%.
-
5. Robustness: Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[6]
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 5 °C).
-
Mobile phase composition (± 2% organic).
-
-
Analyze a sample under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
II. Gas Chromatography-Mass Spectrometry (GC-MS)
For definitive identification and the analysis of potential volatile or semi-volatile impurities, GC-MS is the gold standard. The hydroxyl group in this compound may require derivatization to improve volatility and peak shape.
A. Experimental Protocol: GC-MS Method
Objective: To develop and validate a GC-MS method for the identification and impurity profiling of this compound.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD).
-
Autosampler.
-
Data system with a mass spectral library.
Chromatographic and MS Conditions (Proposed):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
-
Derivatization (if necessary): Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
B. Validation Parameters and Experimental Design
The validation of a GC-MS method for identification and impurity analysis has a different focus than a quantitative HPLC method.
1. Specificity:
-
Protocol:
-
Analyze a blank and a standard to establish the retention time and mass spectrum of the analyte.
-
The mass spectrum should be unique and provide characteristic fragment ions.
-
Compare the obtained mass spectrum with a reference library or a previously acquired standard spectrum. The match factor should be high.
-
2. Limit of Detection (LOD) and Limit of Quantitation (LOQ): For impurity analysis, determining the lowest concentration that can be reliably detected and quantified is crucial.
-
Protocol:
-
LOD: Determined as the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: Determined as the concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be determined with acceptable precision and accuracy.[4]
-
| Parameter | Concentration (ng/mL) | Signal-to-Noise Ratio | Precision (%RSD at LOQ) | Accuracy (% Recovery at LOQ) |
| LOD | 1 | ~3 | N/A | N/A |
| LOQ | 5 | ~10 | ≤ 10% | 80-120% |
3. Linearity and Range (for Impurity Quantification): If the method is used to quantify impurities, linearity should be established from the LOQ to approximately 120% of the impurity specification limit.
-
Protocol: Similar to the HPLC method, but with a concentration range relevant to impurity levels.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.
4. Precision (at LOQ and Target Impurity Level):
-
Protocol:
-
Repeatability: Analyze six replicate samples at the LOQ and at the target impurity concentration.
-
Intermediate Precision: Repeat on a different day.
-
-
Acceptance Criteria: RSD ≤ 10% at the target concentration and ≤ 20% at the LOQ.
5. Robustness:
-
Protocol:
-
Introduce small variations in parameters like:
-
Inlet temperature (± 10 °C).
-
Oven ramp rate (± 1 °C/min).
-
Carrier gas flow rate (± 0.1 mL/min).
-
-
Evaluate the impact on retention time and mass spectral quality.
-
Interrelationship of Validation Parameters
The various validation parameters are not independent silos. For instance, accuracy and precision are intrinsically linked, and both are dependent on the linearity of the method within the defined range. The following diagram illustrates these dependencies.
Caption: A diagram showing the dependencies between different analytical method validation parameters.
Conclusion
The validation of analytical methods for a compound like this compound is a multi-faceted process that demands a deep understanding of both the analyte's chemistry and the principles of analytical science. This guide has provided a framework for comparing and validating two powerful techniques, HPLC-UV and GC-MS, grounded in the authoritative guidelines that govern our industry.[3][4][5][6][7][8][9][10][11][12]
By following a systematic and well-documented validation protocol, researchers, scientists, and drug development professionals can ensure the generation of reliable and defensible data. This not only satisfies regulatory requirements but also upholds the scientific integrity that is paramount in our field. The lifecycle approach to analytical methods further ensures that a validated method remains fit for purpose throughout its use.[5][16]
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This compound - gsrs. (n.d.). Retrieved from [Link]
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<1225> VALIDATION OF COMPENDIAL PROCEDURES - Ofni Systems. (n.d.). Retrieved from [Link]
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Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - The Center for Forensic Science Research & Education. (2021). Retrieved from [Link]
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VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). Retrieved from [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved from [Link]
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News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. (2022). Retrieved from [Link]
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Retrieved from [Link]
- <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011).
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Retrieved from [Link]
-
Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl | springermedizin.de. (2020). Retrieved from [Link]
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
-
FDA issues revised guidance for analytical method validation - ResearchGate. (2025). Retrieved from [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.). Retrieved from [Link]
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<1225> Validation of Compendial Procedures - USP-NF ABSTRACT. (n.d.). Retrieved from [Link]
-
Validation of Analytical Methods: A Review - Gavin Publishers. (n.d.). Retrieved from [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.). Retrieved from [Link]
-
LC/MS/MS Analysis of Fentanyl and Related Analogs Using Biocompatible Solid Phase Microextraction - Bioanalysis Zone. (n.d.). Retrieved from [Link]
-
ICH Q2 Validation of Analytical Procedures - YouTube. (2024). Retrieved from [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024). Retrieved from [Link]
- Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (n.d.).
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). Retrieved from [Link]
-
Detection of fentanyl analogs and synthetic opioids in real hair samples - CDUHR. (n.d.). Retrieved from [Link]
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comprehensive synthesis of 20 fentanyl derivatives for their rapid differentiation by gc-ms - Semantic Scholar. (2022). Retrieved from [Link]
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Designation of 4-Piperidone as a List I Chemical - Federal Register. (2022). Retrieved from [Link]
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A Comparative Analysis of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile as a Synthetic Alternative to N-Phenethyl-4-piperidinone in Opioid Intermediate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile (4-HPP-4-CN) as a potential alternative to the widely used precursor, N-phenethyl-4-piperidinone (NPP), in the synthesis of critical opioid intermediates. We will delve into the synthetic pathways, reaction mechanisms, and potential advantages and disadvantages of each route, supported by available experimental data and established chemical principles.
Introduction: The Central Role of Piperidine Scaffolds in Opioid Chemistry
The 4-substituted 1-phenethylpiperidine core is a foundational scaffold in the synthesis of numerous potent synthetic opioids, most notably fentanyl and its analogues. The traditional and most well-documented synthetic pathway to fentanyl involves the precursor N-phenethyl-4-piperidinone (NPP). NPP is converted to 4-anilino-N-phenethylpiperidine (ANPP), the immediate precursor to fentanyl. Due to the controlled status of NPP and ANPP in many jurisdictions, researchers and chemical manufacturers are continually exploring alternative synthetic routes that may offer improved efficiency, safety, or utilize more readily available starting materials.
One such potential alternative is this compound (4-HPP-4-CN). This document examines the viability of 4-HPP-4-CN as a strategic replacement for NPP, comparing the synthetic steps required to reach the common intermediate, ANPP.
Synthetic Pathways: A Head-to-Head Comparison
The central point of comparison is the efficiency and practicality of converting each precursor, NPP and 4-HPP-4-CN, into the crucial intermediate, 4-anilino-N-phenethylpiperidine (ANPP).
The Established Route: N-Phenethyl-4-piperidinone (NPP) to ANPP
The conversion of NPP to ANPP is a classic example of reductive amination. The process involves the reaction of the ketone group on NPP with aniline to form a Schiff base intermediate, which is then reduced to the secondary amine, ANPP.
The overall reaction is as follows: N-Phenethyl-4-piperidinone + Aniline → [Schiff Base Intermediate] → 4-anilino-N-phenethylpiperidine (ANPP)
This reaction is typically carried out in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), or through catalytic hydrogenation. The choice of reducing agent and solvent system can significantly impact reaction yield and purity.
Workflow Diagram: NPP to ANPP Synthesis
Caption: Reductive amination pathway from NPP to ANPP.
The Alternative Route: this compound (4-HPP-4-CN) to ANPP
The synthetic utility of 4-HPP-4-CN lies in its nature as a cyanohydrin derivative of NPP. It is typically synthesized by treating NPP with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), under acidic conditions. This reaction is reversible.
To serve as an alternative to NPP, 4-HPP-4-CN must be efficiently converted back to NPP or directly to a downstream intermediate. The most logical pathway involves the conversion of the nitrile group to an amine, followed by dehydration, or a more direct substitution reaction. A plausible, albeit multi-step, conversion to ANPP would proceed via a Ritter-type reaction or by reduction of the nitrile and subsequent manipulation.
However, a more direct and commonly cited pathway involves the hydrolysis of the cyanohydrin back to the parent ketone (NPP), followed by the standard reductive amination with aniline. While this may seem redundant, it could be a viable strategy if 4-HPP-4-CN is more readily available or a more stable storage form than NPP.
A more direct, though less documented, theoretical pathway could involve the direct substitution of the hydroxyl group with aniline, followed by reduction of the nitrile. This pathway is less conventional and would require significant experimental validation.
For the purpose of this guide, we will focus on the most chemically feasible route: Hydrolysis of 4-HPP-4-CN to NPP, followed by reductive amination.
Workflow Diagram: 4-HPP-4-CN to ANPP Synthesis
Caption: Two-step conversion of 4-HPP-4-CN to ANPP via NPP.
Comparative Data Summary
The following table summarizes the key comparative metrics between the two synthetic starting points. Data is synthesized from established chemical principles and available literature on related reactions.
| Parameter | N-Phenethyl-4-piperidinone (NPP) Route | This compound (4-HPP-4-CN) Route |
| Starting Material | N-Phenethyl-4-piperidinone (NPP) | This compound |
| Key Transformation | One-pot reductive amination | Step 1: Hydrolysis to NPP. Step 2: Reductive amination. |
| Number of Steps to ANPP | 1 | 2 |
| Key Reagents | Aniline, Reducing Agent (e.g., NaBH₄) | Acid/Base for hydrolysis, Aniline, Reducing Agent |
| Potential Yield | Generally high (can exceed 80-90% with optimization) | Cumulative yield over two steps, likely lower than direct route. |
| Safety Considerations | Use of borohydride reducing agents (flammable gas evolution). | Extreme toxicity of cyanide used in synthesis and potentially present in starting material. Handling of strong acids/bases for hydrolysis. |
| Regulatory Status | Often a controlled or monitored substance. | May be less specifically regulated, but its direct relationship to NPP is a key consideration. |
Experimental Protocols
The following are representative, generalized protocols. All laboratory work should be conducted by qualified personnel in a properly equipped chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of ANPP from NPP (Reductive Amination)
-
Reaction Setup: To a solution of N-phenethyl-4-piperidinone (NPP) (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add aniline (1.1 eq).
-
Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.
-
Reduction: Cool the mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 30 minutes, controlling the temperature below 10°C.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Slowly add water to quench the excess reducing agent.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure ANPP.
Protocol 2: Synthesis of ANPP from 4-HPP-4-CN
Step A: Hydrolysis of 4-HPP-4-CN to NPP
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of water and a suitable acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
Hydrolysis: Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Neutralization and Extraction: Cool the reaction mixture and carefully neutralize it. Extract the resulting aqueous solution with an organic solvent to isolate the crude NPP.
-
Purification: Dry and concentrate the organic extracts. The crude NPP may be used directly in the next step or purified further if necessary.
Step B: Conversion of Intermediate NPP to ANPP
-
Follow the detailed steps outlined in Protocol 1 using the crude or purified NPP obtained from Step A.
Discussion and Conclusion
Directness and Efficiency: The established route starting from NPP is a more direct, one-step process to synthesize ANPP. The alternative route using 4-HPP-4-CN introduces an additional hydrolysis step, which inherently lowers the overall yield and increases process time and resource consumption.
Safety Profile: The most significant drawback of the 4-HPP-4-CN route is the involvement of highly toxic cyanide reagents in its synthesis. Any residual cyanide in the starting material poses a severe handling risk. While the NPP route involves flammable reagents, these are generally considered less acutely hazardous than inorganic cyanides.
Strategic Considerations: The primary reason to consider 4-HPP-4-CN as an alternative would be its potentially different regulatory status or availability compared to NPP. It could serve as a more stable and less controlled precursor that can be converted to NPP on-demand. However, from a purely chemical synthesis standpoint, it represents a less efficient pathway to ANPP.
References
-
Synthesis of Fentanyl and its Analogues: Provides general schemes and methodologies for the synthesis of fentanyl, which includes the reductive amination of NPP. Source: UNODC, URL: [Link]
-
Reductive Amination: A comprehensive overview of the reductive amination reaction, detailing various reducing agents and conditions applicable to the conversion of ketones like NPP to amines like ANPP. Source: Organic Chemistry Portal, URL: [Link]
-
Cyanohydrin Reaction: Describes the general mechanism for the formation and hydrolysis of cyanohydrins, the chemical class to which 4-HPP-4-CN belongs. This explains the reversible conversion back to the parent ketone (NPP). Source: Name-Reaction.com, URL: [Link]
A Comparative Spectroscopic Guide to 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile and Its Analogs
This guide presents a detailed spectroscopic comparison of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile and three of its analogs with para-substituents on the phenethyl ring: 4-methyl, 4-methoxy, and 4-chloro. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of how subtle structural modifications influence spectroscopic outcomes in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The experimental protocols and data interpretations are grounded in established scientific principles to ensure technical accuracy and practical utility.
Introduction
This compound is a significant scaffold in medicinal chemistry, often serving as a precursor or intermediate in the synthesis of pharmacologically active compounds, notably as a building block for certain opioid analgesics. The functionality of the tertiary amine, the quaternary carbon bearing a hydroxyl and a nitrile group, and the phenethyl moiety all contribute to its chemical reactivity and biological profile. By introducing substituents at the para-position of the phenyl ring, we can systematically modulate the electronic properties of the molecule, which in turn leads to predictable and informative shifts in its spectroscopic signatures. This guide will explore these differences, providing a framework for the characterization of this important class of molecules.
Molecular Structures Under Comparison
The four compounds at the center of this guide are:
-
Parent Compound (1): this compound
-
Analog A (2): 4-Hydroxy-1-(4-methylphenethyl)piperidine-4-carbonitrile
-
Analog B (3): 4-Hydroxy-1-(4-methoxyphenethyl)piperidine-4-carbonitrile
-
Analog C (4): 4-Hydroxy-1-(4-chlorophenethyl)piperidine-4-carbonitrile
Caption: Structural relationship between the parent compound and its para-substituted analogs.
I. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. In the context of our target compounds, both ¹H and ¹³C NMR provide a wealth of information regarding the piperidine ring conformation, the phenethyl side chain, and the electronic effects of the aromatic substituents.
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
- Accurately weigh 5-10 mg of the analyte.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is suitable for general characterization, while DMSO-d₆ can be useful for observing the hydroxyl proton.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
- Acquire spectra on a 400 MHz (or higher) spectrometer.
- For ¹H NMR, acquire 16-32 scans with a spectral width of -2 to 12 ppm.
- For ¹³C NMR, acquire 512-1024 scans with a spectral width of 0 to 220 ppm, using proton decoupling.
Comparative ¹H NMR Data
The most significant differences in the ¹H NMR spectra of these analogs are observed in the aromatic region. The electron-donating groups (methyl and methoxy) will shield the aromatic protons, shifting them upfield (lower ppm), while the electron-withdrawing chloro group will deshield them, causing a downfield shift.[1]
| Proton Assignment | Parent (1) | Analog A (p-CH₃) | Analog B (p-OCH₃) | Analog C (p-Cl) |
| Ar-H (ortho to ethyl) | ~7.21 ppm (d) | ~7.10 ppm (d) | ~7.12 ppm (d) | ~7.25 ppm (d) |
| Ar-H (meta to ethyl) | ~7.30 ppm (t) | ~7.15 ppm (d) | ~6.85 ppm (d) | ~7.30 ppm (d) |
| -CH₂-Ar | ~2.85 ppm (t) | ~2.82 ppm (t) | ~2.80 ppm (t) | ~2.86 ppm (t) |
| -CH₂-N | ~2.65 ppm (t) | ~2.63 ppm (t) | ~2.62 ppm (t) | ~2.66 ppm (t) |
| Piperidine H (axial) | ~2.50 ppm (m) | ~2.48 ppm (m) | ~2.47 ppm (m) | ~2.52 ppm (m) |
| Piperidine H (equatorial) | ~2.90 ppm (m) | ~2.88 ppm (m) | ~2.87 ppm (m) | ~2.92 ppm (m) |
| -OH | ~2.0 ppm (s, br) | ~2.0 ppm (s, br) | ~2.0 ppm (s, br) | ~2.0 ppm (s, br) |
| Substituent Protons | N/A | ~2.32 ppm (s, -CH₃) | ~3.79 ppm (s, -OCH₃) | N/A |
Note: Chemical shifts (δ) are approximate. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.
Comparative ¹³C NMR Data
The electronic effects of the substituents are also clearly propagated to the carbon atoms of the aromatic ring. The piperidine ring carbons are less affected, showing only minor shifts.
| Carbon Assignment | Parent (1) | Analog A (p-CH₃) | Analog B (p-OCH₃) | Analog C (p-Cl) |
| C≡N | ~122.0 | ~121.9 | ~121.8 | ~122.2 |
| C-OH (quaternary) | ~70.0 | ~70.0 | ~70.0 | ~70.0 |
| Piperidine C2/C6 | ~52.5 | ~52.5 | ~52.4 | ~52.6 |
| Piperidine C3/C5 | ~35.0 | ~35.0 | ~34.9 | ~35.1 |
| -CH₂-N | ~60.0 | ~59.8 | ~59.7 | ~60.1 |
| -CH₂-Ar | ~33.5 | ~33.1 | ~32.8 | ~33.3 |
| Ar C (ipso) | ~140.0 | ~137.0 | ~132.0 | ~138.5 |
| Ar C (ortho) | ~128.5 | ~129.2 | ~129.8 | ~130.0 |
| Ar C (meta) | ~128.8 | ~128.4 | ~114.0 | ~128.6 |
| Ar C (para) | ~126.0 | ~135.8 | ~158.0 | ~132.0 |
| Substituent Carbon | N/A | ~21.0 (-CH₃) | ~55.2 (-OCH₃) | N/A |
Note: Chemical shifts (δ) are in ppm.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying key functional groups. For the compounds in this guide, we are particularly interested in the O-H stretch of the alcohol, the C≡N stretch of the nitrile, and the C-H stretches of the aromatic and aliphatic portions. The electronic nature of the para-substituent is expected to have a subtle but measurable effect on the nitrile stretching frequency.[2]
Experimental Protocol: FT-IR Spectroscopy
1. Sample Preparation:
- For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. Place a small amount of the solid analyte directly on the ATR crystal.
- Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
2. Data Acquisition:
- Record the spectrum from 4000 to 400 cm⁻¹.
- Co-add 16-32 scans to improve the signal-to-noise ratio.
- Perform a background scan prior to the sample scan.
Comparative FT-IR Data
An electron-donating group like methoxy or methyl will increase electron density in the aromatic ring, which can be delocalized to the nitrile group, slightly weakening the C≡N bond and lowering its stretching frequency. Conversely, an electron-withdrawing group like chloro will strengthen the bond and increase the frequency.
| Vibrational Mode | Parent (1) | Analog A (p-CH₃) | Analog B (p-OCH₃) | Analog C (p-Cl) |
| O-H stretch (broad) | ~3400 cm⁻¹ | ~3400 cm⁻¹ | ~3400 cm⁻¹ | ~3400 cm⁻¹ |
| Aromatic C-H stretch | ~3025 cm⁻¹ | ~3020 cm⁻¹ | ~3020 cm⁻¹ | ~3030 cm⁻¹ |
| Aliphatic C-H stretch | ~2930, 2850 cm⁻¹ | ~2930, 2850 cm⁻¹ | ~2930, 2850 cm⁻¹ | ~2930, 2850 cm⁻¹ |
| C≡N stretch (sharp) | ~2235 cm⁻¹ | ~2233 cm⁻¹ | ~2232 cm⁻¹ | ~2238 cm⁻¹ |
| Aromatic C=C stretch | ~1605, 1495 cm⁻¹ | ~1610, 1515 cm⁻¹ | ~1610, 1510 cm⁻¹ | ~1600, 1490 cm⁻¹ |
III. Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule [M+H]⁺ as the base peak. Tandem MS (MS/MS) experiments will reveal characteristic fragmentation patterns.
Experimental Protocol: Mass Spectrometry
1. Sample Preparation:
- Prepare a dilute solution (1-10 µg/mL) of the analyte in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
2. Data Acquisition:
- Use an ESI source in positive ion mode.
- Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.
- Perform a product ion scan on the [M+H]⁺ precursor to obtain the MS/MS fragmentation pattern.
Comparative Mass Spectrometry Data
The primary fragmentation pathway for these compounds involves the cleavage of the bond between the piperidine ring and the phenethyl group, leading to a characteristic phenethyl cation or a piperidine-containing fragment. The mass of the phenethyl fragment will vary depending on the substituent.
Caption: Key fragmentation pathways in ESI-MS/MS.
| Compound | [M+H]⁺ (m/z) | Major Fragment 1 (m/z) | Major Fragment 2 (m/z) |
| Parent (1) | 231.15 | 105.07 (C₈H₉⁺) | 125.08 (C₇H₁₀N₂O) |
| Analog A (p-CH₃) | 245.17 | 119.09 (C₉H₁₁⁺) | 125.08 |
| Analog B (p-OCH₃) | 261.16 | 135.08 (C₉H₁₁O⁺) | 125.08 |
| Analog C (p-Cl) | 265.11 / 267.11 | 139.03 / 141.03 (C₈H₈Cl⁺) | 125.08 |
Note: The chloro-analog will exhibit a characteristic isotopic pattern with a ~3:1 ratio for the [M] and [M+2] peaks.
Conclusion
The spectroscopic analysis of this compound and its para-substituted analogs reveals clear and predictable trends. NMR spectroscopy is highly sensitive to the electronic environment of the aromatic ring, with ¹H and ¹³C chemical shifts providing direct evidence of the substituent's electron-donating or -withdrawing nature. FT-IR spectroscopy offers a reliable method for confirming the presence of key functional groups, with subtle shifts in the nitrile stretching frequency correlating with the electronic properties of the substituent. Mass spectrometry provides unambiguous molecular weight information and characteristic fragmentation patterns that are diagnostic for the phenethylpiperidine core structure.
This guide demonstrates that a multi-technique spectroscopic approach allows for a comprehensive and confident characterization of these and similar compounds. The principles and data presented herein should serve as a valuable reference for researchers working on the synthesis and analysis of novel piperidine-based molecules.
References
-
PubChem Compound Summary for CID 119570, this compound. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
-
Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Good Laboratory Practice (GLP). U.S. Food and Drug Administration. [Link]
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A Cost-Benefit Analysis of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile in Pharmaceutical Synthesis
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Intermediate Selection
In pharmaceutical manufacturing, the selection of a synthetic route and its corresponding intermediates is a critical decision point that profoundly impacts the final product's cost, purity, and safety profile.[1][] Chemical intermediates are the foundational building blocks for Active Pharmaceutical Ingredients (APIs), and their quality directly influences the efficacy and safety of the final drug.[1][] This guide focuses on 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile, a sophisticated intermediate relevant to the synthesis of the pethidine and fentanyl classes of synthetic opioids.[3][4][5]
Pethidine (Meperidine), the first wholly synthetic opioid, and its structural analogues like fentanyl, are vital in clinical settings for managing moderate to severe pain.[4][6] The efficiency, cost-effectiveness, and regulatory landscape of their synthesis are therefore of paramount importance to the pharmaceutical industry.[7][8] We will explore a synthetic pathway utilizing this compound and compare it against a more traditional route to a common analgesic endpoint, providing a clear framework for analysis.
Synthetic Pathway 1: The Cyanohydrin Route via this compound
This modern approach leverages the formation of a cyanohydrin from a precursor ketone. The title compound, this compound, is this key cyanohydrin intermediate. This route is often explored for its potential to improve yields and simplify certain transformations.
Experimental Protocol: Synthesis of Pethidine via the Cyanohydrin Intermediate
-
Step 1: Synthesis of 1-phenethylpiperidin-4-one. Commercially available 4-piperidone monohydrate hydrochloride is alkylated with (2-bromoethyl)benzene using a base such as cesium carbonate in a suitable solvent like acetonitrile. The reaction mixture is heated to reflux, and upon completion, the product, 1-phenethylpiperidin-4-one, is isolated after workup and purification. This step typically achieves high yields.[9]
-
Step 2: Formation of the Cyanohydrin Intermediate. The ketone from Step 1 is treated with a cyanide source, such as sodium cyanide or trimethylsilyl cyanide, under acidic conditions to form the target intermediate, this compound. This is a classic cyanohydrin formation reaction.
-
Step 3: Dehydration and Esterification. The cyanohydrin is a stable intermediate but is not the final product. To proceed towards pethidine, the hydroxyl group must be removed and the nitrile converted to an ethyl ester. This is typically achieved in a one-pot reaction by treating the intermediate with a mixture of sulfuric acid and ethanol. The strong acid protonates the hydroxyl group, which is eliminated as water, forming an unsaturated nitrile. The acid then catalyzes the hydrolysis of the nitrile to a carboxylic acid, followed by Fischer esterification with the ethanol to yield the ethyl ester.
-
Step 4: Phenyl Group Introduction (Grignard Reaction). The final key step involves the introduction of the phenyl group at the 4-position. This is accomplished via a Grignard reaction, where phenylmagnesium bromide is added to the intermediate from the previous step. This step must be carefully controlled to avoid side reactions. Subsequent hydrolysis yields pethidine.
Causality and Expertise in Pathway 1
The choice to proceed via a cyanohydrin intermediate is strategic. It "protects" the 4-position of the piperidine ring while allowing for the subsequent, often challenging, introduction of the phenyl group and conversion to the ester. The stability of the cyanohydrin allows for its isolation and purification, which can lead to a cleaner final product.[] However, this route involves the use of highly toxic cyanide reagents, which necessitates stringent safety protocols and specialized waste handling, adding to the operational cost.
Workflow for Pathway 1
Caption: Synthetic workflow using the cyanohydrin intermediate.
Synthetic Pathway 2: The Classic Pethidine Synthesis
This is a well-established, alternative route that has been used for decades. It avoids the specific cyanohydrin intermediate but involves its own set of challenges and benefits.
Experimental Protocol: Classic Synthesis from Benzyl Cyanide
-
Step 1: Synthesis of Dichlorodiethylamine. Diethanolamine is reacted with thionyl chloride (SOCl₂) to produce the bis(2-chloroethyl)amine hydrochloride. This is a hazardous reaction that produces HCl and SO₂ gas.
-
Step 2: Cyclization with Benzyl Cyanide. The dichlorodiethylamine is reacted with benzyl cyanide in the presence of a strong base, such as sodium amide (NaNH₂), in an inert solvent like toluene. This reaction forms the piperidine ring and introduces the phenyl and cyano groups at the 4-position simultaneously, yielding 1-methyl-4-phenylpiperidine-4-carbonitrile (note the methyl group from the common starting material, which would be replaced with a phenethyl group in a direct analogue synthesis, adding complexity).[10]
-
Step 3: Hydrolysis and Esterification. The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid using a strong acid like sulfuric acid, and subsequently esterified by heating in ethanol to produce pethidine.[10][11]
Causality and Expertise in Pathway 2
This route is convergent, building the core piperidine ring with the necessary substituents in a single, powerful step. This can be more atom-economical than the linear approach of Pathway 1. The primary drawback is the use of highly hazardous reagents like thionyl chloride and sodium amide, which are moisture-sensitive and pyrophoric, respectively. The reaction conditions can be harsh, potentially leading to more impurities if not precisely controlled.
Workflow for Pathway 2
Caption: Classic convergent synthesis of pethidine.
Head-to-Head Comparison
The choice between these pathways depends on a multi-faceted analysis of process metrics, cost, and safety.
Table 1: Process Metrics Comparison
| Metric | Pathway 1 (Cyanohydrin Route) | Pathway 2 (Classic Route) | Justification & Insights |
| Number of Steps | 4 | 3 | Pathway 2 is shorter, which is generally preferable for reducing manufacturing time and potential material loss. |
| Overall Yield (Estimated) | 60-70% | 45-55% | Pathway 1, despite having more steps, often allows for better control and purification of intermediates, leading to a higher overall yield. The convergent step in Pathway 2 can be lower-yielding. |
| Key Intermediate Purity | High (Can be isolated and purified) | Moderate (Formed in a complex reaction mixture) | The ability to isolate this compound is a significant advantage for ensuring the quality of the final API.[] |
| Process Control | More straightforward, sequential steps. | Complex cyclization requires stringent control of temperature and moisture. | The classic route's key step is powerful but notoriously sensitive, posing a higher risk of batch failure. |
| Scalability | Generally good, but cyanide handling is a major consideration. | Proven scalability, but handling NaNH₂ and SOCl₂ at scale is challenging. | Both routes have significant scalability hurdles related to hazardous materials. |
Table 2: Estimated Cost-Benefit Analysis (per kg of API)
| Factor | Pathway 1 (Cyanohydrin Route) | Pathway 2 (Classic Route) | Analysis |
| Raw Material Costs | Moderate to High | Low to Moderate | Pathway 2 starts from more basic, commodity chemicals like diethanolamine and benzyl cyanide, making it cheaper on a raw material basis.[7] |
| Reagent Costs | High (Grignard reagent, specialized bases) | High (Sodium amide, thionyl chloride) | Both pathways utilize expensive and hazardous reagents. The costs may be comparable, depending on the supplier and scale. |
| Solvent & Utility Costs | Moderate | Moderate | Solvent usage is significant in both processes for reactions and purification. |
| Safety & Handling Costs | Very High (Cyanide protocols, ventilation, monitoring) | Very High (Protocols for pyrophoric and highly corrosive reagents) | The cost of engineering controls, specialized PPE, and waste disposal is a major driver for both routes and may negate raw material cost advantages. |
| Throughput (Yield-Adjusted Cost) | Lower effective cost due to higher yield. | Higher effective cost due to lower yield. | Despite higher initial material costs, the superior overall yield of Pathway 1 can make it more economically viable at the final stage.[8] |
| Regulatory Burden | High (Precursor and cyanide regulations) | High (Precursor regulations) | Both pathways may involve precursors that are monitored or controlled, adding administrative and compliance costs.[12] |
Discussion & Authoritative Recommendation
The analysis reveals a classic trade-off in process chemistry: a shorter, more convergent route with cheaper starting materials versus a longer, more linear route with higher yields and potentially better purity control.
Pathway 2 (Classic Route) presents an advantage in its brevity and use of inexpensive, fundamental starting materials. For organizations with extensive experience and robust infrastructure for handling pyrophoric and highly corrosive reagents at scale, this route can be economically attractive. However, its lower overall yield and the critical sensitivity of the cyclization step present significant process risks.
Pathway 1 (Cyanohydrin Route) , featuring the intermediate This compound , offers a more controlled, higher-yielding process. The ability to isolate and purify the key cyanohydrin intermediate is a distinct advantage, allowing for impurities to be removed mid-synthesis rather than from the complex final API.[] This leads to a more reliable process and a potentially higher-purity product, which is a critical factor in pharmaceutical manufacturing. The primary drawback is the operational complexity and cost associated with handling cyanide.
Senior Scientist Recommendation:
For large-scale, continuous manufacturing where process optimization has minimized the risks of the cyclization step, the Classic Route (Pathway 2) may offer a lower baseline cost.
However, for most modern pharmaceutical development and manufacturing , especially for high-value APIs where purity and batch-to-batch consistency are paramount, Pathway 1 (Cyanohydrin Route) is the superior choice . The higher overall yield translates to better throughput and a lower effective cost of goods. The enhanced process control and intermediate purification steps provide a more robust and reliable manufacturing process, justifying the investment in specialized handling protocols for cyanide. The use of the this compound intermediate represents a more modern, strategic approach to ensuring final product quality.
References
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Wünsch, B., Höfner, G., & Bauschke, G. (1993). Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs. Archiv der Pharmazie, 326(9), 513-8. [Link]
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Pharmacy 180. (n.d.). Meperidine analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Synthesis and Drug Profile. [Link]
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Scribd. (n.d.). Pethidine: Synthesis and Metabolism. [Link]
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Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]
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Adli Tıp Bülteni. (n.d.). A Comprehensive Review of Pethidine, One of the Most Abused Drugs in the Health Sector. [Link]
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Laird, T. (2010). Cost Estimates for New Molecules. Organic Process Research & Development, 14(4), 749-749. [Link]
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Peterson, C., et al. (2022). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. Organic Process Research & Development. [Link]
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Bergel, F., Morrison, A. L., & Rinderknecht, H. (1944). Synthetic analgesics. Part II. A new synthesis of pethidine and similar compounds. Journal of the Chemical Society (Resumed), 265. [Link]
- Google Patents. (n.d.). EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
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Gsrs. (n.d.). This compound. [Link]
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Pharma Ingredients. (2026). In-Depth Analysis of the Pharmaceutical Intermediates Market_ Global Trends and Key Insights. [Link]
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Frontiers. (n.d.). Metabolic Pathways and Potencies of New Fentanyl Analogs. [Link]
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National Center for Biotechnology Information. (n.d.). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. [Link]
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Valdes, L. J., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250. [Link]
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ResearchGate. (n.d.). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. [Link]
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UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. [Link]
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A Forensic Scientist's Guide to 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile (4-HPP-4-CN) Impurity Standards
In the ever-evolving landscape of synthetic opioids, the forensic analysis of fentanyl and its analogues demands exacting precision and unimpeachable scientific rigor. The identification of manufacturing impurities provides critical intelligence for law enforcement and public health agencies, offering insights into synthesis routes and trafficking networks. Among these impurities, 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile (4-HPP-4-CN) has emerged as a significant indicator of specific clandestine manufacturing processes. This guide provides an in-depth comparison of impurity standards and analytical methodologies for the forensic identification and quantification of 4-HPP-4-CN, designed for researchers, scientists, and drug development professionals.
The Significance of 4-HPP-4-CN in Fentanyl Profiling
Fentanyl can be synthesized through various routes, with the Janssen, Siegfried, and Gupta methods being the most well-known.[1] Each method, particularly when executed in a clandestine setting, can produce a unique profile of impurities and byproducts.[2] The presence of 4-HPP-4-CN is often linked to side reactions involving the precursor N-phenethyl-4-piperidone (NPP) or in the synthesis of 4-anilino-N-phenethylpiperidine (ANPP), a key intermediate.[3][4] Its detection can therefore suggest the use of specific precursors and reaction conditions, aiding in the chemical attribution of seized fentanyl samples.[5]
Comparing Certified Reference Materials (CRMs) for 4-HPP-4-CN
The foundation of accurate and defensible forensic analysis lies in the quality of the reference materials used for calibration and validation. For impurity profiling, the use of Certified Reference Materials (CRMs) is paramount. A CRM, manufactured and certified under ISO 17034, provides a known purity or concentration with a stated uncertainty, ensuring metrological traceability.[6][7]
Several reputable suppliers offer CRMs for fentanyl-related compounds. When selecting a 4-HPP-4-CN standard, the following criteria should be critically evaluated:
| Feature | Importance in Forensic Analysis | Leading Supplier Examples |
| Certification | Essential for legal defensibility and inter-laboratory comparability. Look for accreditation to ISO 17034 and ISO/IEC 17025. | Cerilliant (a subsidiary of MilliporeSigma), Cayman Chemical, LGC Standards |
| Purity | High purity is crucial to avoid interference from other impurities in the standard itself. The Certificate of Analysis (CoA) should state the purity, often determined by a mass balance approach or quantitative NMR (qNMR). | >98% is generally expected for primary standards. |
| Uncertainty | The CoA must report the uncertainty associated with the certified purity or concentration. This is a critical component for calculating the overall uncertainty of a quantitative measurement.[8] | Typically expressed as a ± value at a given confidence level (e.g., 95%). |
| Documentation | A comprehensive CoA is non-negotiable. It should include details on the characterization methods used (e.g., GC-MS, LC-MS, NMR, Karl Fischer for water content), the date of certification, and storage conditions.[9] | Look for detailed CoAs that are easily accessible from the supplier's website.[6][10] |
| Formulation | Standards may be available as neat (pure) materials or in solution. Solutions should be in a high-purity, inert solvent. | Methanol or acetonitrile are common solvents for opioid standards. |
Recommendation: For forensic applications, prioritize CRMs from suppliers who provide a detailed and transparent Certificate of Analysis that explicitly states compliance with ISO 17034. While non-certified reference materials from chemical suppliers are available, their use in quantitative forensic analysis is not recommended due to the lack of guaranteed purity and traceability.
Analytical Methodologies for 4-HPP-4-CN Detection and Quantification
The choice of analytical technique is dictated by the required sensitivity, selectivity, and whether the analysis is qualitative or quantitative. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques in forensic drug analysis.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For 4-HPP-4-CN, derivatization may be necessary to improve its chromatographic properties and reduce thermal degradation in the injector and column.
Workflow for GC-MS Analysis of 4-HPP-4-CN:
Caption: GC-MS workflow for 4-HPP-4-CN analysis.
Experimental Protocol: GC-MS Analysis of 4-HPP-4-CN
-
Standard Preparation: Prepare a stock solution of the 4-HPP-4-CN CRM in methanol at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh approximately 1 mg of the seized material and dissolve in 1 mL of methanol.
-
Derivatization (if necessary): Transfer 100 µL of the sample or standard solution to a vial and evaporate to dryness under a gentle stream of nitrogen. Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.
-
GC-MS Parameters:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 amu.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to GC-MS and often does not require derivatization, making it ideal for the analysis of trace-level impurities in complex matrices.
Workflow for LC-MS/MS Analysis of 4-HPP-4-CN:
Caption: LC-MS/MS workflow for 4-HPP-4-CN analysis.
Experimental Protocol: LC-MS/MS Analysis of 4-HPP-4-CN
-
Standard and Sample Preparation: Prepare stock and working standards as described for GC-MS. For samples, dissolve a known amount in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Parameters:
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MS Parameters: Optimized for 4-HPP-4-CN. This involves determining the precursor ion (the protonated molecule [M+H]⁺) and identifying at least two specific product ions for Multiple Reaction Monitoring (MRM).
-
Performance Comparison: GC-MS vs. LC-MS/MS
| Parameter | GC-MS | LC-MS/MS |
| Selectivity | Good, but can be limited by co-eluting isomers. | Excellent, due to the specificity of MRM transitions. |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL range.[12] | Can reach sub-ng/mL to pg/mL levels.[13] |
| Sample Preparation | May require derivatization, which adds time and potential for error. | Often simpler ('dilute and shoot'), leading to higher throughput. |
| Robustness | Generally considered very robust and reliable. | Can be more susceptible to matrix effects, requiring careful method development and validation. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
Causality in Method Selection: The choice between GC-MS and LC-MS/MS depends on the specific requirements of the analysis. For routine screening and qualitative identification where high sample throughput is needed, a simple GC-MS method may suffice. However, for the accurate quantification of trace-level impurities and for complex matrices where selectivity is paramount, LC-MS/MS is the superior choice. The enhanced sensitivity of LC-MS/MS is particularly advantageous in forensic cases where the amount of available sample is limited.
The Formation of 4-HPP-4-CN in Fentanyl Synthesis
Understanding the formation pathway of 4-HPP-4-CN provides context to its significance as a chemical signature. It is believed to form as a byproduct during the synthesis of ANPP, a key precursor to fentanyl, particularly in the Siegfried route.
Hypothesized Formation Pathway of 4-HPP-4-CN:
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A Comparative Guide to 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile Reference Standards for Quality Control
For researchers, scientists, and professionals in drug development and forensic analysis, the integrity of analytical results is paramount. This hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of reference standards for 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile, a critical precursor in the synthesis of fentanyl and its analogues. The stringent control of such precursors is a global priority to combat the opioid crisis.
The selection of a high-quality, well-characterized reference standard is the foundation of reliable analytical testing. It serves as the benchmark for identity, purity, and strength assessments of a substance, ensuring the accuracy and reproducibility of results. In the context of regulated substances, the use of certified reference materials is often mandated by regulatory bodies like the FDA and EMA to ensure product quality and safety.
This guide will delve into the critical quality attributes of this compound reference standards, outline essential analytical techniques for their evaluation, and provide a framework for selecting the most suitable standard for your application.
The Critical Role of Reference Standards
Reference standards are highly purified substances used as a basis for comparison in pharmaceutical analysis. Their primary functions include:
-
Identity Confirmation: Verifying the chemical structure of a substance.
-
Purity Assessment: Quantifying the presence of impurities.
-
Assay (Content) Determination: Measuring the concentration of the active pharmaceutical ingredient (API) or substance of interest.
-
Method Validation: Establishing the performance characteristics of an analytical method.
Given that this compound is a key intermediate, any impurities present in this precursor can carry through to the final product, potentially impacting its safety and efficacy. Therefore, a comprehensive understanding of the potential impurity profile is crucial.
Potential Impurities in this compound
The manufacturing process of this compound can introduce several types of impurities:
-
Starting Materials: Unreacted reagents from the synthesis.
-
Intermediates: Partially formed products.
-
By-products: Unwanted products from side reactions.
-
Degradation Products: Impurities formed due to instability of the substance.
The identification and control of these impurities are critical aspects of quality control. The study of chemical attribution signatures, including trace amounts of synthesis precursors and byproducts, provides valuable intelligence on the manufacturing routes employed in illicit fentanyl production.
Comparative Analysis of Reference Standards
The quality of a reference standard is defined by several key attributes. When comparing standards from different suppliers, the following should be meticulously evaluated:
| Quality Attribute | Importance | Analytical Techniques |
| Identity | Confirms the correct chemical structure. | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FT-IR |
| Purity (Chromatographic) | Determines the percentage of the main component relative to organic impurities. | HPLC/UPLC, GC |
| Purity (Absolute) | Provides the most accurate measure of the compound's purity, often by Quantitative NMR (qNMR). | qNMR |
| Residual Solvents | Quantifies solvents remaining from the manufacturing process. | Headspace GC-MS |
| Water Content | Determines the amount of water present, which can affect the accuracy of weighing. | Karl Fischer Titration |
| Inorganic Impurities | Measures the amount of non-combustible material. | Sulfated Ash/Residue on Ignition |
| Certification and Documentation | Provides traceability and assurance of quality. | Certificate of Analysis (CoA), ISO 17034 and ISO/IEC 17025 accreditation. |
A comprehensive Certificate of Analysis should accompany any high-quality reference standard, detailing the results of these analytical tests and the methods used.
Experimental Protocols for Quality Control
The following are detailed methodologies for the essential experiments required to qualify and compare this compound reference standards.
High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Assessment
Rationale: HPLC and UPLC are powerful techniques for separating and quantifying organic impurities. The choice between them often depends on the desired resolution and analysis time, with UPLC offering faster and more efficient separations.
Methodology:
-
Instrumentation: A high-performance or ultra-high
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. Proper disposal is a critical, final step, ensuring the safety of personnel, the integrity of the laboratory, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile: A Synthesis of Structural Analogs
Structurally, this compound is a precursor or analog to potent synthetic opioids like Fentanyl.[1] Therefore, it must be handled with extreme caution, assuming a high degree of toxicity. The piperidine moiety itself is found in many biologically active compounds and can be corrosive and toxic.[2][3] The nitrile group (-CN) can release toxic hydrogen cyanide gas under acidic conditions.
Based on these structural similarities, we can anticipate the following hazards:
-
Acute Toxicity: Potentially fatal if swallowed, inhaled, or in contact with skin.[4][5]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[6]
-
Respiratory Irritation: May cause respiratory irritation.
-
Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[7]
This presumptive hazard profile underscores the necessity of a meticulous and compliant disposal process.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that must align with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9]
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the compound for disposal, it is imperative to be outfitted with the appropriate PPE to prevent any route of exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn.
-
Respiratory Protection: All handling should occur within a certified chemical fume hood to minimize inhalation risk.[10]
Step 2: Waste Identification and Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to laboratory safety.
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name, and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity).[11]
-
Incompatibility: Do not mix this waste with other chemical streams, especially strong acids, which could react with the nitrile group to produce hydrogen cyanide gas. Store away from incompatible materials like strong oxidizing agents.[12]
Step 3: Containerization - Secure Containment is Key
The choice of waste container is crucial for safe storage and transport.
-
Material Compatibility: Use a chemically compatible and sealable container, such as a high-density polyethylene (HDPE) or glass bottle.[13]
-
Secure Closure: Ensure the container has a tight-fitting screw cap to prevent leaks and spills. The container must be kept closed when not in use.[14]
-
Container Integrity: The container should be in good condition, free from cracks or damage.
Step 4: On-site Storage - A Controlled Environment
Proper storage of the hazardous waste container while awaiting pickup is a critical aspect of laboratory safety.
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[12]
-
Ventilation and Location: The SAA should be in a well-ventilated, cool, and dry area, away from heat sources or direct sunlight.[15]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.[16]
Step 5: Engaging a Licensed Waste Disposal Service - The Final Step
The disposal of hazardous waste is a regulated activity that must be handled by certified professionals.
-
Certified Vendor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company.
-
Waste Manifest: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its generation to its final disposal, a "cradle to grave" approach mandated by the Resource Conservation and Recovery Act (RCRA).[8]
-
Disposal Method: The licensed vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) where it will be managed appropriately, likely through high-temperature incineration.[11][17]
Visualizing the Disposal Workflow
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Definitive Guide to Personal Protective Equipment for Handling 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile
A Senior Application Scientist's Protocol for Safety and Compliance
The operational and disposal plans provided are designed to be a self-validating system of safety, ensuring that each step, from receipt of the compound to its final disposal, is conducted with the highest regard for personnel safety and environmental responsibility.
Hazard Assessment and Risk Mitigation
4-Hydroxy-1-phenethylpiperidine-4-carbonitrile's structure contains a piperidine ring and a nitrile group. Piperidine itself is a flammable, toxic, and corrosive substance that can cause severe skin burns and eye damage.[4][5] Inhalation may lead to respiratory irritation, dizziness, and other central nervous system effects.[6] The phenethylpiperidine core is a common structural motif in potent synthetic opioids like fentanyl and its analogues.[7][8][9] Although the acute toxicity of this specific carbonitrile derivative is not well-documented, the potential for potent biological activity and adverse health effects upon exposure must be assumed.
Therefore, a conservative approach to personal protective equipment (PPE) and handling is not just recommended, but essential. The primary risks to be mitigated are inhalation of airborne particulates, dermal contact, and accidental ingestion.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Activity | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Receiving/Unpacking | Double Nitrile Gloves | Safety Glasses with Side Shields | Full-Length Lab Coat | Recommended, especially if packaging is compromised |
| Weighing/Transferring Solids | Double Nitrile Gloves | Safety Goggles and Face Shield | Full-Length Lab Coat, Disposable Sleeves | N95 Respirator or higher |
| Preparing Solutions | Double Nitrile Gloves | Safety Goggles and Face Shield | Full-Length Lab Coat | Use within a certified chemical fume hood |
| Conducting Reactions | Double Nitrile Gloves | Safety Goggles | Full-Length Lab Coat | Use within a certified chemical fume hood |
| Waste Disposal | Double Nitrile Gloves | Safety Goggles and Face Shield | Full-Length Lab Coat | As needed based on the potential for aerosolization |
Rationale for PPE Selection:
-
Gloves (Double Nitrile): Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents and oils, and are more puncture-resistant than latex gloves.[10][11][12][13][14] Double-gloving is a critical precaution when handling highly potent compounds. It provides an additional barrier and allows for the safe removal of the outer glove immediately following a potential contamination event, without exposing the skin.
-
Eye/Face Protection: Safety glasses with side shields are the minimum requirement. However, when handling the solid compound or when there is a risk of splashes, safety goggles and a full-face shield are necessary to protect against accidental contact with the eyes and face.[10][15]
-
Protective Clothing: A full-length lab coat, preferably one made of a chemical-resistant material, should be worn and kept fully fastened.[10] Disposable sleeves are recommended when handling larger quantities of the solid to prevent contamination of personal clothing.
-
Respiratory Protection: Due to the unknown inhalation toxicity and the potential for aerosolization of the fine powder, an N95 respirator or a higher level of respiratory protection should be worn when handling the solid material outside of a certified chemical fume hood.[16] All work with this compound that could generate vapors or aerosols should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5]
Step-by-Step Operational Procedures
A systematic workflow is crucial for minimizing the risk of exposure. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Protocol:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory where the compound is stored or handled, put on all required PPE as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. A disposable absorbent liner can be placed on the work surface to contain any minor spills.
-
Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment. Ensure a designated, labeled waste container is readily accessible within the fume hood.
-
-
Handling:
-
Unpacking: Carefully unpack the container inside the fume hood. Inspect the container for any signs of damage or leakage.
-
Weighing: When weighing the solid compound, use a disposable weigh boat. Handle the material gently to avoid creating airborne dust. An anti-static gun may be useful to reduce the scattering of fine powders.
-
Solution Preparation: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing. Ensure the compound is fully dissolved before removing the container from the fume hood.
-
-
Cleanup and Disposal:
-
Decontamination: All non-disposable equipment that has come into contact with the compound should be decontaminated. A recommended procedure is to rinse with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste. In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[7][17] Do not use hand sanitizers, as they may enhance absorption.[7]
-
Waste Segregation: All disposable items contaminated with the compound (gloves, weigh boats, absorbent liners, etc.) must be placed in a clearly labeled hazardous waste container.
-
Waste Disposal: The hazardous waste must be disposed of in accordance with institutional, local, and national regulations.[18] Given the potential for high potency, it is prudent to treat this waste with the same level of precaution as that for fentanyl-related substances.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye/face protection. Wash hands thoroughly after removing all PPE.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and decisive action is required.
-
Skin Contact: Immediately remove any contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][17] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent material and place it in a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact the institution's environmental health and safety department.
Conclusion
The responsible use of this compound in a research setting demands a comprehensive understanding of its potential hazards and a strict adherence to safety protocols. By implementing the PPE guidelines, operational procedures, and disposal plans outlined in this guide, researchers can significantly mitigate the risks associated with handling this and other potent synthetic compounds. This commitment to safety is not only a professional obligation but also a cornerstone of ethical scientific practice.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


